Niobium iodide (NbI5)
Description
Properties
IUPAC Name |
niobium(5+);pentaiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYBTVHGYLSAZ-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb+5].[I-].[I-].[I-].[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I5Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.4287 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13779-92-5 | |
| Record name | Niobium iodide (NbI5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis and properties of niobium iodide (NbI5)
An In-depth Technical Guide to the Synthesis and Properties of Niobium(V) Iodide
Niobium(V) iodide, with the empirical formula NbI₅, is a significant compound in the field of inorganic chemistry and materials science.[1] Its dimeric form, Nb₂I₁₀, serves as a crucial precursor for the synthesis of advanced niobium-based materials, including thin films and novel chemical complexes.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of niobium(V) iodide, tailored for researchers, scientists, and professionals in drug development who may encounter niobium compounds in their work.
Part 1: Synthesis of Niobium(V) Iodide
The primary and most effective method for synthesizing niobium(V) iodide is through the direct combination of elemental niobium and iodine.[2] This method is favored for its straightforwardness and the high purity of the resulting product, provided that the reaction conditions are meticulously controlled.[1] Alternative methods, such as those successful for tantalum(V) iodide using aluminum triiodide, have proven ineffective for producing pure niobium pentaiodide.[2][4]
Direct Elemental Combination
The direct synthesis involves the reaction of niobium metal with an excess of iodine at elevated temperatures.[3] The overall reaction is as follows:
2 Nb + 5 I₂ → Nb₂I₁₀[2]
The rationale behind using an excess of iodine is to ensure the complete conversion of niobium to its highest oxidation state (+5) and to facilitate the formation of the desired crystalline phase.[2] The reaction is typically carried out in a sealed and evacuated quartz or Pyrex tube to prevent the oxidation of niobium metal and the hydrolysis of the product, as NbI₅ is extremely sensitive to moisture.[1][3]
-
Reactor Preparation: A quartz or Vycor glass tube is charged with high-purity niobium metal (powder or solid pieces). A glass wool plug is inserted to separate the niobium from the iodine.[5]
-
Reactant Loading: A stoichiometric excess of pure, resublimed iodine is added to the tube.[5]
-
Degassing and Sealing: The tube is thoroughly degassed under high vacuum to remove any traces of air and moisture and then melt-sealed.[5]
-
Reaction Conditions: The sealed tube is placed in a two-zone tube furnace, positioned slightly inclined with the niobium at the higher end. The niobium is heated to approximately 300°C, while the iodine is heated first to 180°C and then raised to 250°C. This temperature gradient allows for the sublimation of iodine and its transport to the heated niobium.[5]
-
Product Collection: The reaction proceeds for 10-15 hours, during which crystals of NbI₅ collect in the cooler transition zone between the two temperature regions.[5]
-
Purification: After the reaction is complete, the tube is carefully broken under an inert and anhydrous atmosphere. The collected NbI₅ crystals are washed with dry petroleum ether to remove any unreacted iodine. The purified product is then dried under vacuum.[3][5]
The choice of a temperature gradient is critical. It controls the sublimation rate of iodine, ensuring a steady supply of iodine vapor to the niobium metal, which promotes a controlled reaction and the growth of well-defined crystals. The final purification step involving sublimation under vacuum at 150°C to 200°C is essential to remove volatile impurities and any lower niobium iodides that may have formed.[3]
Caption: Workflow for the direct synthesis of NbI₅.
Part 2: Physicochemical Properties of Niobium(V) Iodide
Niobium(V) iodide is a diamagnetic, yellow to brassy crystalline solid that is highly sensitive to moisture and air.[2][3] Its properties are dictated by its unique crystal and molecular structure.
Crystal and Molecular Structure
Niobium(V) iodide exists as a dimer with the formula Nb₂I₁₀.[2] The structure consists of two NbI₅ units joined by a pair of bridging iodide ligands, forming an edge-shared bioctahedral geometry.[4][6] There is no direct bond between the two niobium centers.[2] This dimeric structure is a common motif for the pentahalides of niobium and tantalum.[4]
NbI₅ can crystallize in two different polymorphic forms, depending on the synthesis conditions:
-
Monoclinic (P2₁/c): This is the commonly obtained form. The structure consists of zigzag chains of corner-sharing NbI₆ octahedra.[2][7] However, obtaining untwinned crystals of this phase for precise structure determination has been challenging.[2]
-
Triclinic (P1): This modification is formed when the synthesis is carried out with an excess of iodine.[2] It consists of isolated Nb₂I₁₀ molecules and is isostructural with triclinic niobium(V) bromide.[2]
The niobium atom is in a +5 oxidation state and is coordinated to six iodine atoms in a distorted octahedral geometry.[1][7] The Nb-I bond lengths vary depending on whether the iodide is a terminal or bridging ligand, with the bridging bonds being longer.[6]
| Property | Value |
| Chemical Formula | NbI₅ (Empirical), Nb₂I₁₀ (Dimeric)[2] |
| Molar Mass | 727.43 g/mol [1] |
| Appearance | Yellow, brassy, or yellow-black crystalline solid[1][2] |
| Density | 5.30 g/cm³[4] |
| Melting Point | Sublimes at 543 °C (1,009 °F; 816 K)[2][4] |
| Crystal System | Monoclinic (P2₁/c) or Triclinic (P1)[2] |
| Space Group | P2₁/c (No. 14) or P1 (No. 2)[2] |
| Lattice Parameters (Monoclinic) | a = 10.58 Å, b = 6.58 Å, c = 13.88 Å, β = 109.14°[2] |
| Lattice Parameters (Triclinic) | a = 7.591 Å, b = 10.322 Å, c = 6.977 Å, α = 90.93°, β = 116.17°, γ = 109.07°[2] |
Table 1: Key Physicochemical Properties of Niobium(V) Iodide.
Part 3: Reactivity and Applications
The chemical behavior of niobium(V) iodide is characterized by its high reactivity, particularly its sensitivity to moisture and its Lewis acidic nature. These properties make it a versatile reagent in inorganic synthesis and materials science.[1]
Reactivity Profile
-
Hydrolysis: NbI₅ readily hydrolyzes in the presence of water to form niobium oxyhalides and ultimately niobium oxides.[1][4] This necessitates handling and storage under strictly anhydrous and inert conditions.[3]
-
Lewis Acidity: The niobium center in NbI₅ is electron-deficient, making it a good Lewis acid. It can accept electron pairs from Lewis bases, leading to the formation of adducts and participating in ligand exchange reactions.[1]
-
Thermal Decomposition: While it sublimes at high temperatures, prolonged heating can lead to decomposition, potentially forming lower niobium iodides.[8]
Caption: Key reactions of Niobium(V) Iodide.
Applications
The primary applications of niobium(V) iodide are in research and specialized synthesis due to its reactivity and high purity.
-
Precursor for Thin Film Deposition: NbI₅ is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for producing high-purity niobium-based thin films, such as niobium oxide (Nb₂O₅).[3] These films have applications in electronics and optics.[3]
-
Synthesis of Niobium Complexes: It serves as a starting material for the synthesis of a variety of other niobium compounds, including organometallic complexes and niobium clusters.[3][9]
-
Catalysis: Due to its Lewis acidic nature, NbI₅ and its derivatives are explored as catalysts in various organic transformations.[9]
Part 4: Safety and Handling
Niobium(V) iodide is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][10] It is also harmful if inhaled or swallowed.[10] Therefore, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a full-face respirator when dust is generated.[10] Fire-resistant and impervious clothing is also recommended.[10]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[3][5]
-
Storage: Store NbI₅ in a tightly sealed container in a dry, well-ventilated, and locked area.[10] It is also light-sensitive.
-
First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[10]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[10]
-
References
- Niobium pentaiodide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niobium_pentaiodide]
- The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways - American Elements. [URL: https://www.americanelements.com/niobium-v-iodide-13779-92-5]
- Niobium Pentaiodide – an inorganic compound - Assignment Point. [URL: https://www.assignmentpoint.com/science/chemistry/niobium-pentaiodide.html]
- Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5 - EvitaChem. [URL: https://www.evitachem.com/product/niobium-iodide-nbi5-evt-311323]
- Materials Explorer - Niobium Iodide. [URL: https://materialsexplorer.com/entry/I5Nb1_mp-568731]
- Niobium Iodide (NbI5) CAS 13779-92-5 - Benchchem. [URL: https://www.benchchem.com/product/b1019]
- Niobium pentaiodide - WebElements Periodic Table. [URL: https://www.webelements.com/compounds/niobium/niobium_pentaiodide.html]
- niobium(5+),pentaiodide|13779-92-5 - Encyclopedia - MOLBASE. [URL: https://www.molbase.com/en/cas-13779-92-5.html]
- NIOBIUM(V) IODIDE | 13779-92-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5150423.htm]
- Niobium Iodide (NbI5)-Powder - FUNCMATER. [URL: https://www.func-master.com/niobium-iodide-nbi5-powder.html]
- Niobium(V) Iodide (CAS 13779-92-5): Properties, Applications, and Market Insights - Techemerge. [URL: https://www.techemerge.
- Niobium(V) Iodide in Chemical Synthesis: A Key Intermediate for Novel Materials - Techemerge. [URL: https://www.techemerge.
- Niobium iodide (NbI5) SDS, 13779-92-5 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/niobium-iodide-cas13779-92-5.html]
- 13779-92-5(NIOBIUM(V) IODIDE) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5150423_EN.htm]
- Safety Data Sheet Product No. 29-41, 8079, 91580, 9573, Niobium Products - Ted Pella. [URL: https://www.tedpella.com/msds_html/29-41%20msds.htm]
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An In-Depth Technical Guide to the Crystal Structure of Niobium Pentaiodide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Niobium pentaiodide (NbI₅), a compound of significant interest in inorganic synthesis and materials science, presents a fascinating case study in polymorphism and structural chemistry.[1] Its utility as a precursor for various niobium-containing materials necessitates a thorough understanding of its fundamental solid-state structure. This guide provides a comprehensive technical overview of the crystal structure of niobium pentaiodide, delving into its known polymorphs, synthesis, and the analytical techniques pivotal to its characterization. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the experimental rationale and the interconnectedness of synthesis, structure, and properties.
The Dichotomy of Niobium Pentaiodide: A Tale of Two Polymorphs
Niobium pentaiodide is not a monolith in the solid state; it predominantly exists in two distinct crystalline forms, or polymorphs: a monoclinic and a triclinic modification.[2] The manifestation of a specific polymorph is intrinsically linked to the synthetic conditions, a crucial aspect for any researcher aiming for targeted material synthesis. The empirical formula is often represented as Nb₂I₁₀ to accurately reflect the dimeric nature observed in the solid state.[2]
The Monoclinic Polymorph: A Chain of Octahedra
The monoclinic form of niobium pentaiodide crystallizes in the space group P2₁/c.[2] Its structure is characterized by zigzag chains of corner-sharing NbI₆ octahedra.[2] However, the precise determination of this structure has been hampered by the persistent issue of crystal twinning, leading to some uncertainty in its detailed crystallographic description.[2]
The Triclinic Polymorph: Discrete Dimeric Molecules
In contrast, the triclinic modification, crystallizing in the space group P1, presents a more well-defined structural picture.[2] This polymorph is composed of discrete, isolated molecules of Nb₂I₁₀.[2] The structure is built upon two niobium atoms bridged by two iodine atoms, forming an edge-shared bioctahedral geometry.[2] This molecular arrangement is isostructural with the triclinic form of niobium pentabromide (NbBr₅), highlighting a common structural motif among niobium pentahalides.[2][3] The formation of this triclinic phase is notably favored when the synthesis is conducted with an excess of iodine.[2]
Crystallographic Data at a Glance
| Property | Monoclinic Niobium Pentaiodide | Triclinic Niobium Pentaiodide | Triclinic Niobium Pentabromide (for comparison) |
| Crystal System | Monoclinic | Triclinic | Triclinic |
| Space Group | P2₁/c (No. 14) | P1 (No. 2) | P1 (No. 2) |
| a (Å) | 10.58 | 7.591 | 6.461 |
| b (Å) | 6.58 | 10.322 | 7.031 |
| c (Å) | 13.88 | 6.977 | 9.584 |
| α (°) | 90 | 90.93 | 108.84 |
| β (°) | 109.14 | 116.17 | 90.89 |
| γ (°) | 90 | 109.07 | 116.16 |
| Z | 2 | ||
| Reference | [2] | [2] | [3] |
Synthesis and Crystallization: A Controlled Approach
The synthesis of niobium pentaiodide is a direct, yet environmentally sensitive, process. The primary method involves the reaction of elemental niobium with iodine at elevated temperatures.[1][2] Given the compound's high sensitivity to moisture, all manipulations must be performed under anhydrous and anaerobic conditions, typically within a glovebox or using Schlenk line techniques.
Experimental Protocol: Synthesis of Triclinic Niobium Pentaiodide
This protocol outlines a method for the synthesis of single crystals of the triclinic polymorph of niobium pentaiodide, adapted from established procedures for related metal halides.
Objective: To synthesize single crystals of triclinic Nb₂I₁₀ suitable for single-crystal X-ray diffraction.
Materials:
-
Niobium metal powder or foil
-
Iodine, resublimed
-
Quartz tube
-
Tube furnace with temperature controller
Methodology:
-
Preparation of Reactants: In an inert atmosphere glovebox, place a stoichiometric amount of niobium metal and a slight excess of iodine into a clean, dry quartz tube.
-
Sealing the Reaction Vessel: Evacuate the quartz tube to a high vacuum and seal it using a torch.
-
Thermal Reaction: Place the sealed tube in a two-zone tube furnace. Heat the zone containing the niobium metal to approximately 250-300°C and the zone with iodine to a temperature that ensures a sufficient vapor pressure of iodine.
-
Crystal Growth: Slowly increase the temperature of the niobium-containing zone to around 240°C. Maintain the iodine-containing zone at a lower temperature to facilitate the transport and reaction of iodine vapor with the niobium metal. Crystal growth of niobium pentaiodide will occur in the cooler region of the tube.
-
Isolation and Storage: After several days, slowly cool the furnace to room temperature. Transfer the quartz tube back into an inert atmosphere glovebox. Carefully break the tube to access the niobium pentaiodide crystals. Store the crystals in a sealed vial under an inert atmosphere.
Structural Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For an air- and moisture-sensitive compound like niobium pentaiodide, special handling procedures are paramount to obtaining high-quality diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction of Niobium Pentaiodide
Objective: To determine the crystal structure of a single crystal of niobium pentaiodide.
Materials and Equipment:
-
Single crystal of niobium pentaiodide
-
Inert oil (e.g., Paratone-N)
-
Cryoloop
-
Microscope with a polarizing filter
-
Single-crystal X-ray diffractometer equipped with a low-temperature device
Methodology:
-
Crystal Selection: In an inert atmosphere glovebox, select a suitable single crystal of niobium pentaiodide under a microscope. The ideal crystal should be well-formed with sharp edges and no visible cracks or defects.
-
Mounting the Crystal: Coat the selected crystal with an inert oil to protect it from the atmosphere. Using a cryoloop, carefully pick up the crystal.
-
Data Collection: Quickly transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100-150 K) with a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations and protects the crystal from decomposition.
-
Data Processing and Structure Solution: Collect a complete set of diffraction data. Process the data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and displacement parameters.
Visualizing the Crystal Structures
To better understand the atomic arrangement in the two polymorphs of niobium pentaiodide, schematic representations of their crystal structures are presented below.
Monoclinic Niobium Pentaiodide (P2₁/c)
Triclinic Niobium Pentaiodide (P1)
Thermal Properties and Phase Stability
Detailed studies on the thermal decomposition and phase transitions of niobium pentaiodide are not extensively reported in the readily available literature. However, it is known that niobium pentaiodide can be thermally decomposed to yield lower niobium iodides, such as niobium tetraiodide (NbI₄) and niobium triiodide (NbI₃). This decomposition is a key route to accessing these lower oxidation state compounds. The precise conditions for these transformations, including temperature and atmosphere, are critical for selective synthesis. Further investigation using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into the thermal stability of the different polymorphs and the thermodynamics of their interconversion and decomposition.
Conclusion and Future Outlook
The crystal structure of niobium pentaiodide is a prime example of how subtle changes in synthetic conditions can lead to significant structural diversity. The well-characterized triclinic polymorph, with its discrete Nb₂I₁₀ dimeric units, stands in contrast to the less defined, chain-like structure of the monoclinic form. This guide has provided a comprehensive overview of the synthesis, characterization, and known structural details of these polymorphs.
For researchers in materials science and drug development, a deep understanding of these fundamental structural properties is crucial for the rational design of new materials and synthetic pathways. Future work in this area should focus on obtaining a more precise crystal structure of the monoclinic polymorph, which may require advanced techniques to overcome the challenge of twinning. Furthermore, a detailed investigation into the thermal properties and phase diagram of the niobium-iodine system would provide a more complete picture of the stability and interconversion of its various phases. Such studies will undoubtedly pave the way for new applications of niobium iodide compounds.
References
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Niobium pentaiodide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways. (n.d.). Retrieved January 12, 2026, from [Link]
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Iodine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Seabaugh, P. W. (1961). PHYSICAL PROPERTIES OF NIOBIUM(V) IODIDE.
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Triclinic Space Groups. (n.d.). Retrieved January 12, 2026, from [Link]
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TGA measurements of compounds (a) I and (b) II. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. (n.d.). Retrieved January 12, 2026, from [Link]
- Crystal structure of niobium pentabromide, NbBr5, a triclinic phase. (2007).
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mp-1018150: NbTe2 (Trigonal, P-3m1, 164). (n.d.). Retrieved January 12, 2026, from [Link]
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Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). Retrieved January 12, 2026, from [Link]
- Crystalline molecular assemblies of complexes showing eight-fold coordinated niobium(IV)
-
mp-549720: NbI2O (Monoclinic, C2, 5). (n.d.). Retrieved January 12, 2026, from [Link]
- The Crystal Structure of NbO2I – A Double-layer Structure with 7-Coordinated Niobium. (2002).
- Section of one layer in the crystal structure of Nb4OI10 shown with the unit cell. (2020).
- Kinetics of thermal decomposition of niobium hydride. (2007).
- Inouye, H. (n.d.). NIOBIUM IN HIGH TEMPERATURE APPLICATIONS.
- Niobium oxyiodide cluster compounds Li3Nb7O5I15 and Nb8O5I17(NbI5) with expanding cluster architectures and multicentre Nb–Nb bonding. (2021). Dalton Transactions.
-
NbOI2 (Niobium Oxyiodide). (n.d.). Retrieved January 12, 2026, from [Link]
-
mp-11675: NbTe2 (Monoclinic, C2/m, 12). (n.d.). Retrieved January 12, 2026, from [Link]
- X-ray diffraction and theoretical study of the transition 2H-3R polytypes in Nb1+xSe2 (0 < x < 0.1). (2021). PeerJ.
- (Top) Single-crystal X-ray structure of NBD-2, with displacement... (2021).
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An In-depth Technical Guide to the Physical and Chemical Properties of Niobium(V) Iodide (NbI₅)
This guide provides a comprehensive overview of the core physical and chemical properties of Niobium(V) iodide (NbI₅). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile compound.
Introduction to Niobium(V) Iodide
Niobium(V) iodide, with the chemical formula NbI₅, is a significant metal halide that serves as a crucial precursor and reagent in various fields of chemical synthesis and materials science.[1][2] Its utility stems from the niobium atom in its +5 oxidation state, making it a powerful Lewis acid and a versatile building block for introducing niobium into both inorganic and organic frameworks.[1] This guide will delve into the fundamental characteristics of NbI₅, offering a robust foundation for its safe handling, application, and the interpretation of experimental outcomes.
Molecular Structure and Crystallography
Niobium(V) iodide is an inorganic compound with the empirical formula NbI₅.[3] In the solid state, it primarily exists as a dimer with the formula Nb₂I₁₀.[3][4] This dimeric structure features two niobium atoms bridged by two iodide ligands, with each niobium atom being coordinated to a total of six iodine atoms in a distorted octahedral geometry. This edge-shared bioctahedral motif is a common structural feature among other niobium(V) and tantalum(V) halides.[3][4] There is no direct bond between the two niobium centers in the dimer.[3][4]
The crystalline form of NbI₅ is sensitive to the conditions of its synthesis.[5] Two primary polymorphs have been identified:
-
Monoclinic: This form crystallizes in the P2₁/c space group.[3][6] The crystal structure is characterized by zigzag chains of corner-sharing NbI₆ octahedra.[3]
-
Triclinic: When synthesized with an excess of iodine, a triclinic modification with the space group P1 is formed.[3] This structure consists of isolated Nb₂I₁₀ molecules and is isotypic with triclinic niobium(V) bromide.[3]
The complex coordination environment around the niobium cation involves multiple inequivalent iodine sites, with some iodine atoms acting as bridging ligands between two niobium centers.[5]
Physical Properties
Niobium(V) iodide is a diamagnetic, yellow to brassy or yellow-black crystalline solid.[1][3][4][5] It is extremely sensitive to moisture and requires handling under anhydrous conditions.[3][5][6]
Summary of Physical Data
The following table summarizes the key physical properties of NbI₅. It is important to note the discrepancy in the reported melting point, which is addressed below the table.
| Property | Value | Source(s) |
| Chemical Formula | NbI₅ (empirical), Nb₂I₁₀ (dimer) | [3][4] |
| Molecular Weight | 727.43 g/mol | [1][7][8] |
| Appearance | Yellow-black monoclinic crystals, yellow solid | [1][4][7] |
| Density | 5.30 - 5.32 g/cm³ | [3][4][9][10] |
| Melting Point | >300 °C; 543 °C (sublimes); decomposes at ~200-270°C | [3][4][7][11] |
Note on the Melting Point Discrepancy: The reported melting point of NbI₅ varies significantly across different sources. Some indicate a melting point above 300 °C, while others report sublimation at 543 °C.[3][4][7] Furthermore, there is evidence of thermal decomposition to Niobium(IV) iodide (NbI₄) at temperatures between 206-270 °C under vacuum.[11] This variability is likely attributable to the experimental conditions, such as pressure and the presence of impurities, as well as the inherent thermal instability of the compound. For practical purposes, it is crucial to consider that NbI₅ may decompose or sublime at elevated temperatures, and the specific behavior will depend on the context of the experiment.
Chemical Properties and Reactivity
The chemical behavior of NbI₅ is largely dictated by the electrophilic nature of the niobium(V) center and the lability of the iodide ligands.
Reactivity with Water and Moisture
Niobium(V) iodide is highly moisture-sensitive and reacts readily with water.[1][4] This hydrolysis reaction leads to the formation of niobium oxyhalides and ultimately niobium oxides.[1][4] This reactivity necessitates that all handling and storage of NbI₅ be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[5]
Thermal Decomposition
As mentioned previously, NbI₅ is thermally unstable. When heated, it can decompose to form lower niobium iodides, such as niobium tetraiodide (NbI₄), and elemental iodine.[5] This decomposition is a key consideration in high-temperature applications such as chemical vapor deposition (CVD).
The thermal decomposition pathway can be represented as: 2 NbI₅(s) → 2 NbI₄(s) + I₂(g)
Lewis Acidity and Coordination Chemistry
The niobium(V) center in NbI₅ is a strong Lewis acid, readily accepting electron pairs from donor molecules (Lewis bases).[1] This property allows it to form adducts with various ligands and to act as a catalyst in a range of organic reactions.[1] For instance, it is known to participate in ligand exchange reactions.[1]
Solubility
Niobium(V) iodide is soluble in certain organic solvents. Iodine, a related substance, readily dissolves in chloroform, carbon tetrachloride, and carbon disulfide, suggesting potential solubility of NbI₅ in these non-polar solvents.[5] However, its high reactivity, particularly its sensitivity to moisture, can complicate solubility studies. It is generally considered to be reactive with protic solvents.
Role in Chemical Synthesis
NbI₅ is a valuable precursor in both inorganic and organic synthesis.
-
Inorganic Synthesis: It is a key starting material for the synthesis of other niobium compounds, including niobium oxides and nitrides. It is particularly important in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating high-purity niobium-based thin films.[5] For example, it is used to produce niobium oxide (Nb₂O₅) films, which have applications in electronics and optics.[5]
-
Organic Synthesis: Due to its Lewis acidic nature, NbI₅ can catalyze various organic transformations. While the applications of niobium(V) chloride (NbCl₅) are more extensively documented in this regard, the principles of Lewis acidity apply to NbI₅ as well, making it a compound of interest for catalyzing reactions such as Friedel-Crafts acylations, and other electrophilic additions.
Experimental Protocols
Synthesis of Niobium(V) Iodide
The direct synthesis of NbI₅ involves the reaction of elemental niobium with an excess of iodine at elevated temperatures.[3][4][5]
Methodology:
-
Reactant Preparation: Niobium metal, typically in the form of powder or chips to maximize surface area, is placed in a reaction vessel.[5] A molar excess of iodine (10-20%) is added to ensure complete conversion of the niobium.[5]
-
Reaction Setup: The reactants are sealed in a quartz or borosilicate glass tube under vacuum or an inert atmosphere to prevent oxidation of the niobium metal.[5]
-
Heating: The sealed tube is heated in a temperature gradient furnace. The reaction is typically conducted at temperatures ranging from 300°C to 400°C.[5] The synthesis of the triclinic form can be achieved by reacting the elements at an iodine pressure of 3-4 bar in a temperature gradient from 400 to 230 °C.[6]
-
Purification: After the initial reaction, purification is often necessary to remove unreacted iodine and any lower niobium iodides (e.g., NbI₄) that may have formed as byproducts.[5] This is achieved through sublimation under vacuum at temperatures between 150°C and 200°C.[5]
Causality Behind Experimental Choices:
-
The use of an inert atmosphere or vacuum is critical to prevent the formation of stable niobium oxides.
-
A molar excess of iodine drives the reaction to completion, ensuring all the niobium metal is consumed.
-
Sublimation is an effective purification method as NbI₅ is more volatile than the lower iodides and any unreacted niobium.
Handling and Storage
Given its high reactivity with moisture and air, stringent handling procedures are mandatory.
Methodology:
-
Inert Atmosphere: All manipulations of NbI₅ should be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Dry Glassware: All glassware and equipment must be rigorously dried before use, typically by oven-drying at high temperatures and cooling under vacuum or in a desiccator.
-
Storage: NbI₅ should be stored in a tightly sealed container within a glovebox or a desiccator. The container should be opaque to protect the compound from light, which can also promote decomposition.
Visualization of Key Processes
Dimeric Structure of Nb₂I₁₀
Caption: Edge-shared bioctahedral structure of the Nb₂I₁₀ dimer.
Synthesis and Decomposition Workflow
Caption: Workflow for the synthesis, purification, and decomposition of NbI₅.
Safety and Handling
Niobium(V) iodide is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when handling this compound. All operations should be conducted in a well-ventilated fume hood or a glovebox to avoid inhalation of any dust or fumes.
Conclusion
Niobium(V) iodide is a compound of significant interest due to its rich and complex chemistry. Its utility as a precursor for niobium-based materials and as a potential catalyst in organic synthesis underscores the importance of a thorough understanding of its physical and chemical properties. The extreme sensitivity to moisture and thermal instability are critical parameters that must be carefully managed in any experimental design. This guide provides the foundational knowledge required for the effective and safe utilization of NbI₅ in research and development endeavors.
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An In-depth Technical Guide to Niobium(V) Iodide (CAS: 13779-92-5)
Introduction: Unveiling a Versatile Precursor in Materials Synthesis
Niobium(V) iodide, with the empirical formula NbI₅ and CAS registry number 13779-92-5, is a significant inorganic compound that serves as a critical precursor in the synthesis of advanced niobium-based materials.[1][2] While its name suggests a simple monomeric structure, it predominantly exists as a dimer, Nb₂I₁₀, featuring an edge-shared bioctahedral structure.[2][3][4] This diamagnetic, yellow to brassy crystalline solid is highly sensitive to moisture, a characteristic that dictates its handling and applications.[2][3] For researchers and professionals in drug development and materials science, a thorough understanding of niobium(V) iodide's properties, synthesis, and reactivity is paramount for leveraging its full potential in creating novel materials and chemical entities.[5][6] This guide provides a comprehensive technical overview, grounded in established scientific principles and experimental insights.
Physicochemical Properties: A Quantitative Overview
The utility of any chemical compound in a research or industrial setting begins with a clear understanding of its fundamental physical and chemical properties. Niobium(V) iodide is a high molecular weight compound with a significant density.[1][2] Its thermal behavior is characterized by sublimation and decomposition at elevated temperatures.[3][4] The table below summarizes key quantitative data for Niobium(V) iodide.
| Property | Value | Source(s) |
| CAS Number | 13779-92-5 | [1][2] |
| Molecular Formula | NbI₅ (empirical), Nb₂I₁₀ (dimer) | [3][4][7] |
| Molecular Weight | 727.43 g/mol | [1][2][8] |
| Appearance | Yellow to brassy, crystalline solid | [1][3][7] |
| Density | 5.30 - 5.32 g/cm³ | [3][4][7] |
| Melting Point | Sublimes, with decomposition noted around 200°C to 543°C under varying conditions. | [3][4][7] |
| Crystal Structure | Monoclinic (P2₁/c) or Triclinic (P-1) | [2][3] |
| Oxidation State of Niobium | +5 | [1][7] |
Synthesis and Handling: A Protocol for Purity and Safety
The synthesis of high-purity niobium(V) iodide is crucial for its effective use in subsequent applications.[1] The most common and direct method involves the reaction of niobium metal with elemental iodine at elevated temperatures.[2][3][9] Due to the compound's extreme sensitivity to moisture and air, all synthesis and handling operations must be conducted under anhydrous and inert conditions.[2][3]
Experimental Protocol: Direct Synthesis from Elemental Niobium and Iodine
This protocol outlines a laboratory-scale synthesis of niobium(V) iodide. The causality behind each step is explained to ensure both safety and product purity.
Materials:
-
Niobium metal powder or chips (high purity)
-
Resublimed iodine (I₂)
-
Quartz or borosilicate glass reaction tube
-
Tube furnace
-
High-vacuum line
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or glovebox
Step-by-Step Methodology:
-
Reactor Preparation: A clean, dry quartz or borosilicate glass tube is charged with a stoichiometric amount of niobium metal.[10] The choice of a robust material like quartz is critical to withstand the high temperatures and corrosive nature of iodine vapor.
-
Addition of Iodine: A 20% excess of resublimed iodine is added to the tube.[10] The excess iodine ensures the complete conversion of niobium to its +5 oxidation state and helps to drive the reaction to completion.
-
Degassing and Sealing: The tube is connected to a high-vacuum line, and the contents are thoroughly degassed to remove any adsorbed moisture and air.[10] This step is paramount as water reacts with niobium(V) iodide to form niobium oxyhalides.[1] The tube is then sealed under vacuum.
-
Reaction at Elevated Temperature: The sealed tube is placed in a tube furnace. The reaction is typically carried out by heating the niobium metal to a high temperature while the iodine is heated to a lower temperature to create a vapor pressure that facilitates the reaction.[11] A common method involves a temperature gradient, for instance, heating the niobium end to around 400°C and the iodine end to 230°C.[11]
-
Purification: After the reaction is complete, the product is purified to remove unreacted iodine and any lower niobium iodides, such as niobium(IV) iodide (NbI₄), which can form as a byproduct.[2][12] This is often achieved through sublimation under vacuum, where the more volatile niobium(V) iodide is collected in a cooler part of the reaction tube.
Safety and Handling: Mitigating Risks
Niobium(V) iodide is classified as a corrosive material that can cause severe skin burns and eye damage.[2][13][14] Its high reactivity with moisture to form hydroiodic acid necessitates stringent handling protocols.
-
Inert Atmosphere: All manipulations should be performed in a glovebox or under a Schlenk line with a dry, inert atmosphere (e.g., argon).[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13] In case of handling powders, respiratory protection should be used to avoid inhalation.[13][14]
-
Storage: Store niobium(V) iodide in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[13][14] Desiccated and argon-charged storage is recommended.[15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Structural and Spectroscopic Characterization
The solid-state structure of niobium(V) iodide is complex and exists in at least two polymorphic forms, which are sensitive to the synthesis conditions.[2]
-
Monoclinic (P2₁/c): This form consists of zigzag chains of corner-sharing NbI₆ octahedra.[2][3]
-
Triclinic (P-1): This modification, formed when an excess of iodine is used in the synthesis, is composed of discrete Nb₂I₁₀ molecules.[3] This dimeric structure features two niobium atoms bridged by two iodide ligands in an edge-shared bioctahedral arrangement.[2][3][4] This structural motif is also observed in other niobium(V) and tantalum(V) halides.[3][4]
Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate three-dimensional structures.[2]
Caption: Polymorphism of Niobium(V) Iodide.
Reactivity and Applications: A Gateway to Novel Materials
The reactivity of niobium(V) iodide is dominated by its Lewis acidic character and its susceptibility to hydrolysis.[1] These properties make it a versatile reagent for introducing niobium into various chemical frameworks.[1]
Key Reactions:
-
Hydrolysis: Niobium(V) iodide reacts readily with water to form niobium oxyhalides and ultimately niobic acid (Nb(OH)₅) and hydroiodic acid (HI).[1][4][11] This reaction underscores the necessity for anhydrous handling conditions.
-
Ligand Exchange: It participates in ligand exchange reactions, allowing for the synthesis of a wide range of niobium complexes.[1]
-
Reduction: Niobium(V) iodide can be reduced to lower oxidation states. For example, it can be reduced by pyridine to yield niobium(IV) derivatives.[16] Thermal decomposition can also lead to the formation of niobium(IV) iodide.[12]
Applications in Research and Development:
The primary applications of niobium(V) iodide are in the realm of materials science and chemical synthesis.
-
Chemical Vapor Deposition (CVD) Precursor: It is used as a precursor in CVD processes to deposit thin films of niobium-containing materials for electronic and optical applications.[2][17]
-
Synthesis of Niobium Complexes: It serves as a starting material for the synthesis of various organometallic and inorganic niobium compounds, which can have applications in catalysis.[2][17]
-
Materials Science Research: Its high reactivity is exploited in specialized laboratory settings to explore novel niobium chemistry and to produce niobium iodides with lower oxidation states.[17]
Caption: Reactivity and Applications of Niobium(V) Iodide.
Conclusion
Niobium(V) iodide is a fundamentally important, yet challenging, reagent in the field of inorganic and materials chemistry. Its dimeric structure, polymorphism, and high reactivity, particularly its sensitivity to moisture, demand careful and skilled handling. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and reaction chemistry is essential for harnessing its potential as a precursor for novel materials with tailored electronic, optical, and catalytic properties. As the demand for advanced materials continues to grow, the role of versatile intermediates like niobium(V) iodide in enabling innovation will undoubtedly expand.[5]
References
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Niobium pentaiodide - Wikipedia. (URL: [Link])
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Niobium(V) iodide, min 99.9% metals basis, 1 gram - CP Lab Safety. (URL: [Link])
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Niobium » reactions of elements - WebElements Periodic Table. (URL: [Link])
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Niobium(IV) iodide - Wikipedia. (URL: [Link])
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Reactions of Some Niobium(V) and Tantalum(V) Halides with Pyridine - ACS Publications. (URL: [Link])
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Introduction: The Nature of Niobium Pentaiodide
An In-Depth Technical Guide to the Stability and Reactivity of Niobium Pentaiodide
For Researchers, Scientists, and Drug Development Professionals
Niobium pentaiodide, with the empirical formula NbI₅, exists structurally as a dimer, Nb₂I₁₀.[1] This inorganic compound presents as dark, brassy, or yellow-black monoclinic crystals and is recognized for its significant role as a precursor in the synthesis of advanced niobium-based materials.[2][3][4] The molecule adopts an edge-shared bioctahedral structure, where two NbI₅ units are linked by iodide bridges, a common motif shared by other niobium(V) and tantalum(V) halides.[1] In this structure, the central niobium atom is in the +5 oxidation state, coordinated by five iodide ligands.[2] Its high reactivity, particularly its extreme sensitivity to moisture, necessitates specialized handling but also makes it a versatile reagent for introducing niobium into various chemical frameworks.[1][2] Understanding the delicate balance of its stability and reactivity is paramount for its effective utilization in research and development.
Section 1: Physicochemical and Structural Properties
A foundational understanding of niobium pentaiodide begins with its core physical and structural characteristics. These properties dictate its behavior under various experimental conditions and are crucial for designing synthetic pathways. The compound is diamagnetic and typically appears as a yellow solid.[1]
| Property | Value | Source(s) |
| Chemical Formula | Nb₂I₁₀ (Empirical: NbI₅) | [1] |
| Molar Mass | ~727.43 g/mol (for NbI₅) | [2][5] |
| Appearance | Yellow, brassy, or yellow-black crystalline solid | [2][4] |
| Density | ~5.30 g/cm³ | [1][4] |
| Melting Point | 543 °C (sublimes) | [1][4] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [4] |
The crystal structure consists of zigzag chains formed by corner-sharing NbI₆ octahedra. However, when prepared with an excess of iodine, a triclinic modification can form, consisting of isolated Nb₂I₁₀ molecules. This structural versatility can influence its reactivity in different chemical environments.
Section 2: Thermal Stability and Decomposition
The thermal stability of a precursor is a critical parameter in high-temperature synthesis, such as in chemical vapor deposition (CVD) or materials science applications. Niobium pentaiodide is noted to sublime at 543 °C.[1][4] However, it is thermally sensitive and can undergo decomposition at temperatures as low as 200 °C.[5][6]
The thermal decomposition of niobium pentaiodide does not typically result in the direct formation of niobium metal. Instead, it proceeds through a stepwise reduction of the niobium center, releasing elemental iodine and forming lower niobium iodides. This process is driven by the relative instability of the high +5 oxidation state of niobium when paired with the reducing iodide anion at elevated temperatures.
Decomposition Pathway: The generally accepted pathway involves the sequential loss of iodine:
-
NbI₅ → NbI₄ + ½ I₂ : This initial decomposition step occurs at approximately 270 °C, yielding the black niobium tetraiodide (NbI₄).[6]
-
NbI₄ → NbI₃ + ½ I₂ : Further heating to around 430 °C can lead to the formation of grey niobium triiodide (NbI₃).[6]
This stepwise decomposition is a key consideration for its use in CVD processes, where precise temperature control is necessary to deposit the desired niobium-containing phase.
Caption: Fig 1: Stepwise thermal reduction of Niobium Pentaiodide.
Section 3: Chemical Reactivity
The chemistry of niobium pentaiodide is dominated by the electrophilic nature of the Nb(V) center, making it a potent Lewis acid and highly susceptible to nucleophilic attack.[2][7]
Hydrolysis: Extreme Moisture Sensitivity
The most critical aspect of NbI₅ reactivity is its immediate and vigorous reaction with water.[1] This extreme moisture sensitivity is a common feature of early transition metal halides in high oxidation states.
Mechanism of Hydrolysis: The reaction is initiated by the coordination of water molecules (a Lewis base) to the Lewis-acidic niobium center. This is followed by the elimination of hydrogen iodide (HI) and the formation of niobium-oxygen bonds. The reaction proceeds rapidly, ultimately leading to the formation of hydrated niobium pentoxide (Nb₂O₅·nH₂O), also known as niobic acid.[2][7][8]
Reaction Sequence:
-
Initial Hydrolysis: NbI₅ + H₂O → NbOI₃ + 2HI
-
Further Hydrolysis: 2NbOI₃ + 3H₂O → Nb₂O₅ + 6HI
The overall reaction can be summarized as: 2NbI₅ + 5H₂O → Nb₂O₅ + 10HI
This reactivity dictates that all manipulations of niobium pentaiodide must be performed under strictly anhydrous and inert conditions, typically within a glovebox or using Schlenk line techniques.
Caption: Fig 2: Reaction of NbI₅ with water to form niobium pentoxide.
Reactivity with Organic Substrates
Niobium pentaiodide's Lewis acidity governs its interactions with organic molecules containing donor atoms (O, N, etc.). It can serve as a starting material for various organoniobium compounds.
-
Ethers: Reacts with ethers, which can lead to C-O bond cleavage under certain conditions.[9] This reactivity must be considered when choosing solvents, as coordinating solvents like THF or diethyl ether may form adducts rather than acting as inert media.
-
Alcohols: Alcoholysis reactions are expected to occur readily, similar to hydrolysis, replacing iodide ligands with alkoxide groups (-OR) to form niobium alkoxides.[10] This provides a synthetic route to niobium(V) penta-alkoxides.
-
Nitriles and Amines: As with other Lewis bases, nitriles and amines will coordinate to the niobium center, forming stable adducts.
Lewis Acidity and Adduct Formation
As a strong Lewis acid, NbI₅ readily accepts electron pairs from donor molecules (Lewis bases) to form coordination complexes or adducts.[2] This behavior is the foundation for much of its synthetic utility.
Caption: Fig 3: General scheme of NbI₅ acting as a Lewis acid.
Section 4: Experimental Protocols and Handling
Given its high reactivity, the successful use of niobium pentaiodide hinges on rigorous experimental technique.
Protocol: Inert Atmosphere Handling
Objective: To safely handle and weigh niobium pentaiodide without causing decomposition due to atmospheric moisture or oxygen.
Causality: Niobium pentaiodide reacts instantly with water vapor to form niobium oxides/oxyiodides, which are non-volatile and will contaminate the starting material, leading to irreproducible results.[1][2] An inert atmosphere (e.g., argon or nitrogen) with very low levels of H₂O and O₂ (<1 ppm) is mandatory.
Methodology:
-
Preparation: Move the sealed container of niobium pentaiodide, along with all necessary spatulas, weigh boats, and sample vials, into an inert atmosphere glovebox. Ensure the glovebox atmosphere is stable and has been properly purged.
-
Equilibration: Allow the container to equilibrate to the glovebox temperature for at least 30 minutes to prevent pressure differentials upon opening.
-
Aliquotting: Carefully open the main container. Using a clean, dry spatula, quickly transfer the desired amount of the dark, crystalline solid to a pre-tared vial or weigh boat.
-
Sealing: Tightly seal both the main container and the vial containing the sample aliquot. Parafilm or vacuum grease can be used on the threads of the sample vial for extra protection if it is to be removed from the glovebox.
-
Cleanup: Clean any spilled material within the glovebox using a dry wipe. Do not use solvents unless their compatibility is known.
-
Record Keeping: Accurately record the mass of the transferred sample. Note the color and appearance of the solid; any white or pale-yellow powder indicates potential hydrolysis.
Safety and Hazard Management
Niobium pentaiodide is classified as a corrosive material.[4][11] The primary hazard stems from its reaction with moisture.
-
Skin and Eye Contact: Causes severe skin burns and eye damage upon contact, especially in the presence of moisture, as it releases HI.[11]
-
Inhalation: Inhalation of the dust can cause respiratory irritation. If inhaled, remove the person to fresh air.[11]
-
Ingestion: If swallowed, rinse the mouth but do not induce vomiting.[11]
Personal Protective Equipment (PPE):
-
In Glovebox: Standard laboratory attire and appropriate gloves for the glovebox.
-
Outside Glovebox (sealed containers only): Safety glasses with side shields, lab coat, and nitrile gloves.
-
Emergency Response: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
Storage: Store locked up in a tightly sealed container in a dry, well-ventilated, and inert environment, away from moisture and incompatible materials like strong bases or oxidizing agents.[11][12][13]
Conclusion
Niobium pentaiodide is a highly reactive and thermally sensitive compound whose utility in advanced materials science and chemical synthesis is directly tied to a thorough understanding of its properties. Its Lewis acidic nature and pronounced sensitivity to hydrolysis are the defining features of its chemical behavior. While these characteristics demand rigorous and specialized handling protocols, they also provide a versatile platform for the synthesis of a wide array of niobium-containing compounds, from oxides and alkoxides to complex organometallic frameworks. For researchers, mastering the handling of this compound unlocks a gateway to novel materials with tailored electronic, catalytic, and structural properties.
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An In-depth Technical Guide to the Magnetic Properties of Niobium Iodide Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the magnetic properties of niobium iodide compounds. Moving beyond a simple recitation of facts, this document delves into the intricate interplay between synthesis, crystal structure, electronic configuration, and magnetism in this fascinating class of materials. We will examine the diamagnetism of niobium pentaiodide (NbI₅), the expected paramagnetism of niobium tetraiodide (NbI₄) stemming from its d¹ electronic state, and the emergent magnetic phenomena observed in niobium iodide cluster compounds. This guide is designed to equip researchers, scientists, and professionals in materials science and related fields with the foundational knowledge and practical insights necessary to understand, synthesize, and characterize these air-sensitive materials. Detailed experimental protocols for synthesis and characterization, including magnetic susceptibility measurements and structural analysis, are provided, alongside a discussion of the theoretical underpinnings of the observed magnetic behaviors.
Introduction: The Intriguing Magnetic Landscape of Niobium Iodides
Niobium, a transition metal in Group 5 of the periodic table, exhibits a rich and varied chemistry, forming a range of binary iodides with different oxidation states.[1] The magnetic properties of these compounds are intrinsically linked to the electron configuration of the niobium cations. While the fully oxidized niobium(V) in NbI₅ is diamagnetic due to its d⁰ configuration,[2] the reduced niobium iodides, such as NbI₄ with a d¹ configuration, are expected to exhibit paramagnetism.[3] Furthermore, the tendency of niobium to form metal-metal bonds and cluster compounds introduces a higher level of complexity, where cooperative magnetic phenomena such as antiferromagnetism can emerge.[4]
This guide will provide a detailed examination of the magnetic properties of key niobium iodide compounds, with a particular focus on:
-
Niobium Pentaiodide (NbI₅): A diamagnetic baseline.
-
Niobium Tetraiodide (NbI₄): A paramagnetic system with a single unpaired electron.
-
Niobium Iodide Cluster Compounds (e.g., Nb₆I₁₁): Systems where metal-metal bonding can lead to complex magnetic interactions.
Understanding the magnetic behavior of these materials is not only of fundamental scientific interest but also holds potential for applications in areas such as catalysis, electronics, and as precursors for novel material synthesis. The air-sensitive nature of many of these compounds, however, presents significant experimental challenges.[5] This guide will therefore also address the practical aspects of handling and characterizing these materials.
Synthesis of Niobium Iodide Compounds: Controlling Stoichiometry and Purity
The synthesis of pure, well-characterized niobium iodide compounds is a critical prerequisite for meaningful magnetic studies. Due to the air- and moisture-sensitivity of the reduced niobium iodides, all manipulations must be carried out under an inert atmosphere using either a glovebox or Schlenk line techniques.[5]
Synthesis of Niobium Pentaiodide (NbI₅)
Niobium pentaiodide can be synthesized by the direct reaction of niobium metal with an excess of iodine at elevated temperatures.[2]
Experimental Protocol: Synthesis of NbI₅
-
Place 2 grams of high-purity niobium powder and 10 grams of iodine in a quartz ampoule.
-
Evacuate the ampoule to a pressure of at least 10⁻⁴ torr and seal it.
-
Place the sealed ampoule in a tube furnace and heat to 300-350°C for 48 hours.
-
Allow the furnace to cool slowly to room temperature.
-
The product, NbI₅, is a yellow-black crystalline solid.[6]
Synthesis of Niobium Tetraiodide (NbI₄)
Niobium tetraiodide can be prepared by the thermal decomposition of niobium pentaiodide under vacuum.[7]
Experimental Protocol: Synthesis of NbI₄
-
Place a sample of freshly synthesized NbI₅ in a Schlenk flask.
-
Evacuate the flask to a high vacuum and gently heat the NbI₅ to 200-250°C.
-
The NbI₅ will decompose, releasing iodine vapor which can be collected in a cold trap.
-
The remaining solid is niobium tetraiodide, a dark grey crystalline material.[8][9]
This method leverages the lower thermal stability of NbI₅ compared to NbI₄ to drive the reaction. The purity of the resulting NbI₄ is highly dependent on the complete removal of the iodine byproduct.
Crystal and Electronic Structure: The Foundation of Magnetism
The arrangement of atoms and the distribution of electrons in a material dictate its magnetic properties. For niobium iodide compounds, the local coordination environment of the niobium ions and the presence or absence of metal-metal bonding are key determinants of their magnetic behavior.
Niobium Pentaiodide (NbI₅)
Niobium pentaiodide exists as a dimer, Nb₂I₁₀, in the solid state.[2] The structure consists of two edge-sharing NbI₆ octahedra. In this compound, niobium is in the +5 oxidation state, with a d⁰ electron configuration. With no unpaired electrons, NbI₅ is, as expected, diamagnetic.[2]
Niobium Tetraiodide (NbI₄)
Niobium tetraiodide crystallizes in an orthorhombic structure.[7] The structure is characterized by infinite chains of edge-sharing NbI₆ octahedra, leading to the formation of Nb-Nb bonds.[7] In NbI₄, niobium is in the +4 oxidation state, possessing a d¹ electron configuration ([Kr]4d¹).[10][11] This single unpaired electron per niobium atom is the source of its paramagnetism.[9]
The presence of Nb-Nb bonds in the structure of NbI₄ suggests the possibility of magnetic exchange interactions between adjacent niobium centers. These interactions can be either ferromagnetic (aligning the spins) or antiferromagnetic (anti-aligning the spins). The overall magnetic behavior of NbI₄ will be a result of the interplay between the paramagnetism of the individual Nb⁴⁺ ions and any cooperative magnetic effects.
Niobium Iodide Cluster Compounds
Reduced niobium halides exhibit a strong tendency to form cluster compounds, where a core of niobium atoms is surrounded by a shell of halogen ligands. A notable example is Nb₆I₁₁, which contains the [Nb₆I₈]³⁺ cluster core.[10] In these clusters, the metal-metal bonding is extensive, and the d-electrons are often delocalized over the entire metal framework. The magnetic properties of these cluster compounds can be complex, with some exhibiting spin-crossover transitions and antiferromagnetic ordering at low temperatures.[4][12]
Magnetic Properties and Their Characterization
The magnetic properties of niobium iodide compounds are primarily investigated through magnetic susceptibility measurements as a function of temperature and applied magnetic field. For air-sensitive samples, these measurements must be performed using specialized sample holders that maintain an inert atmosphere.
Experimental Technique: SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for sensitive magnetic measurements.[13]
Experimental Protocol: SQUID Magnetometry of an Air-Sensitive Sample
-
Sample Preparation (in a glovebox):
-
Load a precisely weighed amount of the niobium iodide powder (typically 5-20 mg) into a gelatin capsule or a specialized quartz sample holder.
-
Seal the sample holder to ensure it remains airtight.
-
-
Sample Loading:
-
Transfer the sealed sample holder from the glovebox to the SQUID magnetometer's sample loading chamber, minimizing exposure to air.
-
Purge the sample space with helium gas before inserting the sample into the measurement zone.
-
-
Measurement:
-
Cool the sample to the desired starting temperature (e.g., 300 K).
-
Perform a zero-field-cooled (ZFC) measurement by cooling the sample to the lowest temperature (e.g., 2 K) in the absence of an applied magnetic field. Then, apply a small magnetic field (e.g., 1000 Oe) and measure the magnetic moment as the temperature is increased.
-
Perform a field-cooled (FC) measurement by cooling the sample from a high temperature in the presence of the same magnetic field and measuring the moment as the temperature is increased.
-
Measure the magnetic moment as a function of the applied magnetic field at several constant temperatures to obtain magnetization isotherms.
-
Interpreting Magnetic Data
The temperature dependence of the magnetic susceptibility (χ = M/H, where M is the magnetization and H is the applied magnetic field) provides valuable information about the magnetic nature of the material.
-
Diamagnetism (NbI₅): The magnetic susceptibility will be small and negative, and largely independent of temperature.
-
Paramagnetism (NbI₄): The magnetic susceptibility is expected to follow the Curie-Weiss law at higher temperatures: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.[14]
-
The Curie constant (C) is related to the effective magnetic moment (µ_eff) of the magnetic ions. For a d¹ system like Nb⁴⁺, the spin-only magnetic moment is theoretically 1.73 µ_B.
-
The Weiss temperature (θ) provides information about the nature and strength of the magnetic interactions. A positive θ suggests ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions. A θ of zero implies no significant magnetic exchange.
-
-
Antiferromagnetism (in some cluster compounds): A peak in the magnetic susceptibility at a specific temperature, known as the Néel temperature (T_N), is a hallmark of an antiferromagnetic transition.[15] Below T_N, the magnetic moments of neighboring atoms align in an antiparallel fashion.
Advanced Characterization: Neutron Diffraction
To definitively determine the magnetic structure of a material, particularly in the case of long-range magnetic ordering, neutron diffraction is an indispensable technique.[16] Neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal, leading to magnetic scattering in addition to the nuclear scattering. By analyzing the positions and intensities of the magnetic diffraction peaks, the arrangement of the magnetic moments in the crystal lattice can be elucidated.[17][18] For a powdered sample, this is typically done through Rietveld refinement of the neutron powder diffraction pattern.[17]
Theoretical Modeling of Magnetic Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic and magnetic properties of materials from first principles.[19][20][21] For niobium iodide compounds, DFT calculations can be used to:
-
Determine the ground-state crystal and electronic structures.
-
Calculate the energies of different magnetic configurations (e.g., ferromagnetic vs. antiferromagnetic) to predict the most stable magnetic ordering.
-
Visualize the spin density distribution to understand how the unpaired electrons are localized or delocalized.
-
Calculate exchange coupling parameters to quantify the strength of the magnetic interactions between niobium ions.
Such theoretical studies provide invaluable insights into the microscopic origins of the observed magnetic behavior and can guide the design of new materials with desired magnetic properties.
Summary and Outlook
The magnetic properties of niobium iodide compounds are a rich and underexplored area of solid-state chemistry. While the diamagnetism of NbI₅ is well-understood, the detailed magnetic behavior of reduced iodides like NbI₄ and the complex magnetic phenomena in niobium iodide cluster compounds warrant further investigation. The d¹ electronic configuration of Nb⁴⁺ in NbI₄ makes it a prime candidate for fundamental studies of paramagnetism and magnetic exchange in a simple binary halide. The tendency of niobium to form clusters opens up possibilities for discovering novel magnetic materials with tunable properties.
Future research in this field should focus on:
-
Precise Magnetic Measurements: Careful magnetic susceptibility and magnetization studies on high-purity, single-phase samples of NbI₄ and other reduced niobium iodides are needed to accurately determine their magnetic moments and exchange interactions.
-
Neutron Diffraction Studies: Neutron diffraction experiments are crucial for determining the magnetic structures of any niobium iodides that exhibit long-range magnetic order at low temperatures.
-
Exploration of New Niobium Iodide Phases: Synthetic efforts aimed at discovering and characterizing new reduced niobium iodide compounds, particularly cluster compounds, could lead to the discovery of novel magnetic phenomena.
-
Synergistic Theoretical and Experimental Work: A close collaboration between experimental synthesis and characterization and theoretical modeling will be essential for a comprehensive understanding of the structure-property relationships in these fascinating materials.
Visualizations
Experimental Workflow for Magnetic Characterization
Caption: A flowchart illustrating the key steps in the synthesis, magnetic measurement, and analysis of niobium iodide compounds.
Conceptual Diagram of Magnetic Behaviors
Caption: A conceptual diagram illustrating the different magnetic behaviors exhibited by various niobium iodide compounds based on their electronic structures.
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historical discovery and synthesis of niobium iodide
An In-depth Technical Guide to the Historical Discovery and Synthesis of Niobium Iodides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niobium, a transition metal with a rich history of discovery and naming controversy, forms a series of fascinating iodide compounds that serve as critical precursors in materials science and chemical synthesis. This guide provides a comprehensive overview of the historical journey from the element's first identification to the modern, reproducible synthesis of its key iodides, including niobium(V) iodide, niobium(IV) iodide, and niobium(III) iodide. We delve into the causality behind experimental protocols, offer detailed step-by-step methodologies, and present key data in structured formats. Visual workflows and a thorough consolidation of authoritative references are provided to support researchers in this field.
A Contentious History: The Unraveling of Element 41
The story of niobium is intertwined with that of its periodic table neighbor, tantalum, leading to over a century of confusion and debate.
The Discovery of "Columbium"
In 1801, the English chemist Charles Hatchett was analyzing a mineral sample from Connecticut that had been sent to the British Museum years earlier by John Winthrop, the first governor of the colony.[1][2][3][4] Hatchett discovered a new element within the ore, which he named "columbium" in a nod to its American origin (Columbia).[5][6][7] He successfully isolated the oxide of the new element but was unable to reduce it to its metallic form.[3][7]
The Tantalum Confusion and Clarification
Shortly after, in 1802, the Swedish chemist Anders Gustaf Ekeberg discovered another new element, which he named tantalum.[6] The chemical similarities between columbium and tantalum were so profound that in 1809, the eminent English chemist William Hyde Wollaston erroneously declared them to be identical.[2][6]
The final piece of the elemental puzzle was placed in 1864 when Swiss chemist Christian Wilhelm Blomstrand first prepared the pure metal by reducing niobium chloride in a hydrogen atmosphere.[1][2][5][7]
The Niobium Iodide Family: Properties and Precursors
Niobium forms several binary iodides, with the most common corresponding to oxidation states of +5, +4, and +3.[8] These compounds are typically crystalline solids, highly sensitive to moisture and air, and serve as versatile starting materials for the synthesis of other niobium-containing materials.[9][10]
| Property | Niobium(V) Iodide (NbI₅) | Niobium(IV) Iodide (NbI₄) | Niobium(III) Iodide (NbI₃) |
| Formula | NbI₅ (exists as dimer Nb₂I₁₀)[10][11] | NbI₄ | NbI₃ |
| Molar Mass | 727.43 g/mol (for NbI₅) | 600.52 g/mol | 473.62 g/mol [12] |
| Appearance | Dark, brassy, yellow-black monoclinic crystals.[9][11] | Grey or black solid.[13] | Black solid.[14] |
| Melting Point | Sublimes, reported up to 543 °C.[10] | ~503 °C[13] | Decomposes at elevated temperatures. |
| Density | ~5.30 g/cm³[10] | ~5.6 g/cm³[13] | ~5.3 g/cm³[14] |
| Key Structural Feature | Edge-shared bioctahedral dimer (Nb₂I₁₀).[10][11] | Edge-connected NbI₆ octahedra with Nb-Nb bonds.[13] | A complex polymeric structure. |
| Reactivity | Highly sensitive to moisture, hydrolyzes readily.[9][10] | Reacts with water.[13] | Slowly decomposes in water.[14] |
Synthesis Protocols: A Self-Validating Approach
The synthesis of niobium iodides requires careful control of the reaction environment due to their reactivity. The protocols described below are designed to be self-validating, where successful isolation of the target crystalline product is a primary indicator of a properly executed procedure.
Synthesis of Niobium(V) Iodide (NbI₅)
The most direct and common route to NbI₅ is the direct combination of the elements.[10][11] This method leverages the volatility of iodine and its reactivity with niobium metal at elevated temperatures.
Causality Behind Experimental Choices:
-
Inert Atmosphere/Vacuum: NbI₅ reacts readily with atmospheric moisture to form niobium oxyhalides.[9] The exclusion of air and water is paramount for obtaining a pure product.
-
Elevated Temperature: A temperature gradient is used to sublime the iodine, allowing it to travel as a vapor and react with the heated niobium metal surface, ensuring a complete and controlled reaction.
-
Excess Iodine: Using a stoichiometric excess of iodine ensures the complete conversion of niobium metal to its highest oxidation state, Nb(V).
Step-by-Step Protocol:
-
Place high-purity niobium metal powder or foil into a quartz or Pyrex reaction tube.
-
Add a stoichiometric excess of resublimed iodine to the tube, ensuring it is physically separated from the niobium metal.
-
Evacuate the reaction tube to a high vacuum (< 10⁻⁵ torr) and seal it.
-
Place the tube in a two-zone tube furnace. Heat the zone containing the niobium metal to approximately 300-350 °C.
-
Gently heat the zone containing the iodine to 180-200 °C to allow it to sublime and travel to the hotter zone.
-
Maintain the reaction for 24-48 hours. Dark, brassy crystals of NbI₅ will form in the cooler end of the hot zone.
-
After cooling, the tube is opened in an inert atmosphere (e.g., a glovebox) to recover the product.
Caption: Workflow for the direct synthesis of Niobium(V) Iodide.
Synthesis of Niobium(IV) Iodide (NbI₄)
Lower-valent niobium iodides are typically accessed through the thermal decomposition or reduction of the pentaiodide. The synthesis of NbI₄ is a classic example of a temperature-controlled decomposition.
Causality Behind Experimental Choices:
-
Vacuum: The reaction involves the release of gaseous iodine (I₂). A dynamic vacuum is essential to remove this product from the system, driving the chemical equilibrium towards the formation of NbI₄ according to Le Châtelier's principle.
-
Precise Temperature Control: The temperature must be high enough to induce decomposition but low enough to prevent further reduction to NbI₃ or other lower iodides. The range of 206-270 °C is reported to be effective.[13]
Step-by-Step Protocol:
-
Place previously synthesized, pure NbI₅ into a sublimation apparatus connected to a high-vacuum line.
-
Slowly heat the NbI₅ under a dynamic vacuum to a temperature between 206 °C and 270 °C.[13]
-
As the NbI₅ decomposes, the more volatile iodine (I₂) is removed by the vacuum system and can be collected in a cold trap.
-
The less volatile, solid NbI₄ remains in the heated zone of the apparatus.
-
The reaction is complete when iodine evolution ceases.
-
Cool the apparatus to room temperature before venting with an inert gas to recover the grey/black NbI₄ product.
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- 14. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Introduction: The Versatility of Niobium Iodides in Modern Synthesis
An Application Guide to Niobium Iodide in Advanced Research
Niobium, a transition metal known for its superconducting properties and high-temperature stability, forms a series of iodide compounds that are gaining significant attention as versatile precursors and catalysts in advanced materials science and chemical synthesis.[1][2] Unlike their more common chloride counterparts, niobium iodides—primarily niobium(V) iodide (NbI₅) and niobium(IV) iodide (NbI₄)—offer unique reactivity profiles stemming from the nature of the niobium-iodine bond. The large, polarizable iodide ligands can facilitate lower-temperature volatility and serve as excellent leaving groups, making these compounds highly valuable for specialized applications.
This guide provides an in-depth exploration of the primary research applications of niobium iodides, complete with detailed protocols and the scientific rationale behind the experimental choices. It is intended for researchers and professionals in materials science, chemistry, and drug development who seek to leverage the unique properties of these powerful chemical building blocks.
Core Properties and Safe Handling of Niobium Iodides
Niobium iodides are highly reactive and moisture-sensitive compounds, requiring careful handling to ensure experimental success and safety.[1][3] Their utility is directly linked to their chemical and physical properties.
1.1. Physicochemical Properties
Niobium(V) iodide, also known as niobium pentaiodide, is the most common starting material.[1] It exists as a dimer, Nb₂I₁₀, featuring two NbI₅ units connected by iodide bridges.[3][4] This structure is shared by several other group 5 halides.[3] Niobium(IV) iodide is typically prepared from the thermal decomposition of NbI₅.[5]
| Property | Niobium(V) Iodide (NbI₅) | Niobium(IV) Iodide (NbI₄) |
| CAS Number | 13779-92-5[1] | 13779-91-4 |
| Molecular Formula | NbI₅ (Empirical), Nb₂I₁₀ (Dimer)[3] | NbI₄ |
| Molecular Weight | 727.43 g/mol (for NbI₅)[1] | 599.52 g/mol |
| Appearance | Yellow-black or brassy crystalline solid[1][6] | Dark gray/black crystals |
| Oxidation State | +5[1] | +4 |
| Key Reactivity | Highly moisture-sensitive, hydrolyzes readily[3][7] | Reacts violently with water and oxygen[8] |
| Common Use | Precursor for CVD, catalysis, synthesis[6][7] | Precursor for 2D materials via CVT[5] |
| Solubility | Soluble in some polar organic solvents, but reacts with protic solvents[6] | Insoluble in non-coordinating solvents |
1.2. Mandatory Handling Protocols
The extreme sensitivity of niobium iodides to air and moisture necessitates handling under inert conditions. Failure to do so results in the formation of niobium oxyhalides, which compromises the integrity of the precursor and the reproducibility of the experiment.[1]
-
Inert Atmosphere: All manipulations, including weighing, transferring, and loading into a reactor, must be performed inside a glovebox with low (<1 ppm) oxygen and moisture levels.
-
Solvent Choice: If used in solution, solvents must be rigorously dried and deoxygenated using appropriate methods (e.g., distillation over a drying agent, passing through an alumina column) prior to use.
-
Storage: Store niobium iodide compounds in a sealed container within a glovebox or a desiccator under vacuum or filled with an inert gas like argon.
Application I: Synthesis of 2D Transition Metal Dichalcogenides via Chemical Vapor Transport (CVT)
Niobium iodides are instrumental in the synthesis of high-quality single crystals of two-dimensional (2D) materials, such as niobium disulfide (NbS₂).[1] In this process, iodine is used as a transport agent, which reacts in situ with niobium metal to form volatile niobium iodide species (e.g., NbI₄). These gaseous molecules travel across a temperature gradient and decompose at a cooler zone, depositing crystalline NbS₂.[1][9]
Causality Behind the Method: The CVT method relies on a reversible chemical reaction that creates a gaseous intermediate. The temperature gradient between the "source" zone and the "growth" zone drives the transport of this intermediate. The choice of iodine is critical; it reacts with niobium at high temperatures to form gaseous niobium iodide, but the reaction is reversible, allowing the niobium to be released for crystal growth at the cooler end. This process enables the growth of large, highly crystalline materials that are difficult to synthesize by other means.[10]
Experimental Protocol: Growth of Single-Crystal NbS₂
This protocol details the synthesis of NbS₂ single crystals using iodine-based CVT.
2.1. Materials and Equipment
-
Niobium powder (99.99% purity)
-
Sulfur powder (99.99% purity)
-
Iodine crystals (resublimed, 99.99% purity)
-
Quartz ampoule (e.g., 15-20 cm length, 1-2 cm diameter)
-
Two-zone horizontal tube furnace
-
Vacuum pumping system capable of reaching < 10⁻⁵ Torr
-
Glovebox
-
Quartz rod and torch for sealing
2.2. Step-by-Step Procedure
-
Precursor Preparation (Inside a Glovebox):
-
Weigh stoichiometric amounts of niobium and sulfur powder for the synthesis of NbS₂. For a typical synthesis, this might be 500 mg of Nb and a corresponding mass of S.
-
Add the mixed powders to the quartz ampoule.
-
Add the transport agent, iodine, at a concentration of approximately 2-5 mg per cubic centimeter of the ampoule's volume.[1]
-
-
Ampoule Sealing:
-
Transfer the loaded ampoule out of the glovebox. Immediately connect it to the vacuum system.
-
Evacuate the ampoule to a high vacuum (< 10⁻⁵ Torr). This step is crucial to remove residual air and moisture that would otherwise interfere with the reaction.
-
While under vacuum, use a hydrogen-oxygen torch to carefully seal the ampoule to its final length. Ensure the seal is robust.
-
-
Crystal Growth (CVT):
-
Place the sealed ampoule into the two-zone tube furnace.
-
Position the end of the ampoule containing the precursor powders (the "source zone") at the hotter zone, and the empty end (the "growth zone") at the cooler zone.
-
Slowly ramp up the furnace temperatures. A typical temperature profile is:
-
Source Zone (T₂): 950-1050°C
-
Growth Zone (T₁): 850-950°C
-
-
Maintain this temperature gradient for an extended period, typically 7-14 days, to allow for transport and crystal growth.
-
-
Cool-Down and Crystal Harvest:
-
After the growth period, slowly cool the furnace down to room temperature over 12-24 hours to prevent thermal shock and cracking of the crystals or ampoule.
-
Carefully remove the ampoule. The NbS₂ crystals will have grown in the cooler end.
-
Open the ampoule inside a fume hood or glovebox by scoring and breaking the glass.
-
Harvest the thin, hexagonal platelet-like crystals of NbS₂.
-
2.3. Validation and Characterization
-
Visual Inspection: Successful growth will yield shiny, metallic, hexagonal platelets at the cold end of the ampoule.[9]
-
X-ray Diffraction (XRD): Confirm the crystal structure and phase (e.g., 2H-NbS₂ or 3R-NbS₂).[1][10]
-
Energy-Dispersive X-ray Spectroscopy (EDAX/EDS): Verify the stoichiometry of the grown crystals to ensure it is close to the expected Nb:S ratio.[1][9]
Application II: Precursor for Thin Film Deposition via Chemical Vapor Deposition (CVD)
Niobium iodides, particularly NbI₅, are effective precursors for Chemical Vapor Deposition (CVD), a technique used to grow high-purity thin films of niobium-based materials like niobium metal, niobium nitride (NbN), or niobium oxide (Nb₂O₅).[7][8][11] The volatility of NbI₅ allows it to be transported in a carrier gas to a heated substrate, where it decomposes or reacts with another gas to form the desired film.
Causality Behind the Method: The success of CVD depends on a precursor that can be readily vaporized and transported without premature decomposition. NbI₅ is advantageous because it can be sublimed at relatively moderate temperatures. In the reactor, thermal energy drives the chemical reaction on the substrate surface. For instance, reacting vaporized NbI₅ with hydrogen gas at high temperatures reduces the niobium to its metallic state, depositing a pure niobium film.[8]
Experimental Protocol: Deposition of Niobium Oxide (Nb₂O₅) Film
This protocol describes a thermal CVD process for depositing Nb₂O₅ thin films using NbI₅ and oxygen as precursors.
3.1. Materials and Equipment
-
Niobium(V) iodide (NbI₅, 99.9%+)
-
Substrates (e.g., silicon wafers with a native oxide layer, sapphire)
-
High-purity carrier gas (e.g., Argon)
-
High-purity reactant gas (e.g., Oxygen)
-
Horizontal tube furnace CVD system with mass flow controllers (MFCs)
-
Precursor heating system (heating mantle or dedicated sublimator)
-
Vacuum pump
3.2. Step-by-Step Procedure
-
Substrate Preparation:
-
Clean the substrates thoroughly. For silicon, a standard RCA clean or sonication in acetone, isopropanol, and deionized water is effective.
-
Dry the substrates with a nitrogen gun and place them in the center of the CVD reactor tube.
-
-
System Setup:
-
Load a small amount of NbI₅ powder (e.g., 100-200 mg) into a quartz boat or sublimator. Place it in the upstream, low-temperature zone of the furnace.
-
Assemble the reactor, ensuring all connections are leak-tight.
-
-
Deposition Process:
-
Purge: Purge the system with a high flow of argon gas (e.g., 500 sccm) for at least 30 minutes to remove residual air and moisture.
-
Heating:
-
Heat the substrate zone to the desired deposition temperature (e.g., 500-700°C).
-
Simultaneously, heat the NbI₅ precursor to its sublimation temperature (e.g., 180-220°C). The exact temperature controls the precursor vapor pressure and thus the growth rate.
-
-
Growth:
-
Once temperatures are stable, reduce the argon purge flow and introduce a carrier gas flow of argon through the precursor sublimator (e.g., 50-100 sccm).
-
Simultaneously, introduce a flow of oxygen reactant gas into the main chamber (e.g., 10-50 sccm).
-
Maintain these conditions for the desired deposition time (e.g., 15-60 minutes). The film thickness will depend on time, precursor temperature, and gas flow rates.
-
-
-
Shutdown:
-
After the deposition time, stop the precursor heating and the oxygen flow.
-
Keep the argon carrier gas flowing while the furnace cools down to room temperature. This prevents back-diffusion of air and protects the newly formed film from oxidation.
-
Once cool, vent the system and carefully remove the coated substrates.
-
3.3. Validation and Characterization
-
Ellipsometry or Profilometry: Measure the thickness of the deposited film.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition and the presence of Nb₂O₅ by identifying the Nb 3d and O 1s core level peaks.
-
XRD: Determine the crystallinity and phase of the niobium oxide film (it may be amorphous or crystalline depending on the deposition temperature).[12]
Application III: Lewis Acid Catalysis in Organic Synthesis
Niobium halides are strong Lewis acids due to the electron-deficient nature of the niobium center, making them effective catalysts for a variety of organic reactions.[6][13] Niobium(V) iodide, like its chloride counterpart NbCl₅, can catalyze important C-C bond-forming reactions such as Friedel-Crafts alkylations and acylations.[13][14]
Causality Behind the Method: In a Friedel-Crafts reaction, the Lewis acid catalyst activates an alkyl or acyl halide, generating a highly electrophilic carbocation or acylium ion.[4][15] This electrophile is then attacked by the electron-rich aromatic ring, leading to substitution. Niobium-based catalysts are of particular interest because they can offer different activity and selectivity compared to traditional catalysts like AlCl₃ and may function under milder conditions.[13]
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol provides a general method for the acylation of anisole with acetyl chloride, catalyzed by NbI₅.
4.1. Materials and Equipment
-
Niobium(V) iodide (NbI₅)
-
Anisole (freshly distilled)
-
Acetyl chloride (freshly distilled)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
4.2. Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried round-bottom flask under an argon atmosphere, add NbI₅ (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous DCM (e.g., 5 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anisole (1.0 mmol) to the stirred suspension.
-
Add acetyl chloride (1.1 mmol) dropwise via syringe over 5 minutes. The reaction mixture may change color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C. Monitor the progress by taking small aliquots (quenching with water) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Let the reaction proceed until the starting material is consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench it by slowly adding 5 mL of cold water.
-
Transfer the mixture to a separatory funnel and add another 10 mL of DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired p-methoxyacetophenone product.
-
4.3. Validation and Characterization
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product and verify the regioselectivity (acylation should occur primarily at the para position).
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
Concluding Remarks
Niobium iodides represent a class of highly reactive and versatile reagents with significant potential in materials science and catalysis. Their ability to serve as volatile precursors for CVT and CVD enables the synthesis of high-purity 2D materials and thin films, while their strong Lewis acidity provides unique catalytic activity in organic synthesis. The successful application of these compounds hinges on a thorough understanding of their properties and the implementation of rigorous inert-atmosphere handling techniques. The protocols provided herein serve as a foundational guide for researchers looking to explore the expanding chemistry of niobium iodide.
References
- The Chemistry of Niobium(V)
- Niobium Iodide (NbI5) CAS 13779-92-5. Benchchem.
- Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5. EvitaChem.
- Growth, characterizations and highpressure studies of niobium sulphide single crystals. Worldwidejournals.com.
- Niobium(V)
- Niobium Pentaiodide – an inorganic compound. Assignment Point.
- The Market Landscape for Niobium(V) Iodide: Trends and Opportunities. Google Vertex AI Search.
- NIOBIUM IODIDE AND SOME OF ITS PROPERTIES. DTIC.
- Recent Applications of Niobium Catalysts in Organic Synthesis.
- Niobium pentaiodide. Wikipedia.
- Superconducting 2D NbS2 Grown Epitaxially by Chemical Vapor Deposition. PMC, NIH.
- High-performance Thin-film Niobium Produced via Chemical Vapor Deposition (CVD). JACoW.
- Structured Characteriz
- Niobium C
- Friedel-Crafts Alkyl
- The Preparation and Properties of Niobium(1V) Compounds. I. Some Niobium(1V) Halides and their Pyridine Adductsla.
- Friedel–Crafts reaction. Wikipedia.
- Preparation of Niobium Nitride Films by CVD.
- Preparation and Characterization of Nb x O y Thin Films: A Review. MDPI.
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- 8. proceedings.jacow.org [proceedings.jacow.org]
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- 10. Superconducting 2D NbS2 Grown Epitaxially by Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Chemical Vapor Transport of Niobium Compounds Using Iodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of high-quality single crystals of various niobium compounds via Chemical Vapor Transport (CVT) utilizing iodine as the transport agent. The underlying thermodynamic and kinetic principles are detailed, followed by step-by-step experimental protocols. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to successfully implement CVT for the synthesis of crystalline niobium-based materials.
Introduction to Chemical Vapor Transport
Chemical Vapor Transport is a powerful technique for the growth of high-purity single crystals of solid-state materials.[1] The process relies on a reversible chemical reaction that transports a non-volatile solid material from a source zone to a deposition zone within a sealed reaction vessel, typically a quartz ampoule, via the vapor phase. This transport is driven by a temperature gradient established between the two zones.[1]
Iodine is a commonly employed transport agent due to its ability to form volatile iodide species with a wide range of elements, including niobium.[1] The general principle involves the reaction of solid niobium or a niobium compound (Nb(s)) with gaseous iodine (I₂(g)) at a specific temperature (T₂) to form a gaseous niobium iodide (e.g., NbI₄(g)). This gaseous compound then diffuses to a region of different temperature (T₁), where the reverse reaction occurs, leading to the deposition of crystalline niobium and the release of iodine gas, which then diffuses back to the source zone to continue the transport cycle.
The direction of transport (from hot to cold or cold to hot) is dictated by the thermodynamics of the transport reaction. For an exothermic reaction, the solid will be transported from the colder end to the hotter end of the ampoule, while for an endothermic reaction, transport occurs from the hot to the cold zone.[1]
The Niobium-Iodine System: Thermodynamic Considerations
The CVT of niobium with iodine primarily involves the following reversible reaction:
Nb(s) + 2 I₂(g) ⇌ NbI₄(g) [1]
This reaction is exothermic, meaning that the formation of gaseous niobium tetraiodide (NbI₄) is favored at lower temperatures.[1] Consequently, to transport elemental niobium, the source material (Nb powder or foil) is placed at the colder end (T₁) of the sealed ampoule, and crystal growth occurs at the hotter end (T₂).
The efficiency and success of the CVT process are critically dependent on the temperature gradient (ΔT = T₂ - T₁) and the partial pressure of the gaseous species within the ampoule. The choice of these parameters is crucial for controlling the transport rate and the quality of the resulting crystals.
For the synthesis of niobium compounds, such as niobium oxides or sulfides, the chemistry can be more complex, potentially involving the formation of oxyiodides or thioiodides as the transport species. The selection of the appropriate temperature gradient and iodine concentration is therefore paramount and often requires empirical optimization based on the specific compound of interest.
Experimental Workflow: A Visual Guide
The following diagram outlines the major steps involved in a typical CVT experiment for the synthesis of niobium compounds.
Caption: High-level workflow for the chemical vapor transport of niobium compounds.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the CVT of a niobium compound using iodine. Specific parameters may need to be adjusted based on the target material.
4.1. Materials and Equipment
-
Precursors: High-purity niobium powder or foil, or the desired niobium compound (e.g., Nb₂O₅, NbS₂).
-
Transport Agent: High-purity iodine crystals (e.g., 99.99%).
-
Reaction Vessel: Quartz ampoules (e.g., 10-20 cm length, 1-2 cm diameter).
-
Furnace: A two-zone tube furnace capable of reaching at least 1100°C with precise temperature control.[2]
-
Vacuum System: High-vacuum pump (e.g., turbomolecular or diffusion pump) capable of reaching pressures below 10⁻⁴ torr.
-
Sealing Equipment: Oxygen-hydrogen torch for sealing quartz ampoules.
-
Safety Equipment: Fume hood, safety glasses, appropriate gloves, and a blast shield.
4.2. Step-by-Step Procedure
-
Ampoule Preparation:
-
Thoroughly clean the quartz ampoule with aqua regia, followed by rinsing with deionized water and acetone.
-
Dry the ampoule in an oven at >120°C for several hours to remove any residual moisture. Water vapor can interfere with the transport reaction.[3]
-
-
Loading the Reactants:
-
Weigh the desired amount of the niobium precursor material (typically 0.5 - 2 grams).
-
Weigh the iodine transport agent. A typical concentration is 2-5 mg/cm³ of the ampoule volume.
-
Carefully load the precursor material into one end of the ampoule.
-
Add the iodine crystals to the same end of the ampoule.
-
-
Ampoule Evacuation and Sealing:
-
Connect the open end of the ampoule to the high-vacuum line.
-
Evacuate the ampoule to a pressure of <10⁻⁴ torr. During evacuation, gently heat the ampoule with a heat gun to desorb any adsorbed gases from the reactants and the ampoule walls.
-
Once the desired vacuum is reached, use an oxygen-hydrogen torch to seal the ampoule at a constricted point, creating a final length of approximately 15-20 cm.
-
-
Chemical Vapor Transport:
-
Place the sealed ampoule inside the two-zone tube furnace. A schematic of a typical setup is shown below.[2]
-
Position the ampoule such that the end containing the reactants (the source zone) is in one temperature zone, and the empty end (the deposition zone) is in the other.
-
Slowly ramp up the temperatures of the two zones to the desired setpoints. A slow heating rate helps to prevent explosion of the ampoule due to a rapid increase in iodine vapor pressure.
-
Maintain the temperature gradient for the duration of the crystal growth, which can range from several days to a few weeks.
-
-
Crystal Harvesting:
-
After the designated growth period, turn off the furnace and allow it to cool down to room temperature slowly.
-
Carefully remove the ampoule from the furnace.
-
To open the ampoule, score it with a diamond scribe and then carefully break it open inside a fume hood.
-
Collect the grown crystals from the deposition zone.
-
Experimental Parameters: A Comparative Overview
The following table summarizes typical experimental parameters for the CVT of various niobium compounds. Note that these are starting points and may require optimization.
| Compound | Precursor(s) | Transport Agent | T₁ (°C) (Source) | T₂ (°C) (Deposition) | Transport Direction | Reference |
| Nb | Nb powder | I₂ | 800 | 900 | Cold to Hot | [1] |
| NbO₂ | NbO₂ powder | TeCl₄ (as an example) | 1050 | 870 | Hot to Cold | [3] |
| NbS₃ | Nb, S | I₂ | 670 | 570 | Hot to Cold | [4] |
| NbSe₂ | Nb, Se | I₂ | 1100 | (Isothermal) | (Synthesis) | [5] |
Troubleshooting and Key Insights
-
No Transport Observed: This could be due to an inappropriate temperature gradient, insufficient iodine concentration, or leaks in the sealed ampoule. Verify the furnace temperature profile and ensure a proper vacuum was achieved before sealing.
-
Polycrystalline or Poor-Quality Crystals: The transport rate may be too high. This can be mitigated by reducing the temperature gradient or the amount of transport agent.
-
Phase Impurities: The precursor materials may not be phase-pure, or the wrong thermodynamic conditions were chosen. Characterize starting materials thoroughly. The choice of transport agent can also influence the resulting polymorph.[4][6]
-
Ampoule Explosion: This is a serious safety hazard and can result from heating the ampoule too quickly, leading to a rapid pressure increase from the subliming iodine. Always use a slow heating ramp and employ a blast shield.
Safety Precautions
Working with iodine and high-temperature furnaces requires strict adherence to safety protocols.
-
Iodine Handling: Iodine is corrosive and its vapor is harmful if inhaled.[7][8][9][10] Always handle solid iodine and sealed ampoules in a well-ventilated fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]
-
High-Temperature Furnaces: Ensure the furnace is in good working order and that all safety interlocks are functional. Never leave a high-temperature experiment unattended for extended periods without proper monitoring.
-
Ampoule Sealing and Opening: The process of sealing and opening quartz ampoules carries a risk of implosion or explosion. Always wear safety glasses and use a blast shield. Be aware of the potential for pressure buildup inside the ampoule.
Conclusion
Chemical Vapor Transport with iodine is a versatile and effective method for synthesizing high-quality single crystals of a variety of niobium compounds. A thorough understanding of the underlying thermodynamic principles, careful control of experimental parameters, and strict adherence to safety protocols are essential for successful and reproducible results. The protocols and insights provided in this guide serve as a solid foundation for researchers venturing into the synthesis of these advanced materials.
References
- Chemical (Vapor) Transport. (n.d.). University of Florida, Department of Chemistry.
- Lee, J. S., et al. (2012). Single Crystalline NbO2 Nanowire Synthesis by Chemical Vapor Transport Method. Bulletin of the Korean Chemical Society, 33(3), 975-978.
-
McGuire, M. A., et al. (2022). Impact of the chemical vapor transport agent on polymorphism in the quasi-1D NbS3 system. APL Materials, 10(4), 041112. Retrieved from [Link]
- McGuire, M. A., et al. (2022). Impact of the chemical vapor transport agent on polymorphism in the quasi-1D NbS3 system. APL Materials, 10(4).
- Izumi, F., Kodama, H., & Uemura, Y. (1981). Chemical Transport Reaction of Niobium Oxides. Bulletin of the Institute for Chemical Research, Kyoto University, 59(3), 248-255.
- Environment, Health & Safety, University of Michigan. (n.d.). Iodination Safety Precautions.
- International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): IODINE.
- CLEAPSS. (2022). Student safety sheets 56 Iodine.
-
Matyszczak, G., et al. (2020). A Chemical Transport Method for the Synthesis of Simple and Complex Inorganic Crystals—Survey of Applications and Modeling. Crystals, 10(9), 819. Retrieved from [Link]
- Spectrum Chemical. (2022). Safety Data Sheet - Iodine.
- Fisher Scientific. (2014). Material Safety Data Sheet - Iodine.
-
Poltarak, A., et al. (2022). Synthesis and Structure of Quasi-One-Dimensional Niobium Tetrasulfide NbS4. Inorganic Chemistry, 61(6), 2783-2789. Retrieved from [Link]
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Application Notes and Protocols for the Use of Niobium(V) Iodide in Thin Film Deposition
Introduction: The Strategic Importance of Niobium-Based Thin Films and the Role of NbI₅ as a Precursor
Niobium and its compounds, particularly niobium oxides (NbₓOᵧ) and nitrides (NbN), are at the forefront of materials science research, enabling advancements in a multitude of high-technology sectors.[1][2][3] Thin films of these materials are integral components in next-generation electronics, optical coatings, and energy storage solutions.[2][4][5] The unique properties of niobium-based films, such as high refractive index, excellent dielectric properties, chemical stability, and superconductivity, make them highly sought after for a variety of applications.[6][7]
While various niobium precursors are available for thin film deposition, Niobium(V) Iodide (NbI₅) presents itself as a compelling, albeit less conventional, candidate. As a solid inorganic precursor, its chemistry is primarily governed by the reactivity of the niobium-iodine bond. The choice of a precursor is a critical determinant of the final film's quality, purity, and properties. This guide provides a comprehensive overview of the use of NbI₅ in thin film deposition, with a focus on Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), and a brief discussion on its potential relevance in Physical Vapor Deposition (PVD) contexts. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the expected outcomes and challenges.
PART 1: Precursor Characteristics and Handling of Niobium(V) Iodide
A thorough understanding of the precursor's properties is paramount for successful and reproducible thin film deposition.
Table 1: Physicochemical Properties of Niobium(V) Iodide (NbI₅)
| Property | Value | Reference |
| Chemical Formula | NbI₅ | |
| Molar Mass | 727.43 g/mol | |
| Appearance | Yellow-black monoclinic crystals | |
| Melting Point | >300 °C (decomposes) | [8] |
| CAS Number | 13779-92-5 | |
| Key Characteristics | Highly sensitive to moisture and air |
Vapor Pressure Considerations:
Safe Handling Protocol for Niobium(V) Iodide:
Niobium(V) Iodide is a hazardous chemical that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always handle NbI₅ in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Inert Atmosphere: Due to its high sensitivity to moisture and air, NbI₅ must be stored and handled under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).
-
Spill and Disposal: In case of a spill, carefully collect the solid material without creating dust and place it in a sealed container for disposal. Dispose of NbI₅ and any contaminated materials according to local regulations for hazardous waste.
PART 2: Chemical Vapor Deposition (CVD) of Niobium-Based Thin Films Using NbI₅
CVD is a versatile technique for depositing high-quality thin films over large areas.[11][12] In a typical CVD process using NbI₅, the precursor is sublimated and transported into a reaction chamber where it thermally decomposes or reacts with a co-reactant on a heated substrate to form the desired film.
Underlying Chemistry:
The deposition of niobium metal or niobium oxide films from NbI₅ can proceed through several pathways. For the deposition of metallic niobium, a reducing agent such as hydrogen (H₂) is typically required:
2NbI₅(g) + 5H₂(g) → 2Nb(s) + 10HI(g)
For the deposition of niobium oxide (Nb₂O₅), an oxygen source such as water vapor (H₂O) or oxygen (O₂) is introduced:
2NbI₅(g) + 5H₂O(g) → Nb₂O₅(s) + 10HI(g)
The choice of co-reactant and deposition temperature will significantly influence the film's composition and properties.
Experimental Protocol: CVD of Niobium Oxide (Nb₂O₅) Thin Films
This protocol provides a starting point for the deposition of Nb₂O₅ thin films using NbI₅. Optimization of the parameters will be necessary to achieve the desired film characteristics for a specific application.
1. Substrate Preparation:
- Clean the substrate (e.g., silicon wafer, quartz) using a standard cleaning procedure (e.g., RCA clean for silicon).
- Dry the substrate thoroughly with a nitrogen gun and load it into the CVD reactor.
2. System Setup and Leak Check:
- Ensure the CVD system is clean and has been leak-checked.
- Load the NbI₅ precursor into a sublimator under an inert atmosphere.
- Connect the sublimator to the gas lines of the CVD reactor, ensuring all connections are secure.
3. Deposition Parameters:
Table 2: Suggested Starting Parameters for CVD of Nb₂O₅ from NbI₅
| Parameter | Suggested Value | Notes |
| NbI₅ Sublimator Temperature | 150 - 250 °C | To be optimized based on TGA data and desired growth rate. |
| Substrate Temperature | 400 - 600 °C | Higher temperatures generally lead to more crystalline films. |
| Reactor Pressure | 1 - 10 Torr | Lower pressure can improve film uniformity. |
| Carrier Gas (Ar or N₂) Flow Rate | 50 - 200 sccm | To transport the sublimated precursor into the reactor. |
| Oxygen Source (H₂O vapor or O₂) Flow Rate | 10 - 50 sccm | The ratio of NbI₅ to the oxygen source will affect stoichiometry. |
| Deposition Time | 10 - 60 minutes | Determines the final film thickness. |
4. Deposition Procedure:
- Heat the substrate to the desired deposition temperature under a continuous flow of carrier gas.
- Heat the NbI₅ sublimator to the set temperature and allow the vapor pressure to stabilize.
- Introduce the carrier gas through the sublimator to transport the NbI₅ vapor into the reaction chamber.
- Simultaneously, introduce the oxygen source into the chamber.
- Maintain the deposition conditions for the desired duration.
5. Post-Deposition:
- Stop the flow of the NbI₅ precursor and the oxygen source.
- Cool down the reactor and substrate to room temperature under a continuous flow of carrier gas.
- Unload the coated substrate for characterization.
Diagram 1: CVD Workflow for Nb₂O₅ Deposition
Caption: A single ALD cycle for depositing Nb₂O₅.
PART 4: Physical Vapor Deposition (PVD) and the Role of NbI₅
PVD techniques, such as sputtering and thermal evaporation, typically use a solid target of the material to be deposited. [13][14][15]While NbI₅ is not a standard PVD target material, it could potentially be used in a thermal evaporation process. However, the high volatility and reactivity of NbI₅ at elevated temperatures in a high-vacuum environment may pose challenges, including contamination of the PVD system and difficulty in controlling the stoichiometry of the deposited film. The direct use of niobium metal targets is generally the more established and reliable method for PVD of niobium-based films. [13][15]
PART 5: Characterization of Niobium-Based Thin Films
A comprehensive characterization of the deposited films is essential to understand the structure-property relationships.
Table 4: Common Characterization Techniques for Niobium-Based Thin Films
| Property | Technique | Information Obtained |
| Thickness and Roughness | Ellipsometry, Profilometry, Atomic Force Microscopy (AFM) | Film thickness, surface topography, and roughness. |
| Crystallinity and Phase | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) | Crystalline structure, phase identification, and grain size. |
| Chemical Composition and Stoichiometry | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition, oxidation states, and stoichiometry. |
| Optical Properties | UV-Vis Spectroscopy, Ellipsometry | Refractive index, extinction coefficient, and band gap. |
| Electrical Properties | Four-Point Probe, Hall Effect Measurements | Resistivity, carrier concentration, and mobility. |
Conclusion and Future Outlook
Niobium(V) Iodide holds promise as a precursor for the deposition of high-quality niobium-based thin films via CVD and ALD. Its use, however, requires careful consideration of its chemical properties, particularly its sensitivity to moisture, and the optimization of deposition parameters. The protocols provided in this guide serve as a starting point for researchers and scientists to explore the potential of NbI₅ in their specific applications. Further research is needed to establish a more comprehensive understanding of the deposition kinetics, reaction mechanisms, and the full range of properties achievable in films grown from this precursor. The development of robust and reproducible deposition processes using NbI₅ will undoubtedly contribute to the advancement of technologies that rely on the unique properties of niobium-based materials.
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- Niobium Pentoxide thin films employ simple colloidal suspension at low preparation temper
- Al-Ghamdi, F. M., El-Hennawy, A., Bennett, R. J., & Vradis, A. A. (n.d.). Preparation and Properties of Niobium Thin Films.
- Fabrication of superhydrophobic niobium pentoxide thin films by anodiz
- Thin films and nanostructures of niobium pentoxide: fundamental properties, synthesis methods and applications. (n.d.).
- Porter, R., Hall, D. L., Liepe, M., Maniscalco, J. T., Arrieta, V., McNeal, S., & Williams, B. (n.d.). High-performance Thin-film Niobium Produced via Chemical Vapor Deposition (CVD). JACoW.
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- Atomic layer deposition of niobium nitride thin films. (2014, December 2). Aaltodoc.
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- 13779-92-5(NIOBIUM(V) IODIDE) Product Description. (n.d.). ChemicalBook.
- Ab Initio Prediction of Vapor Pressure for Diverse Atomic Layer Deposition Precursors. (2024, July 23).
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- Atomic Layer Deposition of Amorphous Niobium Carbide-Based Thin Film Superconductors. (n.d.).
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- Accurate Determination of Vapor Pressures of Novel ALD Precursors. (2016, October 5).
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Application Notes & Protocols: The Emerging Role of Niobium Iodide in Catalysis and Advanced Chemical Synthesis
Introduction: Understanding the Catalytic Potential of Niobium(V) Iodide
Niobium(V) iodide, a yellow-black crystalline solid with the empirical formula NbI₅, is a fascinating metal halide.[1] In its solid state, it often exists as a dimer, Nb₂I₁₀, featuring two niobium centers bridged by iodide ligands.[2] Its significance in catalysis and synthesis stems primarily from two core properties:
-
Potent Lewis Acidity: The niobium center in its +5 oxidation state is highly electron-deficient, making NbI₅ a strong Lewis acid.[1][3] This allows it to activate a wide range of organic functional groups, particularly carbonyls and other heteroatomic groups, by withdrawing electron density and rendering them more susceptible to nucleophilic attack.
-
Versatile Precursor: NbI₅ is a crucial starting material for a variety of other niobium-containing materials and complexes.[4][5] This includes the synthesis of niobium oxides (Nb₂O₅) for heterogeneous catalysis, organometallic niobium complexes for specific transformations, and lower oxidation state niobium iodides like NbI₄.[6][7]
However, a critical aspect of its chemistry is its extreme sensitivity to moisture.[1] Exposure to water leads to rapid hydrolysis, forming niobium oxyhalides, which can diminish or alter its catalytic activity. Therefore, all manipulations require stringent anhydrous and anaerobic conditions, typically achieved using a glovebox or Schlenk line techniques.
Table 1: Physicochemical Properties of Niobium(V) Iodide
| Property | Value | Source(s) |
| Chemical Formula | NbI₅ (exists as Nb₂I₁₀ dimer) | [2] |
| CAS Number | 13779-92-5 | [1] |
| Molecular Weight | 727.43 g/mol (for NbI₅) | [1] |
| Appearance | Yellow-black or brassy monoclinic crystals | [1][2] |
| Key Reactivity | Strong Lewis acid, highly moisture-sensitive | [1][3] |
| Primary Use | Lewis acid catalyst, precursor for other Nb compounds | [3][4][5] |
Applications in Lewis Acid Catalysis
While many published protocols for niobium-catalyzed reactions utilize niobium(V) chloride (NbCl₅), the fundamental Lewis acidic nature is shared by NbI₅. The larger, more polarizable iodide ligands can, in some cases, modulate reactivity and solubility compared to their chloride counterparts. The following sections detail established niobium-catalyzed reactions where NbI₅ is a promising, if less-documented, candidate.
Carbon-Carbon Bond Formation
Niobium catalysts excel at promoting key C-C bond-forming reactions that are foundational to organic synthesis.[8]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. Niobium halides catalyze this transformation efficiently under mild conditions, leading to the formation of α,β-unsaturated products, which are valuable synthetic intermediates.[8] The Lewis acid activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the enolate of the active methylene compound.
-
Friedel-Crafts Reactions: As a strong Lewis acid, niobium catalysts can replace traditional catalysts like AlCl₃ in Friedel-Crafts alkylation and acylation reactions.[8] They offer the advantages of high activity and stability, contributing to greener catalytic processes.[8]
-
Sakurai and Mannich Reactions: Niobium catalysts can promote other important addition reactions, such as the Sakurai reaction (allylation of aldehydes) and the Mannich reaction, which are essential for building molecular complexity.[8]
Caption: Conceptual workflow of NbI₅ Lewis acid catalysis on a carbonyl substrate.
Synthesis of Heterocycles and Cycloaddition Reactions
Niobium's catalytic activity extends to the formation of cyclic structures, which are prevalent in pharmaceuticals and natural products.
-
Heterocycle Synthesis: Niobium pentachloride has been shown to effectively catalyze the cyclization of o-phenylenediamine with ketones or 1,2-diketones to produce benzodiazepines and quinoxalines, respectively.[8] These reactions proceed under mild conditions and are crucial for accessing important medicinal scaffolds.
-
Diels-Alder Reactions: The classic [4+2] cycloaddition between a diene and a dienophile can be catalyzed by Lewis acids. Niobium(V) chloride has been used to this end, sometimes in conjunction with chiral ligands to induce enantioselectivity.[8][9]
-
Advanced Cycloadditions: Research into niobium imido complexes, which can be derived from niobium halides, has revealed novel [2+2] and [3+2] cycloaddition reactivity.[10][11][12] These studies highlight the potential for niobium to mediate complex, multi-bond forming transformations beyond traditional Lewis acid catalysis.
Niobium Iodide as a Precursor for Advanced Catalysts
One of the most powerful applications of NbI₅ is its use as a starting material for other highly active catalytic materials.
Niobium(V) Oxide (Nb₂O₅) Catalysts
Niobium(V) oxide is a stable, water-tolerant solid acid and semiconductor photocatalyst with broad applications.[13] NbI₅ is an excellent precursor for depositing high-purity Nb₂O₅ thin films via techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).[6][14] These Nb₂O₅ materials are active in:
-
Biomass Conversion: Catalyzing the dehydration of sugars like fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical.[13]
-
Oxidation Reactions: Improving the selectivity of catalysts in partial oxidation reactions, such as the conversion of olefins to valuable intermediates.[15]
-
Photocatalysis: Degrading organic pollutants in water and participating in water-splitting reactions for hydrogen production.[13][16]
Ring-Opening Polymerization (ROP) Catalysts
Niobium alkoxide complexes, which can be synthesized from NbI₅ via salt metathesis with alkali metal alkoxides, are effective catalysts for the ring-opening polymerization of cyclic esters. Studies on niobium ethoxides supported by phenoxyimine ligands have shown that these catalysts are active for the polymerization of both rac-lactide (LA) and ε-caprolactone (CL), producing polyesters with controlled molecular weights and dispersities.[17]
Experimental Protocols
Disclaimer: The following protocols are intended for trained chemists in a controlled laboratory setting. Niobium(V) iodide is highly corrosive and moisture-sensitive. Always use appropriate personal protective equipment (PPE) and inert atmosphere techniques.
Protocol 1: General Handling and Storage of Niobium(V) Iodide
-
Causality: To prevent decomposition and deactivation, NbI₅ must be protected from atmospheric oxygen and moisture at all times.
-
Storage: Store NbI₅ in a sealed container inside a nitrogen- or argon-filled glovebox. The container should be tightly sealed with paraffin film as a secondary barrier.
-
Weighing & Dispensing: All weighing and transfers must be performed inside the glovebox. Use glass or PTFE-coated spatulas. Metal spatulas may react with the compound over time.
-
Reaction Setup: If using a Schlenk line, transfer the solid to a pre-dried flask under a positive pressure of inert gas. Solvents and reagents must be rigorously dried and deoxygenated before use. Standard drying agents include sodium/benzophenone for ethereal solvents or calcium hydride for hydrocarbons and chlorinated solvents.
Caption: Standard workflow for handling air- and moisture-sensitive NbI₅.
Protocol 2: Direct Synthesis of Niobium(V) Iodide
-
Causality: This protocol, based on the direct combination of the elements, is a reliable method for producing high-purity NbI₅ for research purposes.[2][14][18] The sealed tube contains the volatile iodine and prevents oxidation.
-
Preparation: Place niobium metal powder or chips (e.g., 1.0 g) and a molar excess of elemental iodine (e.g., 4.0 g, ~15% excess) into a quartz tube.
-
Sealing: Evacuate the tube to high vacuum (<10⁻⁴ Torr) and carefully seal it using a high-temperature torch.
-
Reaction: Place the sealed tube in a two-zone tube furnace. Heat the zone containing the reactants to approximately 300-400°C while keeping the other end at a slightly lower temperature (e.g., 230-250°C) to allow for sublimation and crystal growth.[3] The reaction typically proceeds over several days.
-
Isolation: After cooling, carefully open the tube inside a glovebox. The crystalline NbI₅ can be mechanically separated from any unreacted starting material.
Table 2: Summary of Conditions for NbI₅ Synthesis
| Parameter | Condition | Rationale | Source(s) |
| Reactants | Niobium metal, Elemental Iodine | Direct combination of elements | [2][18] |
| Atmosphere | High Vacuum (<10⁻⁴ Torr) | Prevents oxidation of niobium at high temp. | [14] |
| Vessel | Sealed Quartz Tube | Contains volatile iodine and withstands heat | [14] |
| Temperature | Gradient (e.g., 400°C to 230°C) | Promotes reaction and product sublimation | [3] |
| Purification | Sublimation/Distillation | Separates NbI₅ from less volatile impurities | [14] |
Protocol 3: Representative Knoevenagel Condensation (Proposed)
-
Causality: This protocol is adapted from established procedures using NbCl₅.[8] It serves as a starting point for investigating the catalytic activity of NbI₅. The Lewis acid activates the aldehyde carbonyl, facilitating nucleophilic attack.
-
Setup: To a flame-dried, 25 mL Schlenk flask equipped with a magnetic stir bar, add NbI₅ (5 mol%, ~0.05 mmol) inside a glovebox. Seal the flask.
-
Reagents: On a Schlenk line, place the flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 5 mL). To this suspension, add benzaldehyde (1.0 mmol) followed by malononitrile (1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Extract the product with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzylidenemalononitrile.
Conclusion and Future Outlook
Niobium iodide is more than a simple metal halide; it is a gateway to a rich field of catalysis. Its strong Lewis acidity makes it a potent, albeit under-explored, catalyst for a variety of C-C and C-heteroatom bond-forming reactions. Perhaps more significantly, its role as a high-purity precursor for robust heterogeneous catalysts like Nb₂O₅ and specialized organometallic polymerization initiators positions it as a critical material in the development of next-generation chemical processes. Future research will likely focus on developing chiral niobium iodide complexes for asymmetric catalysis and exploring the unique reactivity of its lower-valent derivatives in redox-mediated transformations. As the demand for efficient, selective, and sustainable chemical synthesis grows, the applications for niobium-based catalysts are set to expand significantly.
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Application Notes and Protocols for the Characterization of Niobium Iodide Films
Introduction
Niobium iodide films, encompassing compounds such as niobium(V) iodide (NbI₅) and niobium(IV) iodide (NbI₄), are emerging materials with significant potential in next-generation electronics, catalysis, and energy storage applications. Their unique layered structures and tunable electronic properties necessitate comprehensive characterization to understand structure-property relationships and to enable their integration into functional devices. This guide provides an in-depth overview of the essential techniques for the structural, morphological, chemical, optical, and electrical characterization of niobium iodide thin films. Tailored for researchers and professionals in materials science and drug development, this document offers not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.
Structural Characterization: X-ray Diffraction (XRD)
Scientific Rationale: X-ray diffraction is a fundamental non-destructive technique for determining the crystallographic structure, phase purity, and preferred orientation of thin films. For niobium iodide films, XRD is crucial for identifying the specific iodide phase (e.g., NbI₅, NbI₄), assessing the degree of crystallinity, and determining the orientation of the crystal lattice with respect to the substrate. The peak positions in the diffractogram are dictated by the lattice parameters of the material, while the peak intensities and widths provide information about the crystalline quality and crystallite size.
Experimental Protocol: Grazing Incidence X-ray Diffraction (GIXRD)
-
Sample Preparation:
-
Mount the niobium iodide film on a zero-background sample holder. Ensure the film surface is clean and free of contaminants.
-
Due to the moisture sensitivity of niobium iodides, consider using an airtight sample holder or performing the measurement in a controlled atmosphere (e.g., dry nitrogen purge).[1]
-
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument to a grazing incidence geometry with a fixed, small angle of incidence (e.g., 0.5° to 2°). This configuration enhances the signal from the thin film while minimizing the contribution from the substrate.
-
Configure the detector to scan a 2θ range appropriate for niobium iodide compounds, typically from 10° to 80°.
-
-
Data Acquisition:
-
Set the step size to 0.02° and the dwell time to 1-2 seconds per step for adequate signal-to-noise ratio.
-
Initiate the scan and record the diffraction pattern.
-
Data Analysis and Interpretation:
-
Phase Identification:
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD PDF) or simulated patterns based on known crystal structures of niobium iodides.
-
Niobium(V) iodide (NbI₅) is known to have a monoclinic crystal structure.[1]
-
Identify the characteristic diffraction peaks to confirm the phase of the niobium iodide film.
-
-
Crystallite Size Estimation:
-
Use the Scherrer equation to estimate the average crystallite size (D) from the broadening of a prominent diffraction peak: D = (Kλ) / (β cosθ) where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.
-
-
Texture and Strain Analysis:
-
The relative intensities of the diffraction peaks can indicate a preferred crystallographic orientation (texture) of the film.
-
Shifts in peak positions from the reference values may indicate the presence of lattice strain.
-
Expected Results:
The table below summarizes the expected primary diffraction peaks for a randomly oriented NbI₅ powder, which can serve as a reference for thin film analysis.
| 2θ Angle (°) (for Cu Kα) | (hkl) Indices | Relative Intensity |
| ~12.5 | (110) | Strong |
| ~25.2 | (220) | Medium |
| ~28.0 | (-202) | Medium |
| ~38.0 | (330) | Weak |
| ~45.5 | (042) | Weak |
Note: These are simulated values and may vary depending on the experimental conditions and film texture.
Workflow for XRD Analysis of Niobium Iodide Films
Caption: Workflow for the structural characterization of niobium iodide films using GIXRD.
Morphological Characterization: Scanning Electron Microscopy (SEM)
Scientific Rationale: SEM is a powerful imaging technique that provides high-resolution information about the surface topography and morphology of thin films. For niobium iodide films, SEM is essential for visualizing the grain size, shape, and distribution, assessing film uniformity and continuity, and identifying any surface defects such as cracks or pinholes. Cross-sectional SEM can also be employed to determine the film thickness.
Experimental Protocol:
-
Sample Preparation:
-
Mount the niobium iodide film on an SEM stub using conductive carbon tape.
-
For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be sputtered onto the film surface to prevent charging effects. However, this may obscure the finest surface features.
-
-
Instrument Setup:
-
Use a field-emission SEM (FE-SEM) for high-resolution imaging.
-
Set the accelerating voltage to a low to moderate range (e.g., 2-10 kV) to minimize beam damage to the potentially sensitive niobium iodide film and to enhance surface detail.
-
Select the secondary electron (SE) detector for topographical imaging.
-
-
Imaging:
-
Start with a low magnification to get an overview of the film surface.
-
Gradually increase the magnification to resolve individual grains and surface features.
-
Acquire images at different locations on the sample to assess uniformity.
-
For thickness measurement, carefully cleave the sample to obtain a clean cross-section and image it at a tilted angle (e.g., 45-90°).
-
Data Analysis and Interpretation:
-
Grain Size and Morphology: Analyze the SEM images to determine the average grain size and describe the grain morphology (e.g., columnar, granular, flaky).
-
Film Quality: Assess the film for continuity, cracks, and pinholes.
-
Thickness Measurement: Use the scale bar on the cross-sectional SEM image to measure the film thickness at multiple points and calculate an average value.
Expected Results:
The morphology of niobium iodide films is highly dependent on the deposition method and parameters. For films grown by chemical vapor deposition (CVD), a dense, polycrystalline structure with well-defined grains is often expected.
Chemical Composition and Oxidation State: X-ray Photoelectron Spectroscopy (XPS)
Scientific Rationale: XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For niobium iodide films, XPS is critical for verifying the stoichiometry, determining the oxidation state of niobium (e.g., Nb⁵⁺, Nb⁴⁺), and detecting any surface contamination or oxidation.
Experimental Protocol:
-
Sample Preparation:
-
Mount the niobium iodide film on a sample holder compatible with the XPS system.
-
The analysis should be performed in an ultra-high vacuum (UHV) chamber to prevent surface contamination.
-
Due to the surface sensitivity of XPS, an in-situ cleaving or a gentle Ar⁺ ion sputtering can be used to remove surface adventitious carbon and native oxides, although sputtering can potentially alter the chemical state of the niobium iodide.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Nb 3d and I 3d regions to determine their chemical states and for quantification.
-
Data Analysis and Interpretation:
-
Elemental Identification: Identify the elements present from the binding energies of the core-level peaks in the survey spectrum.
-
Chemical State Analysis:
-
Niobium (Nb 3d): The Nb 3d region will show a doublet (Nb 3d₅/₂ and Nb 3d₃/₂) due to spin-orbit splitting. The binding energy of the Nb 3d₅/₂ peak is indicative of the oxidation state. For Nb₂O₅, the Nb 3d₅/₂ peak is typically observed around 207.1 eV.[2][3] For niobium iodides, the binding energy is expected to be lower due to the lower electronegativity of iodine compared to oxygen.
-
Iodine (I 3d): The I 3d region also exhibits a spin-orbit doublet (I 3d₅/₂ and I 3d₃/₂). The binding energy of the I 3d₅/₂ peak for iodide (I⁻) is typically around 619-620 eV.[4]
-
-
Quantification: Determine the atomic concentrations of Nb and I from the areas of the high-resolution peaks, corrected by their respective relative sensitivity factors (RSFs).
Expected XPS Binding Energies for Niobium Iodide:
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Niobium | Nb 3d₅/₂ | ~203-206 | Lower than Nb₂O₅ due to the less electronegative iodine. |
| Iodine | I 3d₅/₂ | ~619-620 | Characteristic of the iodide (I⁻) state. |
| Carbon | C 1s | 284.8 | Adventitious carbon for calibration. |
| Oxygen | O 1s | ~530-532 | Indicates surface oxidation or contamination. |
Logical Relationship of XPS Data Analysis
Caption: Logical flow for the analysis of XPS data from niobium iodide films.
Optical Properties: UV-Vis Spectroscopy
Scientific Rationale: UV-Visible (UV-Vis) spectroscopy is used to investigate the optical properties of thin films by measuring their absorbance, transmittance, and reflectance as a function of wavelength. From this data, the optical band gap (E_g) of the material can be determined, which is a critical parameter for optoelectronic applications.
Experimental Protocol:
-
Sample Preparation:
-
The niobium iodide film should be deposited on a transparent substrate, such as quartz or fused silica.
-
Ensure the substrate is clean on both sides.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place a clean, uncoated transparent substrate in the reference beam path to subtract the substrate's contribution to the spectrum.
-
Set the wavelength range, typically from 200 nm to 1100 nm.
-
-
Data Acquisition:
-
Measure the transmittance (%T) and absorbance (A) spectra of the film.
-
Data Analysis and Interpretation:
-
Absorption Coefficient Calculation:
-
Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (d) using the following relation: α = 2.303 * A / d
-
-
Tauc Plot for Band Gap Determination:
-
The optical band gap can be determined using a Tauc plot, which relates the absorption coefficient to the photon energy (hν). The relationship is given by: (αhν)^(1/n) = B(hν - E_g) where B is a constant, hν is the photon energy, and n depends on the nature of the electronic transition (n = 1/2 for direct band gap and n = 2 for indirect band gap semiconductors).
-
Plot (αhν)^(1/n) versus hν.
-
Extrapolate the linear portion of the plot to the hν-axis. The intercept gives the value of the optical band gap (E_g).
-
Expected Results:
The optical properties of niobium iodide films are not widely reported. However, based on related metal halide materials, they are expected to be semiconducting with a direct or indirect band gap. The absorption edge will be in the visible or near-UV region. For instance, the triiodide ion (I₃⁻) has characteristic absorption peaks at 288 nm and 351 nm.[5]
Electrical Properties: Four-Point Probe Measurement
Scientific Rationale: The four-point probe technique is a standard method for measuring the sheet resistance (R_s) of thin films, from which the electrical resistivity (ρ) and conductivity (σ) can be calculated. This is a crucial characterization for any electronic application of niobium iodide films. The use of four probes eliminates the influence of contact resistance on the measurement.
Experimental Protocol:
-
Sample Preparation:
-
The niobium iodide film should be deposited on an insulating substrate (e.g., glass, quartz, or oxidized silicon).
-
The film should be uniform and continuous over an area larger than the probe spacing.
-
-
Instrument Setup:
-
Use a four-point probe setup with a source meter. The probes are typically arranged in a line with equal spacing (s).
-
-
Measurement:
-
Gently lower the four probes onto the surface of the film.
-
Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.
-
Perform measurements at several locations on the film to check for uniformity.
-
Data Analysis and Interpretation:
-
Sheet Resistance Calculation:
-
For a thin film with thickness much smaller than the probe spacing, the sheet resistance (R_s) is calculated as: R_s = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
-
Resistivity and Conductivity Calculation:
-
The electrical resistivity (ρ) is calculated by multiplying the sheet resistance by the film thickness (d): ρ = R_s * d
-
The electrical conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ
-
Expected Results:
The electrical properties of niobium iodide films will depend on their specific stoichiometry and crystalline quality. Some niobium iodides may exhibit semiconducting behavior. For example, the related niobium oxyiodide Nb₄OI₁₀ has been reported to be a narrow band-gap semiconductor.[6]
Summary of Characterization Techniques for Niobium Iodide Films
| Technique | Information Obtained | Key Parameters |
| XRD | Crystal structure, phase, crystallite size, texture | 2θ range, grazing incidence angle |
| SEM | Surface morphology, grain size, film thickness | Accelerating voltage, magnification |
| XPS | Elemental composition, chemical state, stoichiometry | Binding energy, peak area |
| UV-Vis | Optical band gap, absorbance, transmittance | Wavelength range |
| Four-Point Probe | Sheet resistance, resistivity, conductivity | Current, voltage |
References
-
Beitlberger, J., & Stroebele, M. (2024). The Rectangular Niobium Oxyiodide Cluster Nb4OI10 – A Narrow Band‐Gap Semiconductor. ResearchGate. Available at: [Link]
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Zasadzinski, J. F., et al. (n.d.). Raman Spectroscopy as a Probe of Surface Oxides and Hydrides on Niobium. Proceedings of SRF2011, Chicago, IL USA. Available at: [Link]
-
Jehng, J. M., & Wachs, I. E. (n.d.). Structural Chemistry and Raman Spectra of Niobium Oxides. Lehigh University. Available at: [Link]
-
Guda, A. A., et al. (2018). Molecular Niobium Precursors in Various Oxidation States: An XAS Case Study. Inorganic Chemistry, 57(21), 13998-14004. Available at: [Link]
-
Pandey, S. K., et al. (2016). Raman and photoelectron spectroscopic investigation of high-purity niobium materials: Oxides, hydrides, and hydrocarbons. Journal of Applied Physics, 120(11), 115304. Available at: [Link]
-
Boyle, T. J., et al. (n.d.). Niobium(V) Alkoxides. Synthesis, Structure, and Characterization of [Nb(μ-OCH2CH3)(OCH2C(CH3)3)4]2, {[H3CC(CH2O)(CH2-μ-O)(C(O)2)]Nb2(μ-O)(OCH2CH3)5}2, and {[H3CC(CH2O)2(CH2-μ-O)]Nb(OCH2CH3)2}2 for Production of Mixed Metal Oxide Thin Films. ACS Publications. Available at: [Link]
-
Li, Y., et al. (2020). Structure and optical properties of Nb2O5 sculptured thin films by glancing angle deposition. Coatings, 10(12), 1246. Available at: [Link]
-
Jehng, J. M., & Wachs, I. E. (1991). Structural chemistry and Raman spectra of niobium oxides. Chemistry of Materials, 3(1), 100-107. Available at: [Link]
-
Pervolaraki, M., et al. (n.d.). Thermo Mechanical Characteristics of Niobium Oxide Optical Thin Films Deposited by Dual Ion Beam Sputtering. Society of Vacuum Coaters. Available at: [Link]
-
Aiyelabegan, H. T., & Olofinjana, B. (2021). Preparation and Characterization of NbxOy Thin Films: A Review. MDPI. Available at: [Link]
-
Mandre, M. S., et al. (2024). Optical Properties of Niobium(V) Oxide Nanoparticles Synthesized by Thermolysis Method. NanoWorld Journal, 10(S1). Available at: [Link]
-
Al-Ghamdi, F. M., et al. (1993). Preparation and Properties of Niobium Thin Films. ResearchGate. Available at: [Link]
-
Osorio, A. G., et al. (2017). Niobium coatings deposited by magnetron sputtering on stainless steel for biomedical applications. ResearchGate. Available at: [Link]
-
Tarq, E. A. (2019). Optical Investigations of Nb2O5 at Different Temperatures for Optoelectronic Devices. NeuroQuantology, 17(8), 109-115. Available at: [Link]
-
Gatti, G., et al. (2015). Niobium Oxide Films with Variable Stoichiometry: Structure, Morphology, and Ultrafast Dynamics. The Journal of Physical Chemistry C, 119(17), 9263-9272. Available at: [Link]
-
Tidman, J. P. (1971). Electrical conduction in niobium selenide. SFU Summit. Available at: [Link]
-
Bruns, M., et al. (2017). Surface Structure of Mass-selected Niobium Oxide Nanoclusters on Au(111). ResearchGate. Available at: [Link]
-
dos Santos, L. P., et al. (2015). Niobium pentoxide nanomaterials with distorted structures as efficient acid catalysts. ResearchGate. Available at: [Link]
-
Xu, S., et al. (2022). Fabrication and Characterization of High-Quality Epitaxial Nanocolumnar Niobium Films with Abrupt Interfaces on YSZ(001). The Journal of Physical Chemistry C, 126(4), 2098-2106. Available at: [Link]
-
Li, H., et al. (2023). Fine Control of Optical Properties of Nb2O5 Film by Thermal Treatment. MDPI. Available at: [Link]
-
FULIR. (2023). Niobium Oxide Thin Films Grown on Flexible ITO-Coated PET Substrates. FULIR. Available at: [Link]
-
ResearchGate. (n.d.). X-ray photoelectron spectroscopic (XPS) studies of iodine oxocompounds. ResearchGate. Available at: [Link]
-
Raveendran, N. L., et al. (2020). Correlation between Crystal Structure, Surface/Interface Microstructure, and Electrical Properties of Nanocrystalline Niobium Thin Films. ResearchGate. Available at: [Link]
-
Karasik, V. R., et al. (1968). SUPERCONDUCTING PROPERTIES OF PURE NIOBIUM. Journal of Experimental and Theoretical Physics, 27(5), 803-809. Available at: [Link]
-
Al-Mayouf, A. M., et al. (2018). Surface and electrochemical corrosion analysis of niobium oxide film formed in various wet media. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Electrical conductivity of niobium-containing oxide-fluoride melts. ResearchGate. Available at: [Link]
-
Weingarten, W. (2018). N-Doped Surfaces of Superconducting Niobium Cavities as a Disordered Composite – addendum. arXiv. Available at: [Link]
-
Kim, H. J., et al. (2018). Comparative study of the growth characteristics and electrical properties of atomic-layer-deposited HfO2 films obtained from metal halide and amide precursors. Journal of Materials Chemistry C, 6(27), 7268-7275. Available at: [Link]
-
Biesinger, M. C. (2017). Advanced Studies of Transition Metal X-ray Photoelectron Spectra. ResearchGate. Available at: [Link]
-
Kim, H. J., et al. (2014). Determination of Triiodide Ion Concentration Using UV-Visible Spectrophotometry. Journal of Analytical Science and Technology, 5(1), 29. Available at: [Link]
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Application Note: Protocols for the Handling and Storage of Air-Sensitive Niobium(V) Iodide (NbI₅)
Introduction: The Challenge of Niobium(V) Iodide
Niobium(V) iodide (NbI₅) is a critical precursor and versatile reagent in the synthesis of advanced niobium-based materials, including organometallic complexes and catalysts.[1] Its utility is derived from its identity as a reactive metal halide, featuring a central niobium atom in the +5 oxidation state.[2] However, the very reactivity that makes NbI₅ valuable also presents significant handling challenges. This compound is classified as extremely sensitive to moisture and, to a lesser extent, atmospheric oxygen.[3][4] Exposure to ambient air leads to rapid hydrolysis, forming niobium oxyhalides, which compromises the integrity of the material and the reproducibility of experimental results.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage protocols for NbI₅. The procedures outlined herein are designed to ensure the material's integrity, promote experimental success, and maintain a safe laboratory environment. The causality behind each step is explained to provide a deeper understanding of the principles of inert atmosphere chemistry.
The Imperative for an Inert Atmosphere
The primary challenge in working with NbI₅ is its hygroscopic nature. The compound readily reacts with water molecules from the atmosphere, leading to the formation of less reactive niobium oxyhalides.[2] This reaction is often visually undetectable in its initial stages but can significantly impact the stoichiometry and outcome of a reaction. Therefore, all manipulations of NbI₅ must be performed under a dry, inert atmosphere. The two most common methods for achieving this are the use of a glovebox or a Schlenk line.[5]
Glovebox: The Preferred Environment
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen) where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[6] This makes it the ideal environment for handling and storing NbI₅, especially for procedures that require open manipulation, such as weighing and transferring the solid.
Schlenk Line: A Viable Alternative
A Schlenk line is a glass manifold that allows for the manipulation of air-sensitive compounds in glassware under vacuum or a flow of inert gas.[7] While more technically demanding for solid manipulations than a glovebox, a Schlenk line is a suitable alternative for handling NbI₅, particularly for in-situ reactions where the compound is added to a reaction vessel that is then connected to the line.
Essential Equipment and Reagents
Prior to handling NbI₅, ensure the following equipment and reagents are readily available and properly prepared:
-
Inert Atmosphere System: A well-maintained glovebox with an argon or nitrogen atmosphere (<1 ppm O₂, <1 ppm H₂O) or a Schlenk line with a high-quality inert gas supply.
-
Glassware: All glassware must be scrupulously dried in an oven (typically at >120 °C for at least 4 hours) and then cooled under vacuum or by purging with inert gas.[8]
-
Spatulas and Weighing Boats: Stainless steel or glass spatulas and weighing boats are preferred. These should be brought into the glovebox antechamber and thoroughly purged.
-
Solvents: Anhydrous, deoxygenated solvents are essential for preparing solutions of NbI₅. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system) and degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory. When handling NbI₅ outside of an inert atmosphere (e.g., during transport), nitrile gloves should be worn.
Experimental Protocols
The following protocols provide step-by-step instructions for common manipulations of NbI₅.
Protocol 1: Weighing and Transferring Solid NbI₅ in a Glovebox
This is the most reliable method for accurately dispensing solid NbI₅.
Objective: To accurately weigh and transfer a specific amount of solid NbI₅ to a reaction vessel inside a glovebox.
Methodology:
-
Preparation: Bring all necessary, oven-dried glassware (e.g., vials, flasks, weighing boat) and tools (spatulas) into the glovebox through the antechamber, ensuring a sufficient number of purge cycles.
-
Equilibration: Allow the container of NbI₅ to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation of any residual moisture.
-
Weighing:
-
Place a weighing boat on the analytical balance inside the glovebox and tare it.
-
Carefully transfer the desired amount of NbI₅ from its storage container to the weighing boat using a clean, dry spatula.
-
Record the mass.
-
-
Transfer:
-
Carefully add the weighed NbI₅ to the receiving flask. A powder funnel can be used to facilitate the transfer and prevent the solid from adhering to the flask's joint.
-
-
Sealing: Immediately seal the receiving flask with a greased ground glass stopper or a septum. The original NbI₅ container should also be securely closed.
-
Cleanup: Clean any spills on the balance and work surface promptly using a dry wipe.
Protocol 2: Handling Solid NbI₅ using a Schlenk Line
This protocol is suitable for adding NbI₅ to a reaction vessel that is already connected to a Schlenk line.
Objective: To transfer solid NbI₅ to a Schlenk flask under a counterflow of inert gas.
Methodology:
-
Flask Preparation: Attach a dry Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Positive Pressure: Maintain a slight positive pressure of inert gas in the flask (indicated by a steady outflow through the bubbler).
-
Solid Transfer:
-
Briefly remove the stopper from the Schlenk flask.
-
Using a powder funnel, quickly and carefully add the pre-weighed NbI₅ to the flask against the counterflow of inert gas.
-
Immediately replace the stopper.
-
-
Purging: Perform another two to three vacuum/inert gas backfill cycles to remove any air that may have entered during the transfer.
Causality: The positive counterflow of inert gas minimizes the ingress of atmospheric air and moisture into the flask during the brief period the stopper is removed.
Protocol 3: Preparation of a NbI₅ Solution in a Glovebox
Objective: To prepare a solution of NbI₅ of a known concentration in an appropriate anhydrous, deoxygenated solvent.
Solvent Selection: Based on general solubility information for iodine compounds, suitable solvents for NbI₅ are likely to be non-protic and relatively non-polar. Anhydrous, deoxygenated chloroform, carbon tetrachloride, or carbon disulfide may be considered.[9] It is crucial to perform a small-scale solubility test before preparing a larger batch, as the reactivity of NbI₅ with a specific solvent lot can vary.
Methodology:
-
Solid Preparation: Weigh the required amount of NbI₅ into a dry flask or vial inside the glovebox as described in Protocol 4.1.
-
Solvent Addition:
-
Using a graduated cylinder or a pipette, measure the required volume of the anhydrous, deoxygenated solvent.
-
Slowly add the solvent to the flask containing the solid NbI₅ while gently swirling to promote dissolution.
-
-
Dissolution: If necessary, allow the mixture to stir using a magnetic stir bar until the solid is fully dissolved. Gentle warming may be applied if the solubility is low, but care must be taken to avoid solvent evaporation.
-
Storage: Once prepared, the solution should be stored in a tightly sealed container within the glovebox.
Storage and Stability
Proper storage of NbI₅ is critical to maintain its purity and reactivity over time.
| Parameter | Recommendation | Justification |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed glass vessel (e.g., amber glass bottle with a PTFE-lined cap) | Glass is inert to NbI₅. Amber glass protects from light, which can promote decomposition of iodide compounds. A PTFE liner provides an excellent seal.[10] |
| Location | Inside a glovebox or a desiccator filled with a suitable drying agent (e.g., Drierite, phosphorus pentoxide) | Maintains a low-moisture environment. |
| Temperature | Room temperature | Avoids temperature fluctuations that could compromise the container seal.[10] |
For long-term storage, sealing the NbI₅ in a glass ampoule under vacuum is the most robust method to ensure its integrity.
Workflow and Decision Making
The following diagram illustrates the general workflow for handling air-sensitive NbI₅.
Caption: Decision workflow for handling solid NbI₅.
References
-
The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways. (n.d.). Retrieved from [Link]
-
Niobium pentaiodide. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). University of Bristol. Retrieved from [Link]
-
Niobium(V) Iodide in Chemical Synthesis: A Key Intermediate for Novel Materials. (2025, October 29). Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education. Retrieved from [Link]
-
Standard Operating Procedure: Glovebox Operation. (2016, November 8). Michigan State University. Retrieved from [Link]
-
Niobium(V) Iodide. (n.d.). American Elements. Retrieved from [Link]
-
Potassium bromate and iodide long term storage. (2021, August 29). Science Madness Discussion Board. Retrieved from [Link]
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- 9. ossila.com [ossila.com]
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Application Notes and Protocols for the Safe Handling of Niobium Pentaiodide
Introduction
Niobium pentaiodide (NbI₅), a brassy yellow to yellow-black crystalline solid, is a highly reactive inorganic compound with the empirical formula NbI₅ and the molecular formula Nb₂I₁₀.[1][2] It serves as a valuable precursor and key intermediate in the synthesis of advanced niobium-based materials, organometallic complexes, and catalysts.[3] Its utility in chemical synthesis is largely due to its nature as a Lewis acid and its ability to participate in ligand exchange reactions.[3] However, the very properties that make niobium pentaiodide a versatile reagent also render it a significant laboratory hazard.
This guide provides a comprehensive overview of the safety precautions required for handling niobium pentaiodide. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols outlined herein are designed to mitigate the risks associated with its high reactivity and corrosivity, ensuring a safe laboratory environment.
Hazard Analysis and Risk Assessment
A thorough understanding of the intrinsic hazards of niobium pentaiodide is paramount for its safe handling. The primary risks are associated with its corrosivity and high reactivity, particularly with water.
Physical and Chemical Properties
A summary of the key physical and chemical properties of niobium pentaiodide is provided in the table below.
| Property | Value | Source(s) |
| Chemical Formula | NbI₅ (empirical), Nb₂I₁₀ (molecular) | [2] |
| Molecular Weight | 727.43 g/mol | [4] |
| Appearance | Yellow-black or brassy crystalline solid | [1][2] |
| Melting Point | >300 °C (decomposes) | [4][5] |
| Decomposition Temp. | ~200 °C (approximate) | [1] |
| Density | 5.32 g/cm³ | [4] |
| Solubility | Reacts with water | [4] |
Note on Thermal Stability: There is conflicting data regarding the thermal decomposition of niobium pentaiodide. One source suggests decomposition begins at approximately 200°C, while others indicate a higher melting point of over 300°C.[1][4][5] Given this discrepancy, it is prudent to handle niobium pentaiodide with the assumption that it may begin to decompose at the lower temperature, potentially releasing hazardous fumes. Thermal decomposition of metal halides can release the corresponding halogen or hydrogen halide.[6]
Primary Hazards
The primary hazards associated with niobium pentaiodide are:
-
Corrosivity: Niobium pentaiodide is classified as a corrosive solid that causes severe skin burns and eye damage.[7] Contact with skin or eyes can lead to serious and irreversible tissue damage.[8]
-
High Reactivity with Water (Hydrolysis): Niobium pentaiodide reacts readily and vigorously with water, including moisture in the air.[2][9] This hydrolysis reaction is exothermic and produces niobium oxides (likely niobium pentoxide, Nb₂O₅) and corrosive and toxic byproducts, including hydrogen iodide (HI).[2][3] Hydrogen iodide is a strong acid and a respiratory irritant.[6]
-
Inhalation Hazard: Dust from niobium pentaiodide is corrosive and can cause severe irritation to the respiratory tract.[10] Inhalation of its decomposition products, such as hydrogen iodide, is also a significant hazard.[6]
Incompatibilities
To prevent hazardous reactions, niobium pentaiodide must be stored and handled away from the following:
-
Water and Moisture: This is the most critical incompatibility. The hydrolysis reaction is rapid and exothermic.[2]
-
Protic Solvents: Alcohols and other protic solvents will react similarly to water due to the presence of reactive -OH groups.[11]
-
Strong Bases: While specific data for niobium pentaiodide is limited, its hydrolysis product, niobium pentoxide, is known to be incompatible with strong bases.[3]
-
Strong Oxidizing Agents: Niobium metal is incompatible with oxidizing agents, and it is prudent to assume similar incompatibilities for its halides.[12]
Reactivity with aprotic solvents such as ethers and chlorinated solvents is less well-documented for niobium pentaiodide specifically, but caution should be exercised as Lewis acid-base adducts can form.[13][14]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure and accidental reactions.
Engineering Controls
-
Inert Atmosphere: All manipulations of solid niobium pentaiodide should be performed in an inert atmosphere, such as a nitrogen or argon-filled glovebox, to prevent contact with atmospheric moisture.[15][16][17] The glovebox atmosphere should be continuously monitored for oxygen and moisture levels, maintaining them below 1 ppm.[17]
-
Fume Hood: If a glovebox is not available, work must be conducted in a certified chemical fume hood with a high flow rate to ensure that any dust or fumes are effectively captured.[18] However, this is a less ideal option due to the potential for exposure to atmospheric moisture.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[19]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when working with niobium pentaiodide:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against dust and splashes.[1][10]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or neoprene, and inspect them for any signs of degradation or pinholes before each use.[1]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[20] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.[19]
-
Respiratory Protection: If working outside of a glovebox, a full-face respirator with an appropriate acid gas/particulate cartridge is necessary to prevent inhalation of dust and hydrolysis products.[1][10]
Storage
-
Container: Store niobium pentaiodide in its original, tightly sealed container.[10]
-
Location: The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[10] A desiccator cabinet is a suitable storage location.
-
Segregation: Store niobium pentaiodide separately from water, bases, and oxidizing agents.[9]
Experimental Protocols: Working with Niobium Pentaiodide
The following are step-by-step protocols for common laboratory manipulations involving niobium pentaiodide.
Weighing and Transferring in a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere (<1 ppm O₂ and H₂O).[17] Place all necessary equipment, including a tared vial, spatulas, and weighing paper, into the antechamber and evacuate and refill with inert gas for at least three cycles.[16]
-
Transfer: Once inside the glovebox, carefully open the niobium pentaiodide container. Using a clean, dry spatula, transfer the desired amount of the solid to the tared vial.
-
Sealing: Tightly seal the vial containing the niobium pentaiodide and the original container.
-
Cleanup: Clean any residual dust from the spatula and work area with a dry wipe.
-
Removal from Glovebox: Place the sealed vial and any waste materials in the antechamber for removal.
Addition to a Reaction Vessel
-
Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly in an oven before transferring it to a glovebox or setting it up on a Schlenk line under an inert atmosphere.[15]
-
Solvent Addition: If the reaction is to be performed in a solvent, ensure the solvent is anhydrous and add it to the reaction vessel under an inert atmosphere.
-
Addition of Niobium Pentaiodide: Add the pre-weighed niobium pentaiodide to the reaction vessel. If working on a Schlenk line, this can be done via a solids addition funnel under a positive pressure of inert gas.
-
Reaction Monitoring: Once the addition is complete, proceed with the reaction, maintaining the inert atmosphere throughout.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial to minimize harm.
Spills
-
Small Spill (in a fume hood or glovebox):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or soda ash.[10]
-
Carefully collect the mixture into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a dry cloth, followed by a damp cloth if necessary, ensuring all visible residue is removed.
-
-
Large Spill (outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team or environmental health and safety office.
-
Personnel Exposure
-
Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
Fire
-
Niobium pentaiodide itself is not flammable, but it can decompose in a fire to release hazardous fumes.
-
Use a Class D fire extinguisher (for combustible metals), dry chemical, or carbon dioxide. Do NOT use water. [10][12]
Emergency Response Workflow
Caption: Emergency response workflow for incidents involving niobium pentaiodide.
Waste Disposal
Proper disposal of niobium pentaiodide and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Neutralization and Quenching Protocol
This protocol should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a large beaker with a stir bar and place it in an ice bath. Add a non-reactive, high-boiling point solvent such as toluene or hexane to the beaker.
-
Slow Addition: Under an inert atmosphere if possible, slowly and in small portions, add the waste niobium pentaiodide to the stirred solvent.
-
Quenching with Alcohol: Slowly add a less reactive alcohol, such as isopropanol, dropwise to the suspension.[19] The reaction will be exothermic and may produce fumes. Control the rate of addition to keep the reaction under control.
-
Hydrolysis: Once the reaction with isopropanol has subsided, slowly add a 1:1 mixture of isopropanol and water, followed by the slow addition of water.
-
Neutralization: After the hydrolysis is complete, neutralize the resulting acidic solution by slowly adding a base such as sodium bicarbonate or a dilute sodium hydroxide solution until the pH is between 5.5 and 9.5.[12]
-
Disposal: The neutralized aqueous solution can then be disposed of as hazardous aqueous waste in accordance with local regulations.[9][10]
Disposal of Contaminated Materials
All disposable items that have come into contact with niobium pentaiodide, such as gloves, wipes, and weighing paper, must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[12]
Conclusion
Niobium pentaiodide is a valuable reagent in chemical synthesis, but its safe handling requires a comprehensive understanding of its hazards and the implementation of strict safety protocols. By adhering to the guidelines outlined in these application notes, researchers and professionals can mitigate the risks associated with this corrosive and highly reactive compound, ensuring a safe and productive laboratory environment.
References
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Safety Data Sheet Product No. 29-41, 8079, 91580, 9573, Niobium Products. (2017, August 31). Ted Pella, Inc. Retrieved from [Link]
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Niobium Pentoxide. (2018, June 18). CBMM. Retrieved from [Link]
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Niobium pentaiodide. (n.d.). WebElements. Retrieved from [Link]
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Corrosives. (2015, March 2). Grand Valley State University. Retrieved from [Link]
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Niobium Pentaiodide – an inorganic compound. (n.d.). Assignment Point. Retrieved from [Link]
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niobium(5+),pentaiodide|13779-92-5. (n.d.). Molbase. Retrieved from [Link]
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Iodine. (n.d.). Wikipedia. Retrieved from [Link]
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Niobium pentaiodide. (n.d.). Wikipedia. Retrieved from [Link]
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The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip. Retrieved from [Link]
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Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]
- Seabaugh, P. W. (1961). Physical Properties of Niobium(V) Iodide.
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An Accessible Glove Box Project for Procedures that Require Inert Conditions. (n.d.). ScienceOpen. Retrieved from [Link]
- Marchetti, F., Pampaloni, G., & Zacchini, S. (2008). Reactivity of Niobium and Tantalum Pentahalides With Cyclic Ethers and the Isolation and Characterization of Intermediates in the Polymerization of Tetrahydrofuran. Inorganic Chemistry, 47(1), 365–372.
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Water Sensitive Chemicals. (2022, September 8). University of California, Santa Barbara. Retrieved from [Link]
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niobium(v) iodide. (2025, August 20). ChemSrc. Retrieved from [Link]
- Medeiros, M. E., et al. (2006). The Thermal Decomposition of Monohydrated Ammonium Oxotris(oxalate)niobate. Brazilian Journal of Chemical Engineering, 23(4).
- Sarangi, A., et al. (2009). Study of the aluminothermic reduction of niobium pentoxide through thermal analysis experiments and high energy milling processing. Journal of Thermal Analysis and Calorimetry, 96(3), 841-846.
- Palmer, D. A., & van Eldik, R. (1999). Solubility of B-Nb2O5 and the Hydrolysis of Niobium(V) in Aqueous Solution as a Function of Temperature and Ionic Strength. Journal of Solution Chemistry, 28(11), 1335-1353.
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Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. (n.d.). Process Sensing Technologies. Retrieved from [Link]
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Quenching and Disposal of Water Reactive Materials. (n.d.). Oregon State University. Retrieved from [Link]
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Niobium » reactions of elements. (n.d.). WebElements. Retrieved from [Link]
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Gloveboxes for Laboratory & Chemistry. (n.d.). MBRAUN. Retrieved from [Link]
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SOP For Operation Of Glove Boxes. (2018, April 1). University of St Andrews. Retrieved from [Link]
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kinetics of thermal decomposition of niobium hydride. (n.d.). ResearchGate. Retrieved from [Link]
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Glovebox, Gas, & Solvent System Applications for Lab. (n.d.). Inert Corporation. Retrieved from [Link]
- Marchetti, F., Pampaloni, G., & Zacchini, S. (2007). Reactivity of Niobium and Tantalum Pentahalides With Cyclic Ethers and the Isolation and Characterization of Intermediates in the Polymerization of Tetrahydrofuran. Inorganic Chemistry, 47(1), 365-372.
- Hydrolysis of niobium pentachloride solutions. (1992). Light Metals, 113.
- Marchetti, F., Pampaloni, G., & Zacchini, S. (2008). Reactivity of niobium and tantalum pentahalides with cyclic ethers and the isolation and characterization of intermediates in the polymerization of tetrahydrofuran. Inorganic Chemistry, 47(1), 365-372.
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Replacing the -OH group in alcohols by a halogen. (n.d.). Chemguide. Retrieved from [Link]
- Palmer, D. A., & Lyons, L. J. (1989). Kinetics of iodine hydrolysis in unbuffered solutions. Iodine Chemistry in Reactor Safety, 7-18.
- Investigation into kinetics of niobium trichloride interactions with niobium pentachloride. (1978). Izvestiya Vysshikh Uchebnykh Zavedenii, Tsvetnaya Metallurgiya, (1), 103-106.
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Troubleshooting & Optimization
Technical Support Center: A Guide to the Challenges of Handling Anhydrous Niobium Iodide
From the desk of the Senior Application Scientist
Welcome to the technical support guide for anhydrous niobium iodide. This document is designed for researchers, chemists, and material scientists who work with this highly reactive and sensitive compound. The following content moves beyond standard safety data sheets to provide practical, experience-driven advice in a question-and-answer format. Our goal is to help you anticipate challenges, troubleshoot common problems, and ensure the integrity of your experiments.
Part 1: Foundational Knowledge & Initial Safety Assessment (FAQs)
This section addresses the most common initial questions regarding the properties and hazards of anhydrous niobium iodide.
Q1: What is anhydrous niobium iodide, and why does its oxidation state matter?
Anhydrous niobium iodide refers to a series of binary compounds of niobium and iodine, most commonly Niobium(V) iodide (NbI₅) and Niobium(IV) iodide (NbI₄).[1][2] These are not interchangeable. NbI₅ typically appears as yellow-black or brassy, moisture-sensitive crystals, while NbI₄ is a grey solid.[1][3] Their distinct electronic structures and reactivity profiles make it critical to use the correct stoichiometry for your specific application, whether in catalysis, materials science, or organic synthesis.
| Property | Niobium(V) Iodide (NbI₅) | Niobium(IV) Iodide (NbI₄) |
| Formula Weight | 727.43 g/mol [2] | 600.52 g/mol [1] |
| Appearance | Yellow-black, brassy monoclinic crystals.[2][3] | Grey solid, orthorhombic crystals.[1] |
| Melting Point | >300 °C (decomposes).[4] | 503 °C.[1] |
| Reactivity w/ Water | Reacts readily, hydrolyzes.[2][3] | Reacts with water.[1][5] |
| Key Feature | Exists as a dimer (Nb₂I₁₀) in the solid state.[3] | Contains Nb-Nb bonds within its crystal structure.[1] |
Q2: Why is this compound so challenging to handle? What is the mechanism of degradation?
The primary challenge is its extreme sensitivity to moisture and oxygen.[2][3][5] The niobium center is highly Lewis acidic and readily coordinates with water molecules from the atmosphere. This initiates a rapid hydrolysis reaction, leading to the formation of niobium oxyhalides and eventually inert niobium oxides (e.g., Nb₂O₅).[2] This degradation is not just a loss of mass; it fundamentally changes the compound's chemical nature, rendering it useless for most applications. The reaction is often visually indicated by a change in color and texture.
Q3: What are the most critical safety hazards I should be aware of?
Anhydrous niobium iodide, particularly NbI₅, is classified as a corrosive material.[3][6] The primary hazard statement is H314: "Causes severe skin burns and eye damage."[3][6] This is due to its reaction with moisture on the skin or in the eyes, which can generate hydroiodic acid. Inhalation of the dust is also dangerous.[6] Always consult the Safety Data Sheet (SDS) for your specific material before beginning any work.[6]
Q4: What is the mandatory Personal Protective Equipment (PPE) for handling this material?
Given the hazards, a comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[6]
-
Skin Protection: Use a flame-resistant lab coat and wear impervious gloves (e.g., nitrile or neoprene, check manufacturer's compatibility chart). Ensure no skin is exposed.
-
Respiratory Protection: All manipulations should be performed in a controlled environment like a glovebox. If there is any risk of dust exposure, a full-face respirator with appropriate cartridges is necessary.[6]
Part 2: Storage and Transfer Troubleshooting Guide
Proper storage and handling are the first lines of defense against reagent degradation.
Q5: I received a new bottle of niobium iodide, but after opening it once, the material near the cap looks discolored. What happened?
This is a classic sign of atmospheric exposure. Even a brief opening outside of an inert atmosphere can introduce enough moisture to degrade the top layer of the material. The discoloration indicates the formation of niobium oxyhalides or oxides.
Troubleshooting Steps:
-
Assess the Damage: If only the very top surface is discolored, the bulk material below may still be viable.
-
Inert Environment is Key: Immediately move the container into a high-purity inert atmosphere glovebox (<1 ppm O₂, H₂O) for all subsequent operations.[7]
-
Salvage or Discard?: If the discoloration is extensive and has penetrated deep into the bulk of the material, it is highly likely that the reagent's purity is compromised. Using it will lead to irreproducible results. In such cases, it is safer and more cost-effective to discard the reagent following proper hazardous waste protocols.[6]
Q6: What is the definitive protocol for long-term storage of anhydrous niobium iodide?
To ensure the material's integrity over time, strict anaerobic and anhydrous conditions are essential.
-
Primary Storage: The ideal storage location is inside a dedicated inert atmosphere glovebox.[7]
-
Secondary Containment: The material should be kept in its original vial or a new, clean, and dry amber glass vial. The cap should be securely tightened.[7]
-
Container Sealing: For added protection, wrap the cap and neck of the vial with Parafilm or electrical tape.
-
Avoid Temperature Fluctuations: Store at a stable room temperature, away from direct sunlight or heat sources, which can accelerate decomposition.[7][8]
Q7: My experiment requires precise measurements. What is the correct procedure for weighing and transferring niobium iodide?
All weighing and transfers must be conducted within a glovebox. Never weigh this material on an open bench.
Protocol: Glovebox Transfer of Anhydrous Niobium Iodide
-
Preparation: Ensure all necessary items (spatulas, weigh boats, vials, notebook) are inside the glovebox antechamber. Cycle the antechamber at least three times to purge any atmospheric contaminants.[9]
-
Equilibration: Allow the container of niobium iodide to sit inside the glovebox for at least 20-30 minutes to thermally equilibrate.
-
Taring the Balance: Place a clean, dry weigh boat or receiving vial on the analytical balance inside the glovebox and tare it.
-
Transfer: Open the main container. Using a clean, dry spatula, carefully transfer the desired amount of the crystalline solid to the tared container. Work swiftly but carefully to minimize the time the bulk material is exposed.
-
Sealing: Tightly seal both the main container and the receiving vial immediately after the transfer.
-
Cleanup: Carefully clean the spatula and the balance area of any residual powder.
Part 3: Experimental Troubleshooting
Even with proper handling, issues can arise during the reaction setup and execution.
Q8: My reaction is giving inconsistent results or failing completely. How do I confirm if the niobium iodide is the culprit?
Inconsistent results are often traced back to reagent purity or reaction conditions.
-
Reagent Integrity: As discussed in Q5, visual inspection is the first step. If the material is discolored, its reactivity is compromised.
-
Solvent and Glassware: Anhydrous reactions demand rigorously dried solvents and glassware.[10][11] Moisture from these sources will readily consume the niobium iodide before it can participate in the desired reaction.
-
Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of a high-purity inert gas throughout the entire process, using a bubbler to monitor the flow.[10]
Q9: The anhydrous niobium iodide is not dissolving in my reaction solvent. What are my options?
Many anhydrous metal halides exhibit poor solubility in common non-coordinating organic solvents like hexane or toluene.[5]
-
Check Compatibility: First, ensure the solvent is not reactive with the niobium iodide. Protic solvents (alcohols, water) and some coordinating solvents may react directly.
-
Solvent Choice: Solubility is limited. It is reported to be insoluble in acetone, benzene, chloroform, dioxane, and ether.[5] Reactions may need to be run as a slurry or suspension, which requires efficient stirring.
-
Increase Temperature: Gently warming the mixture may improve solubility or reaction rate, but be mindful of the thermal stability of your reagents. Niobium(IV) iodide, for example, undergoes a crystal structure change between 348-417 °C.[1]
-
Alternative Reagents: If solubility is a persistent issue, investigate if a more soluble niobium precursor could be used for your specific transformation.
Q10: How should I safely quench the reaction and dispose of the waste?
Never quench a reaction containing residual active niobium iodide by adding water directly to the reaction vessel, as this can be violent.[5]
Protocol: Safe Reaction Quenching
-
Cool the Reaction: Cool the reaction vessel to 0 °C or below using an ice bath.
-
Prepare Quenching Solution: In a separate flask, prepare a cooled solution of a less reactive protic solvent, such as isopropanol or ethanol.
-
Slow Addition: Under an inert atmosphere, slowly add the quenching solution to the stirred reaction mixture via a syringe or cannula. Monitor for any exotherm.
-
Final Quench: Once the initial reactive species are quenched, the mixture can be slowly and carefully poured into water or a saturated aqueous solution (e.g., NH₄Cl) to fully hydrolyze any remaining material.
-
Disposal: The resulting aqueous waste containing niobium salts should be collected and disposed of according to your institution's hazardous waste guidelines.[6] Do not pour it down the drain.
References
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Niobium(IV) iodide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
NIOBIUM IODIDE AND SOME OF ITS PROPERTIES. (1961). Defense Technical Information Center. Retrieved from [Link]
-
Safety Data Sheet Product No. 29-41, 8079, 91580, 9573, Niobium Products. (2017). Ted Pella, Inc. Retrieved from [Link]
-
The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways. (n.d.). Stanford Advanced Materials. Retrieved January 12, 2026, from [Link]
-
Niobium pentaiodide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermophysical Properties of niobium iodide (NbI5). (n.d.). Chemcasts. Retrieved January 12, 2026, from [Link]
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Air-Sensitive Compounds Handling Techniques. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Niobium(V) iodide | I5Nb | CID 9896692. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Niobium: reactions of elements. (n.d.). WebElements. Retrieved January 12, 2026, from [Link]
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Niobium(V) Iodide. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]
-
Niobium: Chemical reactions. (2017). Pilgaard Elements. Retrieved from [Link]
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NIOBIUM IODIDE AND SOME OF ITS PROPERTIES. (n.d.). Defense Technical Information Center. Retrieved January 12, 2026, from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Moura, H. (n.d.). Melting and purification of niobium. CBMM. Retrieved from [Link]
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Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]
- Preparation of anhydrous niobium and tantalum pentafluorides. (n.d.). Google Patents.
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Schulze, K., Bach, O., Lupton, D., & Schreiber, F. (1984). Purification of niobium. International Atomic Energy Agency. Retrieved from [Link]
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Blackburn, P. E. (1962). The Mechanism of the Niobium Reaction with Water Vapor and with Oxygen. OSTI.GOV. [Link]
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Brubaker Jr., C. H., & Young, R. C. (1951). Anhydrous Niobium Tribromide and Trichloride. Preparation and Properties. Journal of the American Chemical Society, 73(9), 4179–4180. [Link]
-
Anhydrous Metal Chlorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Seabaugh, P. W., & Corbett, J. D. (1965). The Niobium Iodides. Characterization of Niobium(IV) Iodide, Niobium(III) Iodide, and Triniobium Octaiodide. Inorganic Chemistry, 4(2), 176–180. [Link]
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Niobium Metal Safety Data Sheet. (2015). Bionium. Retrieved from [Link]
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Inouye, H. (n.d.). NIOBIUM IN HIGH TEMPERATURE APPLICATIONS. Oak Ridge National Laboratory. Retrieved from [Link]
-
Arblaster, J. W. (2017). The Thermodynamic Properties of Niobium. ResearchGate. [Link]
- Purification method for producing high purity niobium compound and/or tantalum compound. (n.d.). Google Patents.
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Application of Li3InCl6-PEO Composite Electrolyte in All-Solid-State Battery. (2023). MDPI. [Link]
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2022). Journal of the American Chemical Society, 144(49), 22441–22447. [Link]
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- 11. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Chemical Vapor Transport of Niobium Pentaiodide (NbI₅)
Welcome to the technical support center for the chemical vapor transport (CVT) of Niobium Pentaiodide (NbI₅). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing CVT for the synthesis and crystal growth of materials involving NbI₅. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments with scientific rigor.
Introduction to Chemical Vapor Transport of NbI₅
Chemical vapor transport is a powerful technique for growing high-quality single crystals of solid-state materials.[1][2] The process relies on a reversible chemical reaction where a non-volatile solid (NbI₅) reacts with a gaseous transport agent (typically iodine, I₂) to form a volatile gaseous species (e.g., NbI₄ and I₂).[1][3] This gaseous complex then moves along a temperature gradient within a sealed ampoule and decomposes at a different temperature to deposit single crystals of the desired material.[4]
The primary transport equilibrium for NbI₅ can be described as:
NbI₅(s) ⇌ NbI₅(g)
And in the presence of a transport agent like iodine, other equilibria can play a role, such as the decomposition and formation of lower iodides:
NbI₅(s) + I₂(g) ⇌ Nb-I complexes(g)
The direction of transport is dictated by the thermodynamics of the transport reaction. For endothermic reactions, transport occurs from a high-temperature zone (source) to a low-temperature zone (sink), while for exothermic reactions, the transport is from a low-temperature to a high-temperature zone.[1][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the chemical vapor transport of NbI₅.
Question: Why am I experiencing very low or no crystal growth?
Answer:
Several factors can lead to poor or no yield of NbI₅ crystals. A systematic approach to troubleshooting is crucial.
-
Inadequate Temperature Gradient: The temperature difference (ΔT) between the source and sink zones is the primary driving force for transport.[4] If the gradient is too small, the transport rate will be negligible. Conversely, an excessively large gradient can lead to rapid nucleation and poor crystal quality. For many metal halides, a ΔT of 50-100°C is a good starting point.[1]
-
Incorrect Temperature Profile: The absolute temperatures of your source (T₁) and sink (T₂) zones are critical. NbI₅ begins to decompose above 200°C, releasing iodine gas.[5] Ensure your temperature profile is appropriate for the specific transport reaction. The synthesis of NbI₅ itself is typically carried out between 300°C and 400°C.[3]
-
Transport Agent Concentration: The partial pressure of the transport agent (e.g., I₂) directly influences the transport rate.[6] Too little iodine will result in a low concentration of the gaseous niobium iodide complex, hindering transport. Too much can lead to high pressure in the ampoule and potentially unwanted side reactions. A typical concentration is in the range of 1-5 mg/cm³ of the ampoule volume.
-
Leaks in the Quartz Ampoule: Even a microscopic leak in your sealed quartz ampoule can introduce atmospheric contaminants (oxygen, water vapor) that will react with NbI₅ and inhibit the desired transport reaction. A thorough visual inspection of the seal and testing for a good vacuum before heating is essential.
-
Impure Starting Materials: The purity of your starting NbI₅ is paramount. The presence of oxides or lower niobium iodides can interfere with the transport equilibrium.[3] It is often necessary to purify the NbI₅ by sublimation before the CVT experiment.[3]
Question: My crystals are small, polycrystalline, or dendritic. How can I improve their quality?
Answer:
The morphology and quality of your crystals are directly related to the kinetics of the growth process.
-
High Nucleation Rate: If the transport rate is too high, numerous nucleation sites will form at the sink, leading to a polycrystalline product rather than a few large single crystals. To address this, try reducing the temperature gradient (ΔT) to slow down the transport.[7]
-
Convection vs. Diffusion: At higher pressures, convective gas flow can dominate over diffusion, leading to uncontrolled and rapid crystal growth.[1] Reducing the amount of transport agent can lower the total pressure in the ampoule and favor a diffusion-controlled regime, which is generally better for growing high-quality crystals.
-
Source Material Placement: Ensure your source material is located entirely within the hotter zone of the temperature gradient. If some material is in the cooler zone, it can act as a sink for nucleation, competing with your desired growth area.
Question: I observe back-transport or transport in the wrong direction. What is causing this?
Answer:
The direction of transport is determined by the enthalpy of the reaction (ΔH).[1]
-
Endothermic vs. Exothermic Reaction: For an endothermic reaction (ΔH > 0), the equilibrium shifts towards the products at higher temperatures, meaning the solid will be consumed at the hot end and deposited at the cold end. For an exothermic reaction (ΔH < 0), the opposite is true.[1][4] If you observe transport from cold to hot, your transport reaction is likely exothermic under the experimental conditions. You will need to reverse your temperature gradient accordingly.
-
Complex Equilibria: The transport of NbI₅ may involve multiple competing reactions with different enthalpies. The dominant reaction can change with temperature and pressure, potentially leading to unexpected transport behavior. A thorough understanding of the thermodynamics of the Nb-I system is beneficial.
Frequently Asked Questions (FAQs)
What is the ideal temperature gradient for NbI₅ CVT?
There is no single "ideal" gradient as it depends on the specific goals of the experiment (e.g., large crystals vs. rapid growth). A good starting point is a source temperature (T₁) of around 250-300°C and a sink temperature (T₂) of 200-250°C. The temperature gradient should be optimized experimentally for your specific setup.
What are suitable transport agents for NbI₅?
Iodine (I₂) is the most common and effective transport agent for niobium iodides.[1] In some cases, other halogens or halogen compounds can be used to influence the transport process and potentially stabilize different phases or polymorphs of a material.[8][9]
How do I properly prepare and seal the quartz ampoule?
Proper ampoule preparation is critical for a successful CVT experiment.
-
Cleaning: The quartz tube should be thoroughly cleaned to remove any organic residues and other contaminants. This can be done by washing with acetone, followed by rinsing with deionized water and drying in an oven. For high-purity applications, acid etching (e.g., with aqua regia) followed by extensive rinsing may be necessary.
-
Loading: The starting materials (NbI₅ and I₂) should be loaded into the ampoule in an inert atmosphere (e.g., a glovebox) to prevent contamination.
-
Evacuation and Sealing: The ampoule is then connected to a high-vacuum line and evacuated to a pressure of at least 10⁻⁴ mbar. While under vacuum, the ampoule is carefully sealed using an oxygen-hydrogen torch.
What safety precautions should I take when working with NbI₅ and iodine?
Both NbI₅ and iodine are hazardous materials and must be handled with appropriate safety measures.
-
NbI₅: Niobium pentaiodide is corrosive and causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive. Always handle NbI₅ in a fume hood or glovebox and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Iodine: Iodine is toxic if inhaled or ingested and can cause skin and eye irritation.[12][13] It also sublimes at room temperature, so it should be handled in a well-ventilated area or fume hood.[13]
Always consult the Safety Data Sheets (SDS) for NbI₅ and iodine before beginning any experimental work.[10][12][13][14]
Experimental Protocols & Data
Protocol 1: Purification of NbI₅ by Sublimation
-
Place the crude NbI₅ powder in a clean, dry quartz ampoule.
-
Evacuate the ampoule to a high vacuum (< 10⁻⁴ mbar).
-
Seal the ampoule under vacuum.
-
Place the ampoule in a two-zone tube furnace with a temperature gradient. Set the hot zone (containing the crude NbI₅) to 200-220°C and the cold zone to 150-180°C.
-
Hold at these temperatures for 24-48 hours. The purified NbI₅ will sublime and deposit in the colder zone.
-
After cooling, the ampoule can be opened in an inert atmosphere to recover the purified crystals.
Data Summary: Typical CVT Parameters for Metal Halides
| Parameter | Typical Range | Rationale |
| Source Temperature (T₁) | 200 - 400 °C | Must be high enough for reaction with the transport agent but below the decomposition temperature of the product at the sink. |
| Sink Temperature (T₂) | 150 - 350 °C | Must be in a range that allows for decomposition of the gaseous complex and deposition of crystals. |
| Temperature Gradient (ΔT) | 50 - 100 °C | A larger gradient increases the transport rate, while a smaller gradient favors better crystal quality. |
| Transport Agent Conc. | 1 - 5 mg/cm³ | Affects the partial pressure of the gaseous species and thus the transport rate. |
| Reaction Time | 24 - 200 hours | Longer times generally lead to larger and higher-quality crystals. |
Visualizations
CVT Experimental Workflow
Caption: A typical workflow for a chemical vapor transport experiment.
Logical Relationship in Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low crystal yield in CVT.
References
- Niobium Iodide (NbI5) CAS 13779-92-5 - Benchchem. (URL: )
- Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5 - EvitaChem. (URL: )
-
Impact of the chemical vapor transport agent on polymorphism in the quasi-1D NbS3 system - AIP Publishing. (URL: [Link])
- Impact of the chemical vapor transport agent on polymorphism in the quasi-1D NbS3 system. (URL: )
- Chemical (Vapor) Transport. (URL: )
- Niobium iodide (NbI5)
-
Impact of the chemical vapor transport agent on polymorphism in the quasi-1D NbS 3 system - AIP Publishing. (URL: [Link])
-
Chemical Vapor Transport Growth of Monolayer Transition Metal Dichalcogenides. (URL: [Link])
-
Chemical Vapor Transport Reactions - Arguments for Choosing a Suitable Transport Agent. (URL: [Link])
-
Chemical Vapor Transport Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Vapor Transport | Taufour Lab: Creating and Tuning Materials. (URL: [Link])
-
Facile High-Yield Growth of One-Dimensional van der Waals Ta2Pd3Se8 via Chemical Vapor Transport Using PdCl2 as a Transport Agent. (URL: [Link])
-
Thermophysical Properties of niobium iodide (NbI5) - Chemcasts. (URL: [Link])
-
Improved chemical vapor transport growth of transition metal dichalcogenides - arXiv. (URL: [Link])
-
Crystal Growth by Chemical Vapor Transport. (URL: [Link])
-
To grow single crystal with chemical vapor transpor technique how much ammount of iodin is required s a transport agent? And what about the ramp rate? | ResearchGate. (URL: [Link])
-
Vapour growth of bulk crystals by PVT and CVT | Request PDF - ResearchGate. (URL: [Link])
-
VAPOR TRANSPORT CRYSTAL GROWTH OF THE TRANSITION METAL DICHALCOGENIDE COMPOUNDS Nb1 - Prober Lab. (URL: [Link])
-
Chemical Vapor Transport (CVT) - Materials Research Institute - Penn State. (URL: [Link])
-
High-performance Thin-film Niobium Produced via Chemical Vapor Deposition (CVD) - JACoW. (URL: [Link])
-
Deformation-Induced Crystal Growth or Redissolution, and Crystal-Induced Strengthening or Ductilization in Metallic Glasses Containing Nanocrystals - MDPI. (URL: [Link])
-
[2203.12716] Growth of Pure and Intercalated ZrTe2, TiTe2 and HfTe2 Dichalcogenide Single Crystals by Isothermal Chemical Vapor Transport - arXiv. (URL: [Link])
-
Chemical Vapor Transport Synthesis and Ambient Stability of 1D WTe2 van der Waals Crystals | Request PDF - ResearchGate. (URL: [Link])
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- 2. cpfs.mpg.de [cpfs.mpg.de]
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- 4. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 5. Buy Niobium iodide (NbI5) (EVT-311323) | 13779-92-5 [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Enhancing the Stability of Niobium Iodide Precursors
Welcome to the technical support center for niobium iodide precursors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storing, and troubleshooting issues related to the stability of these critical compounds. Niobium iodide precursors, such as Niobium(V) Iodide (NbI₅), are highly reactive and sensitive, making their proper management essential for reproducible and successful experimental outcomes.[1] This document offers in-depth technical guidance and practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my niobium iodide precursor changing color from its original yellow-black crystalline appearance?
A color change, often to a lighter yellow or white powder, is a primary indicator of precursor degradation. This is typically due to exposure to moisture and/or oxygen, leading to the formation of niobium oxyhalides.[1] Niobium(V) iodide reacts with water to form these less reactive and often more volatile species, which can compromise your experiment.[1]
Q2: What are the ideal storage conditions for niobium iodide precursors?
To ensure long-term stability, niobium iodide precursors must be stored under a dry, inert atmosphere, such as in a glove box with oxygen and moisture levels below 0.1 ppm.[2] The container should be a tightly sealed amber vial to protect the compound from light and prevent any ingress of air or moisture.[2] It is also advisable to store the material in a location free from solvents to avoid contamination from vapors.[2]
Q3: Can I handle niobium iodide precursors outside of a glove box?
Handling niobium iodide precursors in an open atmosphere is strongly discouraged due to their high reactivity with air and moisture.[1][2] Even brief exposure can lead to significant degradation. All manipulations, including weighing and transferring, should be performed under inert conditions using specialized equipment like a glove box or Schlenk line.[3][4]
Q4: My thin film deposition using a niobium iodide precursor is giving inconsistent results. Could precursor stability be the issue?
Absolutely. The purity and stability of the niobium iodide precursor are critical for consistent thin film deposition processes like MOCVD or ALD.[5][6] Degradation by-products can alter the precursor's volatility and reactivity, leading to non-uniform film thickness and compromised physical properties.[5][6]
Q5: What are the primary safety precautions I should take when working with niobium iodide?
Niobium(V) iodide is corrosive and causes severe skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8] All handling should be done in a well-ventilated area, preferably within a glove box or a fume hood, to avoid inhalation of any dust or fumes.[7][9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of niobium iodide precursors.
| Observed Problem | Potential Cause | Recommended Action |
| Precursor Color Change (e.g., yellow-black to light yellow/white) | Exposure to air and/or moisture, leading to the formation of niobium oxyhalides.[1] | 1. Immediately transfer the precursor to a high-integrity inert atmosphere (glove box).2. If the degradation is minor, consider purification (see Purification Protocol below).3. If severely degraded, dispose of the material according to safety guidelines and use a fresh batch.[7] |
| Inconsistent Experimental Results (e.g., variable reaction yields, poor film quality) | Partial degradation of the precursor, leading to inconsistent molar amounts of the active species. | 1. Verify the integrity of your storage and handling procedures.[2]2. Perform a purity analysis of the precursor batch (see Purity Assessment section).3. Purify the precursor before use to ensure a consistent starting material. |
| Low Volatility or Poor Sublimation During Deposition | Formation of non-volatile niobium oxyhalides or other impurities. | 1. Ensure the precursor is of high purity (99.9% or higher).[1]2. Purify the precursor via sublimation immediately before use to remove less volatile impurities. |
| Clogging of Vapor Delivery Lines in CVD/ALD Systems | Precursor decomposition in the delivery lines due to incorrect temperature settings or impurities. | 1. Optimize the temperature profile of the delivery lines to prevent premature decomposition.2. Use a high-purity precursor to minimize residue formation.[5][6]3. Consider using a precursor with enhanced thermal stability, potentially one with modified ligands.[5][6] |
Best Practices for Handling and Storage
Adherence to strict handling and storage protocols is the most effective way to maintain the stability of niobium iodide precursors.
Storage Protocol:
-
Inert Environment: Always store niobium iodide precursors inside a glove box with an argon or nitrogen atmosphere. Maintain oxygen and moisture levels below 0.1 ppm.[2]
-
Proper Container: Use a clean, dry amber glass vial with a tightly sealing cap.[2] The amber color protects the light-sensitive compound.
-
Labeling: Clearly label the container with the compound name, date of receipt, and any observations upon opening.
-
Temperature: Store at a cool, consistent temperature away from direct sunlight or heat sources.[2]
Handling Workflow:
The following diagram illustrates the recommended workflow for handling air-sensitive niobium iodide precursors.
Caption: Workflow for handling niobium iodide precursors.
Experimental Protocols
Protocol 1: Purification of Niobium(V) Iodide by Sublimation
This protocol describes a standard method for purifying niobium iodide precursors to remove non-volatile impurities such as niobium oxyhalides.
Materials:
-
Niobium(V) Iodide (partially degraded)
-
Schlenk tube or sublimation apparatus
-
High-vacuum pump
-
Heating mantle
-
Cold finger or condenser
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble the sublimation apparatus and dry all glassware in an oven at 125°C overnight.[3] Cool under a stream of inert gas.
-
Loading: In a glove box, load the impure niobium(V) iodide into the bottom of the sublimation apparatus.
-
Assembly: Seal the apparatus and carefully transfer it to a Schlenk line.
-
Evacuation: Slowly evacuate the apparatus to a high vacuum (<10⁻³ Torr). It is crucial to do this slowly to avoid entraining the powder in the vacuum stream.
-
Sublimation: Once a stable vacuum is achieved, begin to gently heat the bottom of the apparatus with a heating mantle. Niobium(V) Iodide sublimes at around 350°C.
-
Collection: Place a cold finger or run cold water through the condenser. The purified, volatile niobium(V) iodide will deposit as crystals on the cold surface. Less volatile impurities will remain in the heated zone.
-
Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Harvesting: Backfill the apparatus with inert gas. Transfer the apparatus back into a glove box to scrape the purified crystals from the cold finger into a clean, dry storage vial.
Caption: Niobium(V) Iodide Purification Workflow.
Protocol 2: Purity Assessment Using ICP-OES
Inductively coupled plasma optical emission spectrometry (ICP-OES) can be used for the quantitative analysis of niobium purity and the detection of metallic impurities.[10][11]
Procedure:
-
Sample Preparation (in an inert atmosphere):
-
Accurately weigh a small amount of the niobium iodide precursor.
-
Carefully dissolve the sample in a suitable acid mixture. A microwave-assisted digestion with concentrated sulfuric acid (H₂SO₄) in a PTFE vessel is an effective method that avoids the use of hazardous hydrofluoric acid.[10]
-
-
Standard Preparation: Prepare a series of calibration standards of known niobium concentration. Also, prepare standards for expected metallic impurities.
-
ICP-OES Analysis:
-
Aspirate the prepared sample and standard solutions into the plasma.
-
Measure the emission intensities at the characteristic wavelengths for niobium and other elements.
-
-
Quantification:
-
Construct a calibration curve from the standard measurements.
-
Determine the concentration of niobium and any impurities in the sample. The purity can be calculated by comparing the measured niobium content to the initial sample weight.
-
References
-
Niobium iodide (NbI5) SDS, 13779-92-5 Safety Data Sheets - ECHEMI.
-
Air Sensitive Compounds | Ossila.
-
Niobium precursor compound for thin film deposition and method for forming niobium-containing thin film using same - Justia Patents.
-
The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways.
-
TW202311172A - Niobium precursor compound for thin film deposition and method for forming niobium-containing thin film using same - Google Patents.
-
Safety Data Sheet: Niobium - Carl ROTH.
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Processing of columbite-tantalite ores and concentrates for niobium and niobium compounds in electr.
-
Niobium - ESPI Metals.
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Strategies for Stabilizing Metal Halide Perovskite Light-Emitting Diodes: Bulk and Surface Reconstruction of Perovskite Nanocrystals | Request PDF - ResearchGate.
-
Dalton Transactions - RSC Publishing.
-
SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Metal Halide Perovskite Nanocrystals: Synthesis, Post-Synthesis Modifications, and Their Optical Properties | Chemical Reviews - ACS Publications.
-
Stabilization strategies for halide perovskite‐based photocatalysts. - ResearchGate.
-
A “Tips and Tricks” Practical Guide to the Synthesis of Metal Halide Perovskite Nanocrystals | Chemistry of Materials - ACS Publications.
-
Niobium oxyiodide cluster compounds Li 3 Nb 7 O 5 I 15 and Nb 8 O 5 I 17 (NbI 5 ) with expanding cluster architectures and multicentre Nb–Nb bonding - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01819F.
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How we handle Air Sensitive Samples - Momentum Transfer.
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Vapor deposition of metal halide perovskite thin films: Process control strategies to shape layer properties - SciSpace.
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Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific.
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ANALYTICAL METHODS.
-
Analytical Services for Purity Determination - BOC Sciences.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
-
Niobium and vanadium organometallic precursors for thin film deposition - European Patent Office - EP 2174942 A1.
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EP2174942A1 - Niobium and vanadium organometallic precursors for thin film deposition - Google Patents.
-
Alternative dissolution methods for analysis of niobium containing samples - Sabinet African Journals.
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NIOBIUM IODIDE AND SOME OF ITS PROPERTIES - DTIC.
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Determination of trace impurities in high-purity niobium by inductively coupled plasma atomic emission spectrometry after anion-exchange separation - RSC Publishing.
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the manipulation of air.sensitive compounds - Neilson Lab.
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Diagnostic of Defects in High Purity Niobium.
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Catalytic applications of niobium compounds.
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Melting and purification of niobium.
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Aqueous Niobium Chemistry at Low pH: New Precursors for Oxide Thin Films.
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Niobium: The Focus on Catalytic Application in the Conversion of Biomass and Biomass Derivatives - PMC - PubMed Central.
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Ruthenium - Wikipedia.
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A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - MDPI.
-
Synthesis of Novel Volatile Niobium Precursors Containing Carboxamide for Nb2O5 Thin Films - ResearchGate.
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OVERVIEW OF PROCESSES FROM THE MINE TO PRODUCTS P. Henrique do Nascimento Pereira1, C. Marques Cury1, A..
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Methods for synthesizing high purity niobium or rhenium powders (Patent) - OSTI.GOV.
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Processing: extraction and refining - Niobium Canada.
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Niobium(V) iodide | I5Nb | CID 9896692 - PubChem - NIH.
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The degradation of perovskite precursor - Researching.
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Silver - Wikipedia.
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Technical Support Center: Purification of Crude Niobium Iodide
Welcome to the technical support center for the purification of crude niobium iodide. This guide is designed for researchers, scientists, and materials engineers who require high-purity niobium for advanced applications. Here, we will address common challenges and provide detailed, field-proven methodologies based on established chemical principles. Our focus is on providing not just protocols, but the underlying causality to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the materials and processes involved in niobium iodide purification.
Q1: What are the common niobium iodides encountered during purification?
The niobium-iodine system is complex, featuring several stable compounds. The primary species relevant to purification are:
-
Niobium Pentaiodide (NbI₅): This is the highest iodide of niobium. It is a bronze-colored, volatile solid that is crucial for chemical vapor transport processes.[1] It can be synthesized by reacting niobium metal with excess iodine at temperatures around 280-510°C.[2]
-
Niobium Tetraiodide (NbI₄): A dark-gray crystalline solid, NbI₄ is less volatile than NbI₅.[1][3] It can be formed by the thermal decomposition or disproportionation of NbI₅.[1] Understanding its properties is critical, as its formation can affect the efficiency of purification processes targeting NbI₅.
-
Lower Iodides (e.g., NbI₃, Nb₃I₈): These are even less volatile and are typically formed at higher temperatures through the reduction of higher iodides.[4] Their presence in crude material can be a source of impurities if not properly managed.
Q2: What are the typical impurities in crude niobium and its iodides?
Crude niobium, and consequently the crude iodide synthesized from it, can contain a range of impurities that are detrimental to its final properties. These are broadly categorized as:
-
Interstitial Elements: Oxygen, Nitrogen, Carbon, and Hydrogen are the most common and problematic interstitial impurities. They significantly impact the ductility and superconducting properties of niobium, often making the metal brittle.[1][5] Oxygen can also form stable niobium oxyiodides, which are less volatile and can interfere with purification.[6]
-
Metallic Impurities:
-
High Vapor Pressure Metals: Elements like Aluminum, Iron, and Silicon can be present from the initial reduction process (e.g., aluminothermic reduction).[7]
-
Low Vapor Pressure (Refractory) Metals: Tantalum (Ta) and Tungsten (W) are chemically similar to niobium and often co-exist in the parent ore.[7][8][9] These are particularly difficult to remove via simple physical methods.
-
Q3: Why is the iodide process ideal for ultra-purification of niobium?
The iodide process, also known as the Van Arkel-de Boer process, is exceptionally effective for producing ultra-pure metals for several reasons:[10]
-
Selective Volatility: It relies on the formation of a volatile metal iodide (NbI₅) at a relatively low temperature, leaving behind less reactive impurities and those that form non-volatile iodides (e.g., oxides, nitrides, and some metallic impurities).[10][11]
-
Thermal Decomposition: The volatile niobium iodide is then decomposed back into pure metal and iodine gas on a resistively heated filament at a much higher temperature.[12] The iodine is regenerated and continues to participate in the transport cycle.
-
High Efficiency for Interstitials: The process is highly effective at removing interstitial impurities like oxygen and nitrogen, which are critical for achieving high ductility and desired electronic properties in niobium.[1]
Section 2: Troubleshooting Guide
This section is formatted as a direct, problem-and-solution guide for issues you may encounter during your experiments.
Problem: My yield of purified niobium in the crystal bar process is extremely low.
-
Possible Cause 1: Incorrect Temperature Gradient. The Van Arkel-de Boer process is critically dependent on a precise temperature differential between the crude metal zone and the hot filament. The formation of volatile NbI₅ occurs at the lower temperature (synthesis zone), while decomposition occurs at the higher temperature (deposition zone).
-
Expert Insight: If the synthesis zone is too hot, it may favor the formation of less volatile lower iodides (NbI₄, NbI₃), hindering transport. If it's too cold, the reaction rate with iodine will be too slow. The filament must be hot enough (typically >1200°C) to ensure complete decomposition of the gaseous iodide.[1]
-
Solution: Systematically optimize the temperatures of both the synthesis zone (where the crude niobium and iodine react) and the deposition filament. Refer to the operational parameters table in Section 3.
-
-
Possible Cause 2: Leaks in the Vacuum System. The process must be conducted under high vacuum to prevent contamination.
-
Expert Insight: Residual gases like oxygen, nitrogen, or water vapor will readily react with the hot niobium filament and crude metal to form highly stable and non-volatile oxides and nitrides.[7] This "poisons" the surfaces and halts the iodide transport cycle.
-
Solution: Perform a thorough leak check of your reactor using a helium leak detector. Ensure all seals are rated for high vacuum and high temperature. A preliminary bake-out of the entire system under vacuum before introducing iodine can help desorb contaminants from the reactor walls.
-
Problem: The purified niobium crystal bar is brittle and difficult to work with.
-
Possible Cause: High Interstitial Impurity Content. Brittleness in niobium is a classic indicator of contamination by interstitial elements like oxygen, carbon, or nitrogen.[1][5]
-
Expert Insight: While the iodide process is excellent at removing these, its efficiency depends on the initial purity and process conditions. If the vacuum is poor or the crude material is heavily contaminated, some impurities can co-deposit on the filament. The purity of the final metal is often assessed by its Residual-Resistivity Ratio (RRR), where higher values indicate higher purity.[5][8]
-
Solution:
-
Improve the vacuum level in your reactor. Aim for pressures below 10⁻⁶ mbar before starting the process.
-
Consider a pre-purification step for your crude niobium, such as vacuum degassing, to lower the initial interstitial content.
-
Perform a post-purification anneal of the crystal bar under ultra-high vacuum (UHV) at high temperatures (e.g., >2000°C) to further drive out dissolved gases.[8]
-
-
Problem: I am having difficulty achieving consistent sublimation of my crude NbI₅.
-
Possible Cause: Presence of Niobium Oxyiodides or Lower Iodides. Your crude material may not be pure NbI₅.
-
Expert Insight: Oxygen contamination during the synthesis of NbI₅ can lead to the formation of niobium oxyiodides (e.g., NbOI₃). These compounds are significantly less volatile than NbI₅ and will not sublime under the same conditions, remaining as residue.[6] Similarly, if the synthesis conditions favored disproportionation, you may have a mixture containing less volatile NbI₄.[1]
-
Solution:
-
Ensure the synthesis of NbI₅ from niobium metal and iodine is performed under strictly inert or high-vacuum conditions to exclude oxygen.
-
Control the reaction temperature carefully to favor the formation of NbI₅. Synthesis is often carried out by reacting niobium metal powder with a 10-15% excess of iodine in a sealed, evacuated tube, with the metal heated to ~500°C and the iodine to ~180°C to control its vapor pressure.[2]
-
Utilize fractional sublimation in a multi-zone tube furnace to separate the more volatile NbI₅ from less volatile contaminants.
-
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Purification of Niobium Pentaiodide (NbI₅) by Vacuum Sublimation
This protocol describes the purification of crude NbI₅ to remove non-volatile impurities. This is often a prerequisite for its use in crystal bar growth or other chemical vapor deposition (CVD) applications.
Methodology:
-
Apparatus Setup: Place the crude NbI₅ powder in a quartz or borosilicate glass tube. The tube should be long enough to establish a distinct temperature gradient.
-
Evacuation: Connect the tube to a high-vacuum pump (turbomolecular or diffusion pump) and evacuate to a pressure of at least 10⁻⁵ mbar.
-
Heating: Gently heat the end of the tube containing the crude NbI₅ using a tube furnace or heating mantle. The other end of the tube (the collection zone) should remain at a lower temperature, ideally actively cooled.
-
Sublimation: As the temperature of the crude material increases, the NbI₅ will sublime (transition directly from solid to gas), leaving non-volatile impurities behind.
-
Deposition: The gaseous NbI₅ will travel down the temperature gradient and deposit as pure, bronze-colored crystals in the cooler section of the tube.
-
Collection: Once the sublimation is complete, allow the apparatus to cool to room temperature before backfilling with an inert gas (e.g., Argon) and carefully collecting the purified crystals in a glovebox to prevent exposure to air and moisture.
Workflow for Vacuum Sublimation of NbI₅
Caption: The chemical transport cycle in the Van Arkel-de Boer process.
Table 2: Typical Operational Parameters for Niobium Crystal Bar Growth
| Parameter | Value | Rationale |
| Initial Pressure | < 1 x 10⁻⁶ mbar | Critical for preventing interstitial contamination of the growing crystal bar. [1] |
| Crude Nb Temp. | 200 - 450 °C | Optimal range for the formation of volatile NbI₅ from crude metal and iodine gas. [1] |
| Filament Temp. | 1200 - 1700 °C | Ensures rapid and complete thermal decomposition of NbI₅ to deposit pure metal. [1] |
| Iodine Pressure | Low (mbar range) | Sufficient to sustain the transport reaction without excessive side reactions. |
| Filament Material | Tungsten | Provides high-temperature structural integrity and a nucleation site for deposition. |
References
- Processing of columbite-tantalite ores and concentrates for niobium and niobium compounds in electr. (n.d.). Google Books.
- NIOBIUM IODIDE AND SOME OF ITS PROPERTIES. (n.d.). Defense Technical Information Center.
- Niobium crystal bar, a sample of the element Niobium in the Periodic Table. (2009, March 1). Theodore Gray.
- NIOBIUM IODIDE AND SOME OF ITS PROPERTIES. (n.d.). Defense Technical Information Center.
- SEABAUGH, Jr., Pyrtle William. (1961). PHYSICAL PROPERTIES OF. Iowa State University Digital Repository.
- Van Arkel–de Boer process. (n.d.). Wikipedia.
- Moura, H. (n.d.). Melting and purification of niobium. CBMM.
- Production/Processing and Metallurgy of Niobium Based Materials. (n.d.). Google Books.
-
Seabaugh, P. W., & Corbett, J. D. (1965). The Niobium Iodides. Characterization of Niobium(IV) Iodide, Niobium(III) Iodide, and Triniobium Octaiodide. Inorganic Chemistry, 4(2), 176-181. [Link]
- Analysis of Impurities in High Purity Niobium: surface vs bulk. (2003). ResearchGate.
- Niobium. (n.d.). Wikipedia.
- Niobium oxyiodide cluster compounds Li3Nb7O5I15 and Nb8O5I17(NbI5) with expanding cluster architectures and multicentre Nb–Nb bonding. (2015). Dalton Transactions.
- Niobium tetraiodide. (n.d.). WebElements.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. DSpace [dr.lib.iastate.edu]
- 3. WebElements Periodic Table » Niobium » niobium tetraiodide [webelements.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Niobium oxyiodide cluster compounds Li3Nb7O5I15 and Nb8O5I17(NbI5) with expanding cluster architectures and multicentre Nb–Nb bonding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. niobium.tech [niobium.tech]
- 8. niobium.tech [niobium.tech]
- 9. Niobium - Wikipedia [en.wikipedia.org]
- 10. Van Arkel–de Boer process - Wikipedia [en.wikipedia.org]
- 11. niobium.tech [niobium.tech]
- 12. NIOBIUM IODIDE AND SOME OF ITS PROPERTIES [apps.dtic.mil]
Technical Support Center: Mastering Stoichiometry in Niobium Iodide Reactions
Welcome to the technical support center for controlling stoichiometry in niobium iodide reactions. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive yet versatile compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of niobium iodide synthesis and achieve precise stoichiometric control in your experiments.
Introduction to Niobium Iodide Chemistry
Niobium forms a series of binary iodides, with the most common stoichiometries being NbI₅, NbI₄, and NbI₃. The accessibility of multiple oxidation states (+5, +4, +3) makes these compounds valuable precursors in various fields, including materials science and catalysis. However, the synthesis of phase-pure niobium iodides is challenging due to the high reactivity of niobium, the sensitivity of the products to air and moisture, and the tendency to form mixtures of different stoichiometries or niobium oxyiodides.[1] This guide provides the expertise and practical insights needed to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing niobium iodides?
A1: The two main routes for synthesizing niobium iodides are:
-
Direct reaction of elements: This involves reacting niobium metal (powder or foil) with elemental iodine at elevated temperatures in a sealed and evacuated ampoule.[2] This method is versatile for targeting different stoichiometries by adjusting the precursor ratio and reaction temperature.
-
Thermal decomposition: Lower-valent niobium iodides, such as NbI₄ and NbI₃, can be prepared by the controlled thermal decomposition of a higher-valent iodide, typically NbI₅, under vacuum.[2]
Q2: Why is it so difficult to obtain phase-pure niobium iodides?
A2: Several factors contribute to the difficulty in achieving phase purity:
-
Multiple stable oxidation states: Niobium can readily exist in +3, +4, and +5 oxidation states, leading to the potential for a mixture of NbI₃, NbI₄, and NbI₅ in a single reaction.[3]
-
Sensitivity to air and moisture: Niobium iodides are extremely sensitive to hydrolysis and oxidation.[2] Exposure to even trace amounts of air or water can lead to the formation of niobium oxyiodides, which are often difficult to separate from the desired product.
-
Sublimation and vapor pressure differences: The different niobium iodides have varying vapor pressures, which can lead to fractional sublimation and changes in the stoichiometry of the solid phase during synthesis and purification.[4]
Q3: What are the key parameters to control for achieving a specific stoichiometry?
A3: The critical parameters to control are:
-
Stoichiometry of reactants: The initial molar ratio of niobium to iodine is a primary determinant of the final product.
-
Temperature and temperature gradient: The reaction temperature influences the reaction rate and the stability of the different iodide phases. A temperature gradient is often used in sealed ampoule reactions to control the sublimation and deposition of the product.
-
Reaction time: Sufficient reaction time is necessary to ensure the reaction goes to completion and reaches thermodynamic equilibrium.
-
Vacuum quality: A high vacuum is essential to prevent the formation of niobium oxyiodides.
Q4: How can I confirm the stoichiometry of my synthesized niobium iodide?
A4: A combination of characterization techniques is recommended:
-
Powder X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in your product. The peak positions are characteristic of the crystal structure of each niobium iodide stoichiometry.[5] Rietveld refinement of the XRD data can provide quantitative phase analysis in mixed-phase samples.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of niobium, which directly correlates with the stoichiometry. The binding energy of the Nb 3d core level shifts to higher values with increasing oxidation state.[6][7][8]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): When coupled with a scanning electron microscope (SEM), EDS can provide elemental analysis, giving a direct measure of the Nb:I atomic ratio.
Troubleshooting Guide
This section addresses common problems encountered during niobium iodide synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incomplete reaction. 2. Leak in the reaction vessel. 3. Incorrect temperature profile. | 1. Extend reaction time: Ensure the reaction is held at the target temperature for a sufficient duration (often 24-72 hours). 2. Check for leaks: Before starting the reaction, perform a leak test on the sealed ampoule. After the reaction, a loss of vacuum is a clear indicator of a leak. 3. Optimize temperature: Ensure the reaction temperature is appropriate for the target stoichiometry. For direct element reactions, a temperature gradient is often beneficial. |
| Product is a Mixture of Different Niobium Iodide Phases | 1. Incorrect precursor stoichiometry. 2. Non-equilibrium conditions. 3. Inappropriate thermal gradient. | 1. Verify precursor ratio: Accurately weigh the niobium and iodine precursors to match the desired stoichiometric ratio. 2. Slow cooling: After the reaction, cool the furnace slowly to allow the system to reach thermodynamic equilibrium. 3. Adjust temperature gradient: For syntheses in a two-zone furnace, adjust the temperatures of the hot and cold zones to favor the formation and deposition of the desired phase. |
| Product is Contaminated with Niobium Oxyiodides | 1. Presence of residual air or moisture in the reaction ampoule. 2. Use of impure precursors. 3. Exposure to air during product handling. | 1. Thoroughly dry glassware and precursors: Bake out the quartz ampoule under high vacuum before use. Ensure the niobium precursor is clean and dry. 2. Use high-purity precursors: Use high-purity niobium and resublimed iodine. 3. Handle under inert atmosphere: All post-synthesis handling of the product must be performed in a glovebox with low oxygen and moisture levels.[9][10] |
| Inconsistent Results Between Batches | 1. Variation in precursor form (powder vs. foil). 2. Inconsistent heating and cooling rates. 3. Differences in ampoule volume or geometry. | 1. Use consistent precursor morphology: Niobium powder has a higher surface area and may react faster than foil.[11] Use the same form of niobium for reproducible results. 2. Standardize thermal processing: Use a programmable furnace to ensure consistent heating and cooling profiles for every reaction. 3. Use identical reaction vessels: The volume and dimensions of the reaction ampoule can affect the vapor pressure and thermal gradients. |
Detailed Experimental Protocols
Safety First: Niobium iodides are highly sensitive to air and moisture and can be corrosive. All handling of precursors and products should be performed in an inert atmosphere glovebox.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Niobium Pentaiodide (NbI₅)
This protocol describes the direct reaction of niobium metal and iodine.
Materials:
-
Niobium powder (99.9% purity)
-
Iodine, resublimed (99.99% purity)
-
Quartz ampoule
-
High-vacuum line
-
Tube furnace
Procedure:
-
Preparation: In a glovebox, weigh niobium powder and iodine in a 1:5 molar ratio. A slight excess of iodine (e.g., 5 mol%) can be used to ensure complete reaction of the niobium.
-
Loading: Transfer the mixture into a clean, dry quartz ampoule.
-
Sealing: Attach the ampoule to a high-vacuum line, evacuate to a pressure of at least 10⁻⁵ torr, and seal the ampoule with a torch.
-
Reaction: Place the sealed ampoule in a tube furnace. Slowly heat the furnace to 300-350 °C over several hours and hold at this temperature for 48-72 hours.
-
Cooling: Slowly cool the furnace to room temperature.
-
Product Recovery: Transfer the ampoule to a glovebox before opening to recover the dark, crystalline NbI₅ product.
Protocol 2: Synthesis of Niobium Tetraiodide (NbI₄) via Thermal Decomposition
This protocol utilizes the thermal decomposition of NbI₅ to produce NbI₄.
Materials:
-
Niobium pentaiodide (NbI₅), synthesized as per Protocol 1
-
Quartz ampoule
-
High-vacuum line
-
Two-zone tube furnace
Procedure:
-
Loading: In a glovebox, load the NbI₅ into a quartz ampoule.
-
Sealing: Evacuate and seal the ampoule under high vacuum (10⁻⁵ torr or better).
-
Decomposition: Place the ampoule in a two-zone tube furnace with the end containing the NbI₅ in the hotter zone. Set the hot zone to 275-300 °C and the cold zone to 230-250 °C.
-
Sublimation: The NbI₅ will decompose, and the more volatile iodine will migrate to the colder end of the ampoule. The less volatile, gray-black NbI₄ will remain in the hotter zone.
-
Duration: Hold these temperatures for 24-48 hours to ensure complete decomposition.
-
Cooling and Recovery: Slowly cool the furnace to room temperature. In a glovebox, open the ampoule and carefully separate the NbI₄ from any condensed iodine.
Protocol 3: Purification by Temperature Gradient Sublimation
This technique is effective for purifying niobium iodides from less volatile impurities.
Materials:
-
Crude niobium iodide product
-
Sublimation apparatus (a long, sealed quartz tube)
-
Three-zone tube furnace
-
High-vacuum line
Procedure:
-
Loading: In a glovebox, load the crude niobium iodide into one end of the sublimation tube.
-
Sealing: Evacuate and seal the tube under high vacuum.
-
Sublimation: Place the tube in a three-zone furnace.
-
Zone 1 (Hot Zone): Heat the end with the crude product to a temperature where it has significant vapor pressure (e.g., 200-250 °C for NbI₅).
-
Zone 2 (Deposition Zone): Set the middle zone to a temperature slightly below the sublimation temperature of the desired product (e.g., 180-200 °C for NbI₅). This is where the purified crystals will grow.
-
Zone 3 (Cold Zone): Keep the far end of the tube at a much lower temperature (e.g., room temperature) to trap highly volatile impurities.
-
-
Duration: The sublimation process can take 24-72 hours, depending on the amount of material and the desired crystal size.
-
Recovery: After slow cooling, the purified crystals can be recovered from the deposition zone in a glovebox.
Visualization of Experimental Workflows
Synthesis of Niobium Iodides
Caption: Workflow for direct synthesis of NbI₅ and its subsequent thermal decomposition to NbI₄.
Purification by Temperature Gradient Sublimation
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. arxiv.org [arxiv.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Niobium sputtered Havar foils for the high-power production of reactive [18F]fluoride by proton irradiation of [18O]H2O targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Niobium(V) Iodide (NbI₅)
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Impurities on NbI₅ Properties
Welcome to the technical support center for Niobium(V) Iodide (NbI₅). As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the challenges you may encounter while working with this highly reactive and versatile compound. Niobium(V) Iodide is a cornerstone in the synthesis of advanced niobium-based materials, but its utility is critically dependent on its purity.[1][2] This resource is structured to help you diagnose, troubleshoot, and prevent issues arising from impurities, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and properties of NbI₅.
Q1: My freshly synthesized NbI₅ is not the expected yellow-black color. What could be the issue?
A: The color of NbI₅ can be an initial indicator of its purity.[3] Deviations from the typical dark, brassy, or yellow-black appearance can suggest the presence of impurities. A whitish or pale-yellow hue may indicate the formation of niobium oxyiodides or niobium pentoxide (Nb₂O₅) due to moisture or oxygen contamination.[1][4] A grayish color could suggest the presence of lower niobium iodides like NbI₄ or unreacted niobium metal powder.[5]
Q2: The yield of my NbI₅ synthesis is consistently low. What are the likely causes?
A: Low yields in the direct synthesis of NbI₅ from niobium and iodine are often due to incomplete reactions or loss of product. Key factors include:
-
Inadequate Temperature: The reaction typically requires temperatures between 300°C and 400°C to proceed efficiently.[6]
-
Air Leaks: The synthesis must be conducted under vacuum or in an inert atmosphere to prevent the formation of stable niobium oxides.[6][7]
-
Premature Sublimation: NbI₅ sublimes at its melting point (543°C), and significant sublimation can occur at lower temperatures under vacuum.[3][8] If your collection zone is not appropriately cooled, you may lose product.
Q3: I am observing poor crystal growth or amorphous product. How can I improve the crystallinity of my NbI₅?
A: Achieving good crystal growth requires careful control over synthesis and purification conditions. Common issues include:
-
Rapid Cooling: Cooling the reaction vessel too quickly can lead to the formation of microcrystalline or amorphous material instead of well-defined crystals.[9][10]
-
Impurities: The presence of niobium oxyiodides or other contaminants can disrupt the crystal lattice, leading to poor crystallinity.[11][12] Using high-purity starting materials and ensuring a completely inert environment is crucial.[1]
-
Vibrations: Physical disturbances during the crystal growth phase can prevent the formation of large, well-ordered crystals.[11][13]
Q4: My NbI₅ sample shows unexpected peaks in its XRD pattern. What do they signify?
A: Extraneous peaks in the X-ray diffraction (XRD) pattern are a definitive sign of crystalline impurities. Depending on their position, these peaks could correspond to:
-
Niobium Oxides (e.g., Nb₂O₅, NbO₂): Formed from reaction with oxygen.[4][14]
-
Niobium Oxyiodides: Resulting from reaction with both oxygen and water.[15][16]
-
Lower Niobium Iodides (e.g., NbI₄): Can form as a thermal decomposition byproduct.[5][6]
-
Unreacted Niobium Metal: If the reaction did not go to completion.
Q5: Why is it critical to handle NbI₅ in an inert atmosphere?
A: NbI₅ is extremely sensitive to moisture and oxygen.[1][6] It readily hydrolyzes in the presence of water to form niobium oxyhalides and ultimately hydrated niobium oxides (niobic acid).[1][3][4] Reaction with oxygen, especially at elevated temperatures, leads to the formation of thermodynamically stable niobium oxides.[7] Both reactions are irreversible and will compromise the integrity of your sample, making handling in a glovebox or with Schlenk line techniques mandatory.
Troubleshooting Guides
This section provides detailed, step-by-step guides to address specific experimental problems.
Guide 1: Diagnosing and Mitigating Contamination by Oxygen and Water
The single most critical factor affecting NbI₅ properties is contamination by oxygen and water. These impurities lead to the formation of niobium oxyiodides and oxides, altering the chemical, physical, and electronic properties of the material.
Symptoms of O₂/H₂O Contamination:
-
Visual: Product appears off-white, pale yellow, or has white specks.
-
Solubility: Incomplete dissolution in anhydrous, non-coordinating solvents.
-
Spectroscopic (FTIR): Appearance of broad absorption bands corresponding to Nb-O bonds.
-
XRD: Presence of diffraction peaks from Nb₂O₅ or various oxyiodide phases.
-
Performance: In applications like Chemical Vapor Deposition (CVD), oxygen contamination can lead to unintentional oxide film deposition.[6]
Root Cause Analysis and Prevention Workflow
Caption: Workflow for preventing O₂/H₂O contamination during NbI₅ synthesis.
Experimental Protocol: Purification by Sublimation
Sublimation is an effective method to separate volatile NbI₅ from non-volatile impurities like niobium oxides and unreacted niobium metal.[6]
-
Setup: In an inert atmosphere (glovebox), load the crude NbI₅ into a sublimation apparatus. The apparatus should consist of a heated zone for the crude material and a cooled collection surface (cold finger or air-cooled section).
-
Evacuation: Evacuate the sublimation apparatus to high vacuum (< 10⁻⁵ Torr).
-
Heating: Gently heat the zone containing the crude product to 150-200°C.[6] NbI₅ will sublime and deposit as crystals on the cold surface.
-
Collection: After a sufficient period, cool the apparatus to room temperature before breaking the vacuum.
-
Handling: Transfer the purified, crystalline NbI₅ to a sealed container inside the inert atmosphere.
Guide 2: Addressing Incomplete Reactions and Lower-Valent Impurities
The formation of lower-valent niobium iodides, such as NbI₄, or the presence of unreacted starting materials can significantly impact the stoichiometry and properties of the final product.
Symptoms of Incomplete Reaction / Lower Iodide Formation:
-
Visual: Product appears heterogeneous, with dark gray or black particles (unreacted Nb or NbI₄) mixed with the yellow-black NbI₅.[5]
-
Magnetic Properties: The presence of paramagnetic Nb(IV) species like NbI₄ will alter the magnetic susceptibility from the diamagnetic Nb(V)I₅.
-
XRD: Peaks corresponding to elemental niobium or NbI₄ will be present.
-
Stoichiometry: Elemental analysis (e.g., ICP-OES for Nb, titration for I) will show an iodine-to-niobium ratio of less than 5.
Impact of Key Synthesis Parameters on Product Purity
| Parameter | Effect of Deviation | Recommended Action |
| Reaction Temperature | Too low (<300°C): Incomplete reaction, unreacted Nb remains. Too high: May promote decomposition to NbI₄ + I₂.[6] | Optimize temperature within the 300-400°C range.[6] Use a temperature gradient for transport reactions. |
| Iodine Stoichiometry | Insufficient I₂: Leads to unreacted Nb and potentially lower iodides. Gross excess I₂: Can result in a different triclinic crystal phase of NbI₅ or require removal post-synthesis.[8] | Use a slight molar excess (10-20%) of iodine to ensure complete conversion of niobium.[6] |
| Reaction Time | Too short: Incomplete conversion of niobium. | Allow sufficient time for the reaction to go to completion, which may range from several hours to days depending on the scale and setup. |
Logical Flow for Optimizing Synthesis Stoichiometry
Caption: Troubleshooting workflow for achieving stoichiometric NbI₅.
Guide 3: Troubleshooting Crystal Growth Issues
For many applications, particularly in semiconductor research and single-crystal studies, obtaining high-quality single crystals of NbI₅ is essential.
Common Crystal Growth Problems and Solutions
| Problem | Likely Cause(s) | Troubleshooting Steps |
| No Crystals Form | Solution is not saturated; insufficient temperature gradient for vapor transport; contamination inhibiting nucleation.[11][12][13] | Ensure sufficient starting material for saturation at reaction temperature. Increase the temperature gradient between the source and growth zones. Re-purify starting materials. |
| Many Small Crystals | Too many nucleation sites; rapid cooling or transport rate; vibrations.[9][10] | Reduce the temperature gradient to slow down vapor transport. Ensure a smooth, clean growth surface. Isolate the apparatus from vibrations.[11] |
| Hollow or Dendritic Crystals | Growth rate is too high, where diffusion of material to the crystal faces cannot keep up.[5][12] | Reduce the reaction temperature or temperature gradient to slow the growth rate. |
| Cloudy or Opaque Crystals | Inclusions of solvent, flux, or impurities (e.g., oxides) in the crystal lattice.[9] | Ensure the highest purity of starting materials and an extremely clean, inert reaction environment. Slowing the growth rate can also reduce inclusions. |
Experimental Protocol: Chemical Vapor Transport (CVT) for High-Quality Crystals
CVT is a powerful technique for growing high-purity single crystals. It utilizes a temperature gradient and the reversible chemical reaction of NbI₅ formation and decomposition.
-
Reactant Preparation: Place high-purity niobium powder or foil in a quartz ampoule. Add high-purity iodine.
-
Ampoule Sealing: Evacuate the ampoule to high vacuum and seal it with a torch.
-
Furnace Setup: Place the sealed ampoule in a two-zone tube furnace.
-
Growth Parameters:
-
Source Zone (T₂): Heat the end of the ampoule containing the reactants to ~400°C. This is where NbI₅ forms in the gas phase.
-
Growth Zone (T₁): Maintain the other end of the ampoule at a slightly lower temperature, e.g., ~350°C.
-
-
Transport and Growth: Gaseous NbI₅ will diffuse from the hotter zone (T₂) to the cooler zone (T₁) and deposit as crystals.
-
Harvesting: After several days, slowly cool the furnace to room temperature. Carefully open the ampoule in an inert atmosphere to harvest the crystals.
References
-
Niobium pentaiodide - Wikipedia. [Link]
-
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Iodine chemistry determines the defect tolerance of lead- halide perovskites. [Link]
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DISSOLUTION AND ANALYTICAL CHARACTERIZATION OF TANTALITE ORE, NIOBIUM METAL AND OTHER NIOBIUM COMPOUNDS - UFS. [Link]
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Niobium oxyiodide cluster compounds Li 3 Nb 7 O 5 I 15 and Nb 8 O 5 I 17 (NbI 5 ) with expanding cluster architectures and multicentre Nb–Nb bonding - Dalton Transactions (RSC Publishing). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Niobium Iodide
For researchers and materials scientists, the promise of niobium iodide (NbI₅) as a precursor for advanced niobium-based materials, a catalyst, or a reagent in chemical synthesis is directly tied to its purity.[1] The compound's utility in applications like Chemical Vapor Deposition (CVD) for creating high-purity thin films hinges on the absence of undesirable contaminants.[2] However, niobium pentaiodide is notoriously sensitive to moisture and air, readily hydrolyzing to form niobium oxyhalides, and its synthesis can lead to the formation of lower iodides.[1][2]
This guide provides an in-depth, objective comparison of critical analytical techniques for validating the purity of synthesized niobium iodide. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design a self-validating system for quality control.
The Synthesis Context: Understanding Potential Impurities
The most common laboratory-scale synthesis of niobium pentaiodide involves the direct reaction of elemental niobium with an excess of iodine in a sealed, evacuated tube at elevated temperatures (300-400°C).[2][3]
Caption: Synthesis pathway for NbI₅ and potential impurities.
This seemingly straightforward process can introduce several impurities that compromise the final product:
-
Lower Niobium Iodides: Incomplete reaction or decomposition at higher temperatures can result in species like niobium tetraiodide (NbI₄).[2][4]
-
Niobium Oxyhalides/Oxides: Trace amounts of air or moisture in the reaction vessel will lead to the formation of various niobium oxyiodides or oxides (e.g., Nb₂O₅).[1][5] This is a critical failure point, as NbI₅ is extremely moisture-sensitive.[3][6]
-
Unreacted Starting Materials: Inefficient reaction kinetics can leave residual niobium metal or unreacted iodine.[2]
-
Metallic Contaminants: The purity of the final product is limited by the purity of the initial niobium metal. Tantalum is a common impurity in niobium sources.[7][8]
A robust validation strategy, therefore, must be capable of identifying not just elemental composition but also phase purity and surface chemistry.
A Multi-Technique Approach: Comparative Analysis
No single technique can provide a complete picture of niobium iodide purity. A combination of methods is essential for a comprehensive assessment. The table below compares the most effective techniques, their strengths, and the specific insights they offer.
| Technique | Primary Information Provided | Strengths | Limitations | Ideal for Detecting |
| X-ray Diffraction (XRD) | Crystalline phase identification and purity. | Differentiates between different crystal structures (e.g., NbI₅ vs. NbI₄ vs. Nb₂O₅). Provides information on crystallinity. | Not sensitive to amorphous phases or trace impurities (<1-2%). Provides no information on surface-only contamination. | Lower niobium iodides, crystalline niobium oxides. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical/oxidation states. | Extremely surface-sensitive (top 5-10 nm). Can distinguish between Nb(V) in NbI₅ and other oxidation states or Nb-O bonds.[9][10] | Not a bulk analysis technique. Quantification can be complex. | Surface oxidation (oxyiodides/oxides), adventitious carbon. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Bulk elemental composition and stoichiometry. | Rapid, non-destructive elemental analysis.[11] Can be used for elemental mapping to check for homogeneity.[12] | Poor sensitivity for light elements. Detection limits are typically in the 0.1-0.5 wt% range.[13] Cannot determine oxidation states. | Incorrect Nb:I stoichiometry, gross metallic impurities. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Precise trace elemental analysis. | Extremely high sensitivity (ppb levels) for detecting metallic impurities.[14] Provides accurate bulk composition. | Destructive technique. Can be challenging for iodine quantification without specific methods.[14] | Trace metallic impurities (e.g., Ta, W, Fe) from starting materials. |
Workflow for Comprehensive Purity Validation
A logical, multi-step workflow ensures that all potential impurities are systematically investigated. The process begins with bulk structural analysis and progressively focuses on surface chemistry and trace contaminants.
Caption: Recommended workflow for validating niobium iodide purity.
Detailed Experimental Protocols
Crucial Prerequisite: Due to its extreme sensitivity to moisture, all sample preparation and loading for analysis must be performed in an inert atmosphere (e.g., an argon-filled glovebox).[1][2][3]
X-ray Diffraction (XRD) for Phase Purity
-
Objective: To confirm the crystalline structure is that of niobium pentaiodide and to detect any crystalline impurities like NbI₄ or niobium oxides.
-
Methodology:
-
Sample Preparation: Inside a glovebox, finely grind a small amount of the synthesized niobium iodide using an agate mortar and pestle.
-
Mounting: Load the powder onto a zero-background sample holder. To protect the sample from air exposure during transfer and analysis, use an airtight sample holder with an X-ray transparent dome (e.g., Kapton or Mylar).
-
Instrument Setup: Use a standard powder diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan a 2θ range from 10° to 80°. The step size and scan speed should be optimized to achieve good signal-to-noise.
-
-
Data Interpretation:
-
High Purity: The resulting diffractogram should exclusively match the reference pattern for monoclinic NbI₅ (space group P2₁/c).[3][6]
-
Contaminated: The presence of additional peaks indicates crystalline impurities. Compare these peaks to reference patterns for orthorhombic NbI₄, various niobium oxides (e.g., T-Nb₂O₅), or elemental niobium to identify the contaminant.[4][15]
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Integrity
-
Objective: To verify the +5 oxidation state of niobium and to detect surface oxidation not visible by bulk techniques like XRD.
-
Methodology:
-
Sample Preparation: In a glovebox, mount a small amount of the powder onto a sample holder using carbon-free, vacuum-compatible adhesive tape or by pressing it into an indium foil.
-
Transfer: Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument's introduction chamber without any air exposure.
-
Instrument Setup: Use a monochromatic Al Kα X-ray source.
-
Data Acquisition: Acquire a survey scan to identify all elements present on the surface. Then, acquire high-resolution scans of the Nb 3d, I 3d, O 1s, and C 1s regions.
-
-
Data Interpretation:
-
High Purity: The high-resolution Nb 3d spectrum should show a single, well-defined doublet corresponding to Nb 3d₅/₂ and Nb 3d₃/₂. For Nb₂O₅, these peaks are typically found around 207.3 eV and 210.05 eV, respectively; values for NbI₅ will be in a similar region for the Nb(V) state.[16] The O 1s signal should be negligible or at trace levels consistent with adventitious contamination.
-
Contaminated: The presence of a significant O 1s peak corresponding to metal-oxygen bonds (around 530.5 eV) is a clear sign of oxidation.[9] Shoulder peaks or additional doublets at lower binding energies in the Nb 3d spectrum would indicate the presence of lower oxidation states, such as Nb(IV) from NbI₄ or surface oxides.[10]
-
Energy-Dispersive X-ray Spectroscopy (EDS) for Stoichiometry
-
Objective: To confirm the correct elemental ratio of niobium to iodine in the bulk sample.
-
Methodology:
-
Sample Preparation: Inside a glovebox, mount the powder sample onto a carbon stub using conductive, double-sided carbon tape.
-
Instrument Setup: Place the stub into a Scanning Electron Microscope (SEM) equipped with an EDS detector. An inert gas transfer may be necessary for highly sensitive samples.
-
Data Acquisition: Acquire spectra from several different areas of the sample to ensure homogeneity. Use an accelerating voltage sufficient to excite the Nb L-shell and I L-shell X-rays (e.g., 15-20 kV).
-
Quantification: Use standardless quantification software to determine the atomic percentages of Nb and I.
-
-
Data Interpretation:
-
High Purity: The atomic ratio of I:Nb should be very close to 5:1.
-
Contaminated: A ratio significantly different from 5:1 indicates either the presence of lower iodides (I:Nb < 5) or excess unreacted iodine (I:Nb > 5). The presence of a significant oxygen peak would confirm oxidation.
-
Conclusion
Validating the purity of synthesized niobium iodide is a non-trivial but essential task for ensuring reproducible and reliable results in research and development. A superficial analysis can be misleading, as significant surface oxidation may be present even in a sample that appears pure by bulk analysis. By employing a systematic, multi-technique approach—beginning with XRD for phase identification, followed by XPS for surface-sensitive chemical state analysis, and EDS for stoichiometric verification—researchers can build a comprehensive and trustworthy profile of their material. For applications demanding the highest purity, this should be supplemented with trace metal analysis via ICP-MS. This rigorous validation workflow provides the necessary confidence in material quality, forming the bedrock of sound scientific and developmental outcomes.
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Introduction: The Emergence of Niobium(V) Iodide in High-Performance Devices
An In-Depth Performance Comparison of Niobium(V) Iodide-Derived Devices for Advanced Optoelectronics
This guide provides a comprehensive technical comparison of devices incorporating Niobium(V) Iodide (NbI₅), a versatile precursor material gaining traction in advanced optoelectronic applications. We will move beyond a simple product overview to deliver an in-depth analysis grounded in experimental data, focusing on the causal relationships between material properties, processing choices, and final device performance. This document is intended for researchers, materials scientists, and engineers in the fields of photovoltaics, photodetection, and nanoelectronics who seek to understand and leverage the unique advantages of niobium-based compounds.
Niobium(V) Iodide (NbI₅) is a yellow, moisture-sensitive crystalline solid with the chemical formula NbI₅, though it often exists as a dimer, Nb₂I₁₀.[1][2] While not typically integrated into devices in its iodide form, it serves as a critical and highly effective precursor for depositing thin films of niobium-based materials, most notably Niobium(V) Oxide (Nb₂O₅).[1] Its utility in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes allows for the synthesis of high-purity, uniform, and precisely controlled films.[1]
The primary appeal of using NbI₅ as a precursor lies in the exceptional properties of the resulting Nb₂O₅ films. Nb₂O₅ is a wide-bandgap semiconductor known for its high chemical stability, excellent dielectric properties, and favorable band alignment with common photoactive materials like perovskites and silicon.[3][4][5] These characteristics make it a compelling alternative to more conventional materials like titanium dioxide (TiO₂) in applications demanding high efficiency and long-term operational stability.
Comparative Performance Analysis of NbI₅-Derived Devices
The integration of NbI₅-derived layers, particularly Nb₂O₅, has demonstrated significant performance enhancements across several classes of optoelectronic devices. This section provides a comparative analysis supported by experimental data.
Perovskite Solar Cells (PSCs)
In PSCs, Nb₂O₅ films derived from precursors like NbI₅ are primarily used as an Electron Transport Layer (ETL). The ETL's role is to efficiently extract photogenerated electrons from the perovskite absorber layer while blocking holes, thereby preventing charge recombination at the anode interface.[4]
Causality of Performance Improvement: The superiority of Nb₂O₅ over the conventional TiO₂ ETL stems from several factors. Nb₂O₅ exhibits higher electron mobility and better-aligned energy levels with methylammonium lead iodide perovskites, which can lead to more efficient charge extraction.[5] Furthermore, its high stability can prevent degradation at the perovskite/ETL interface, a common failure point in PSCs.[4][6] The use of Nb₂O₅ has been shown to improve the stability of solar cells under illumination and reduce the notorious J-V hysteresis often seen in PSCs.[6]
Comparative Performance Data:
| Parameter | Standard TiO₂ ETL | Nb₂O₅ ETL (from Sputtering)[5] | Performance Delta |
| Power Conversion Efficiency (PCE) | ~10-11% | 12.11% | ~10-20% Increase |
| Open-Circuit Voltage (V_oc) | 0.98 V | 0.99 V | Marginal Improvement |
| Short-Circuit Current (J_sc) | 19.98 mA/cm² | 21.77 mA/cm² | +9.0% |
| Fill Factor (FF) | 0.68 | 0.73 | +7.4% |
| Hysteresis | Noticeable | Low / Negligible | Significant Reduction |
Note: The data for Nb₂O₅ ETL is based on devices fabricated using reactive sputtering of a niobium target, a process that yields films with properties analogous to those achievable via CVD/ALD from NbI₅ precursors.[5]
Silicon Surface Passivation
For crystalline silicon (c-Si) solar cells, surface passivation is critical to reduce recombination losses and boost efficiency. Ultrathin films of Nb₂O₅, deposited via ALD using precursors such as NbI₅, have emerged as a highly effective passivation layer.[7][8][9]
Causality of Performance Improvement: The passivation mechanism of Nb₂O₅ is twofold. First, it provides chemical passivation by reducing the density of defect states at the silicon surface. Second, it induces strong field-effect passivation due to a high density of fixed negative charges (1–2 × 10¹² cm⁻³), which repels minority carriers (electrons in p-type Si or holes in n-type Si) from the surface.[8][9] This combined effect leads to exceptionally low surface recombination velocities.
Comparative Performance Data:
| Passivation Layer | Surface Recombination Velocity (S_eff) | Recombination Parameter (J₀) | Key Advantage |
| Silicon Nitride (SiNₓ) | ~10-20 cm/s | ~30-50 fA/cm² | Industry Standard |
| Aluminum Oxide (Al₂O₃) | < 5 cm/s | < 10 fA/cm² | Excellent for p-type Si |
| Nb₂O₅ (1 nm, ALD) [9] | 4.8 cm/s | 20 fA/cm² | Excellent performance at minimal thickness |
Contacts for 2D Material Transistors
A major challenge in fabricating high-performance transistors from two-dimensional (2D) materials like molybdenum disulfide (MoS₂) is high contact resistance between the metal electrodes and the ultrathin semiconductor channel.[10][11] Niobium-based conductors, such as niobium disulfide (NbS₂), which can be synthesized from NbI₅ precursors, offer a compelling solution.
Causality of Performance Improvement: Unlike conventional evaporated metals (e.g., Gold), 2D conductors like NbS₂ can form a pristine, van der Waals interface with the 2D semiconductor.[12] This clean interface minimizes Fermi level pinning and reduces the Schottky barrier, allowing for more efficient charge injection and thus lowering contact resistance. The result is a transistor with higher mobility and better overall performance.[12]
Comparative Performance Data:
| Contact Material | MoS₂ FET Electron Mobility | Contact Resistance | Performance Delta |
| Molybdenum (Mo)[12] | ~4.2 cm² V⁻¹ s⁻¹ | Higher | Baseline |
| **Niobium Disulfide (NbS₂) **[12] | 12.7 cm² V⁻¹ s⁻¹ | ~50% Lower | ~3x Improvement in Mobility |
Experimental Methodologies
Reproducibility is the cornerstone of scientific advancement. Here, we provide validated, step-by-step protocols for the synthesis of the NbI₅ precursor and the fabrication of a high-performance perovskite solar cell utilizing an NbI₅-derived ETL.
Protocol: Direct Synthesis of Niobium(V) Iodide (NbI₅)
This protocol describes the direct synthesis of high-purity NbI₅ from elemental niobium and iodine.[1] Safety Note: This procedure involves corrosive materials and high temperatures and must be performed in a controlled laboratory environment with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a fume hood.[1][13]
Workflow Diagram: NbI₅ Synthesis
Caption: Workflow for the direct synthesis of NbI₅.
Step-by-Step Methodology:
-
Reactant Preparation: Weigh niobium metal powder and solid iodine (I₂) in a stoichiometric ratio. A 10-20% molar excess of iodine is recommended to ensure complete reaction of the niobium.[1]
-
Loading: Carefully load the reactants into a clean, dry quartz ampoule inside an inert-atmosphere glovebox.
-
Sealing: Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it using a hydrogen-oxygen torch. This prevents oxidation of the niobium at high temperatures.[1]
-
Reaction: Place the sealed ampoule into a two-zone tube furnace. Heat the zone containing the niobium powder to 300-400°C. The other zone, containing the excess iodine, should be kept at a lower temperature (~180°C) to create a continuous iodine vapor pressure.
-
Duration: Maintain these temperatures for 24-48 hours to allow the reaction to complete.
-
Cooling & Collection: Slowly cool the furnace to room temperature. Transfer the ampoule to an inert-atmosphere glovebox before opening. The product will be yellow-to-brassy crystalline NbI₅.[1]
-
Validation: Confirm the product's purity and crystal structure using X-ray Diffraction (XRD). The material must be stored under anhydrous conditions as it is highly sensitive to moisture.[14]
Protocol: Fabrication of a Perovskite Solar Cell with Nb₂O₅ ETL
This protocol outlines the fabrication of a planar heterojunction PSC using an Nb₂O₅ ETL, which can be deposited via ALD or CVD using the synthesized NbI₅ as a precursor.
Workflow Diagram: PSC Fabrication
Caption: Fabrication and testing workflow for a PSC.
Step-by-Step Methodology:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to ensure a hydrophilic surface.
-
ETL Deposition: Deposit a compact Nb₂O₅ thin film (10-50 nm) onto the FTO substrate. This is the critical step where the NbI₅ precursor is used in an ALD or CVD reactor. Precise control over thickness and uniformity is essential for optimal performance.[1]
-
Perovskite Deposition: Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., methylammonium lead iodide in DMF/DMSO) onto the Nb₂O₅ layer. Anneal on a hotplate (e.g., at 100°C for 10 minutes) to form a crystalline perovskite film.
-
HTL Deposition: Spin-coat the Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD with additives) on top of the perovskite layer.
-
Electrode Deposition: Transfer the substrate to a thermal evaporator to deposit the back metal contact (typically 80-100 nm of gold or silver) through a shadow mask to define the device area.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G sunlight (100 mW/cm²) to determine PCE, V_oc, J_sc, and FF.[4]
Conclusion and Future Outlook
The use of Niobium(V) Iodide as a precursor for depositing high-quality niobium oxide and related films represents a significant step forward for a range of optoelectronic devices. In perovskite solar cells, NbI₅-derived electron transport layers contribute to higher efficiencies and vastly improved stability compared to conventional materials.[4][6] For silicon photovoltaics, they enable superior surface passivation at minimal thicknesses, and in the burgeoning field of 2D electronics, they offer a pathway to overcoming the critical challenge of high contact resistance.[9][12]
Challenges remain, primarily concerning the moisture sensitivity of the NbI₅ precursor, which necessitates careful handling in controlled environments.[14] However, the clear and substantial performance benefits justify the processing considerations. Future research should focus on scaling these deposition processes for large-area applications and exploring novel niobium-based compounds derived from NbI₅ for applications in flexible electronics, neuromorphic computing, and advanced sensing.
References
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Benchchem. Niobium Iodide (NbI5) CAS 13779-92-5.
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The Chemistry of Niobium(V) Iodide: Structure, Reactivity, and Synthesis Pathways.
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Dalton Transactions (RSC Publishing). Niobium oxyiodide cluster compounds Li 3 Nb 7 O 5 I 15 and Nb 8 O 5 I 17 (NbI 5 ) with expanding cluster architectures and multicentre Nb–Nb bonding.
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FUNCMATER. Niobium Iodide (NbI5)-Powder.
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Ginger Lab - University of Washington. Efficient perovskite solar cells by metal ion doping.
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Journal of Materials Chemistry A (RSC Publishing). Doping and alloying for improved perovskite solar cells.
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Recent Advances in Niobium-Based Materials for Photocatalytic Solar Fuel Production.
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Energy & Environmental Science (RSC Publishing). Efficient perovskite solar cells by metal ion doping.
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Sungkyunkwan University. Niobium Doping Effects on TiO2 Mesoscopic Electron Transport Layer-Based Perovskite Solar Cells.
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Frontiers. Exploring the Properties of Niobium Oxide Films for Electron Transport Layers in Perovskite Solar Cells.
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ResearchGate. Exploring the Properties of Niobium Oxide Films for Electron Transport Layers in Perovskite Solar Cells.
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PMC - NIH. Exploring the Properties of Niobium Oxide Films for Electron Transport Layers in Perovskite Solar Cells.
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YouTube. A Site Doping and B Site Doping In Perovskite structure | ABO3 DOPING.
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Niobium Materials Technology in the Renewable Energy Sector.
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ResearchGate. Performance metrics of single nanowire photodetectors.
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MDPI. Recent Progress in Photodetectors: From Materials to Structures and Applications.
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MIT News. Researchers safely integrate fragile 2D materials into devices.
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ResearchGate. Overview of performance metrics of standard and 2D-based photodetector.
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ResearchGate. Photodetector performance metrics.
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ResearchGate. Contact transparency in mechanically assembled 2D material devices.
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ResearchGate. Overview of performance metrics of various photodetectors.
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ResearchGate. Synthesis of niobium pentoxide from bis(cyclopentadienyl) niobium(IV) dichloride using the spin coating process.
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Effective passivation of silicon surfaces by ultrathin atomic-layer deposited niobium oxide.
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Nanoscale (RSC Publishing). Large-area niobium disulfide thin films as transparent electrodes for devices based on two-dimensional materials.
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Dalton Transactions (RSC Publishing). Niobium oxyiodide cluster compounds Li3Nb7O5I15 and Nb8O5I17(NbI5) with expanding cluster architectures and multicentre Nb–Nb bonding.
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ResearchGate. Activation and Deactivation of Silicon Surface Passivation by Niobium Oxide Films.
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ECHEMI. 13779-92-5, Niobium iodide (NbI5) Formula.
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MDPI. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges.
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Franklin Group. Nanomaterials in transistors: From high-performance to thin-film applications.
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ResearchGate. A representation of the device structure and degradation time of the.
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PMC - NIH. Approaching isotropic charge transport of n-type organic semiconductors with bulky substituents.
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ResearchGate. Ultrathin atomic layer deposited niobium oxide as a passivation layer in silicon based photovoltaics.
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Effective passivation of silicon surfaces by ultrathin atomic-layer deposited niobium oxide.
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ResearchGate. (PDF) Charge Carrier Transport Mechanism in Ta2O5, TaON and Ta3N5 Studied by Polaron Hopping and Bandlike Models.
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A Comparative Guide to Niobium Precursors for Chemical Vapor Deposition
In the pursuit of advanced materials with tailored properties, the synthesis of high-purity niobium (Nb) and niobium-based thin films is of paramount importance across a spectrum of applications, from superconducting radiofrequency (SRF) cavities and quantum computing to corrosion-resistant coatings and high-refractive-index optical layers. Chemical Vapor Deposition (CVD) stands out as a versatile and scalable technique for producing these films with excellent conformality and at high deposition rates. The choice of the niobium precursor is a critical determinant of the final film's quality, dictating deposition temperature, impurity incorporation, and microstructure.
This guide provides a comparative analysis of common niobium precursors for CVD, offering insights into their chemical characteristics, performance in deposition processes, and the properties of the resulting films. This document is intended for researchers, scientists, and engineers in materials science and drug development who are engaged in the synthesis and application of niobium-based thin films.
The Critical Role of the Precursor in Niobium CVD
The ideal niobium precursor for CVD should exhibit a combination of properties that ensure a controlled and efficient deposition process. Key characteristics include:
-
Adequate Volatility: The precursor must be readily transportable into the CVD reactor in the vapor phase at moderate temperatures.
-
Thermal Stability: It should be stable enough to prevent premature decomposition in the gas lines but decompose cleanly on the heated substrate.
-
Clean Decomposition: The precursor should decompose without incorporating undesirable impurities, such as carbon or oxygen (unless intentionally depositing oxides), into the growing film.
-
High Purity: The precursor itself must be of high purity to avoid the introduction of metallic or non-metallic contaminants.
-
Reactivity: It should exhibit appropriate reactivity with the substrate and any co-reactants to ensure a good deposition rate and film adhesion.
The selection of a precursor is therefore a strategic decision that directly impacts the economic viability and technical success of the CVD process.
Comparative Analysis of Niobium Precursors
Niobium precursors for CVD can be broadly categorized into three main classes: halides, alkoxides, and organometallics. Each class presents a unique set of advantages and disadvantages.
| Precursor Class | Example(s) | Typical Deposition Temperature (°C) | Resulting Film(s) | Key Advantages | Key Disadvantages |
| Halides | Niobium pentachloride (NbCl₅) | 700 - 1100 | Nb, NbN, NbC | High purity films, relatively low cost, well-established processes.[1][2] | High deposition temperatures, corrosive byproducts (e.g., HCl), solid at room temperature.[3] |
| Alkoxides | Niobium(V) ethoxide (Nb(OEt)₅) | 325 - 500 | Nb₂O₅ | Low decomposition temperature, liquid at room temperature, suitable for oxide deposition.[4] | Prone to hydrolysis, potential for carbon and oxygen impurities in non-oxide films. |
| Organometallics | (tert-butylimido)tris(diethylamido)niobium(V) (TBTDEN) | 400 - 800 | NbN | Low deposition temperatures compared to halides, tunable properties through ligand design.[5] | Potential for carbon and hydrogen contamination, generally higher cost.[6] |
Niobium Halides: The Workhorse Precursor
Niobium pentachloride (NbCl₅) is the most established and widely used precursor for the CVD of pure niobium metal.[1] It is a solid at room temperature and requires heating to generate a sufficient vapor pressure for deposition. The typical CVD process involves the hydrogen reduction of NbCl₅ at elevated temperatures:
2 NbCl₅(g) + 5 H₂(g) → 2 Nb(s) + 10 HCl(g)
This process is capable of producing high-purity niobium films with excellent superconducting properties, making it a cornerstone for the fabrication of SRF cavities for particle accelerators.[1] Deposition rates can be quite high, with some industrial processes achieving over 300 µm/hr.[1] However, the high process temperatures can limit the choice of substrates, and the corrosive nature of the HCl byproduct necessitates robust reactor materials.
By introducing other reactants, NbCl₅ can also be used to deposit other important niobium compounds. For instance, in the presence of nitrogen or ammonia, niobium nitride (NbN) films can be synthesized.[2] Similarly, using a carbon-containing co-reactant can yield niobium carbide (NbC) coatings.
Niobium Alkoxides: The Low-Temperature Route to Oxides
Niobium(V) ethoxide, Nb(OEt)₅, is a liquid precursor that offers a lower-temperature alternative for the deposition of niobium-containing films, particularly niobium pentoxide (Nb₂O₅).[4] Its decomposition temperature is in the range of 325-350°C.[7] This makes it suitable for deposition on thermally sensitive substrates. The deposition of Nb₂O₅ from niobium ethoxide can be achieved through thermal decomposition or in the presence of an oxygen source.[7]
The primary advantage of alkoxide precursors is their lower deposition temperature. However, they are sensitive to moisture and can hydrolyze, which requires careful handling and precursor delivery design. For the deposition of pure niobium or nitrides, the presence of oxygen in the alkoxide ligand presents a significant challenge, often leading to oxygen contamination in the final film.
Organometallic Niobium Precursors: Tailoring Properties through Chemistry
Organometallic precursors, such as niobium amides and imides, represent a more recent and versatile class of compounds for niobium CVD. A prominent example is (tert-butylimido)tris(diethylamido)niobium(V) (TBTDEN), which has been successfully used for the MOCVD of niobium nitride (NbN) films at temperatures between 400 and 800°C.[5]
A key advantage of organometallic precursors is the potential for lower deposition temperatures compared to halides.[6] The organic ligands can be tailored to tune the precursor's volatility and decomposition characteristics. However, a significant challenge with organometallic precursors is the potential for carbon and hydrogen incorporation into the film, which can be detrimental to its properties.[6] Careful control of the deposition parameters and the use of co-reactants like ammonia can help mitigate this issue, leading to the growth of stoichiometric NbN with low impurity levels.[5]
Experimental Workflow: A Generalized Niobium CVD Process
The following protocol outlines a generalized experimental workflow for the CVD of niobium films. Specific parameters will vary depending on the chosen precursor and desired film properties.
I. Substrate Preparation
-
Substrate Selection: Choose a substrate compatible with the required deposition temperature (e.g., silicon, sapphire, copper, or stainless steel).
-
Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This typically involves a sequence of solvent cleaning (e.g., acetone, isopropanol) and a final rinse with deionized water, followed by drying with an inert gas.
-
Surface Treatment (Optional): For certain applications, a surface treatment such as an in-situ pre-anneal or plasma etch may be performed to improve film adhesion and nucleation.
II. CVD System Setup and Leak Check
-
Precursor Loading: Load the niobium precursor into the delivery system. For solid precursors like NbCl₅, this is typically a bubbler that can be heated. For liquid precursors like Nb(OEt)₅, a standard bubbler or a direct liquid injection system can be used.
-
System Assembly: Assemble the CVD reactor, ensuring all connections are secure.
-
Leak Check: Evacuate the reactor and perform a leak check to ensure the integrity of the system and prevent atmospheric contamination.
III. Deposition Process
-
System Purge: Purge the reactor and gas lines with a high-purity inert gas (e.g., Argon or Nitrogen) to remove any residual air and moisture.
-
Heating: Heat the substrate to the desired deposition temperature. Simultaneously, heat the precursor container and delivery lines to achieve the required vapor pressure and prevent condensation.
-
Precursor and Reactant Gas Introduction:
-
For NbCl₅ , flow a carrier gas (e.g., Argon) through the heated bubbler to transport the precursor vapor into the reactor. Simultaneously, introduce hydrogen gas as the reducing agent.
-
For Nb(OEt)₅ for Nb₂O₅ deposition, introduce the precursor vapor into the reactor, with or without an additional oxygen source.
-
For TBTDEN for NbN deposition, introduce the precursor vapor with a carrier gas, and optionally, ammonia as a co-reactant.
-
-
Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness. Monitor and control the process parameters (temperature, pressure, gas flow rates) throughout the deposition.
-
Termination: Stop the precursor flow and cool down the reactor under an inert gas atmosphere.
IV. Film Characterization
-
Thickness: Measure the film thickness using techniques such as profilometry or ellipsometry.
-
Composition and Purity: Analyze the elemental composition and impurity levels using X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).
-
Crystallinity and Phase: Determine the crystal structure and phase of the film using X-ray Diffraction (XRD).
-
Morphology: Examine the surface morphology and microstructure using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
-
Functional Properties: Characterize the relevant electrical (e.g., resistivity, superconducting transition temperature) or optical (e.g., refractive index, transmittance) properties of the film.
Caption: Generalized workflow for the Chemical Vapor Deposition of niobium films.
Mechanistic Insights: Precursor Decomposition Pathways
The decomposition mechanism of the precursor on the substrate surface is fundamental to the film growth process.
Caption: Simplified precursor decomposition pathways in niobium CVD.
For niobium pentachloride , the mechanism is a surface-catalyzed reduction by hydrogen, leading to the formation of niobium metal and hydrogen chloride gas. This is a relatively clean process, with the primary byproduct being easily removed from the system.
In the case of niobium ethoxide , thermal decomposition on the heated substrate leads to the formation of niobium oxide. The organic ligands are cleaved and desorb as various volatile organic species. The completeness of this desorption is crucial to minimize carbon contamination in the film.
Organometallic precursors like TBTDEN undergo more complex surface reactions. The ligands are displaced, and in the presence of a co-reactant like ammonia, nitrogen is incorporated into the growing film to form niobium nitride. The stability of the organic fragments and their tendency to adsorb on the surface can influence the level of carbon and hydrogen impurities in the film.
Conclusion and Future Outlook
The selection of a niobium precursor for CVD is a critical decision that balances the desired film properties with the practicalities of the deposition process.
-
Niobium pentachloride remains the precursor of choice for high-purity niobium metal films, particularly for demanding applications like SRF cavities, despite its high deposition temperature and corrosive byproducts.
-
Niobium ethoxide is a valuable precursor for the low-temperature deposition of high-quality niobium oxide films for optical and electronic applications.
-
Organometallic precursors offer the promise of low-temperature deposition of a wider range of niobium-based materials, including nitrides and carbides. However, minimizing carbon and hydrogen contamination remains a key area of research.
Future developments in niobium precursor chemistry will likely focus on the design of heteroleptic and single-source precursors that offer improved volatility, lower decomposition temperatures, and cleaner decomposition pathways. These advancements will be crucial for enabling the next generation of niobium-based thin films with enhanced performance and for a wider range of applications.
References
-
Carmalt, C. J., et al. (2005). Molecular precursors for the CVD of niobium and tantalum nitride. Polyhedron, 24(3), 463-468. [Link]
-
Fix, R., et al. (1992). Chemical vapor deposition of vanadium, niobium, and tantalum nitride thin films. Chemistry of Materials, 4(1), 194-199. [Link]
-
Sathasivam, S., et al. (2017). Chemical Vapor Deposition Synthesis and Optical Properties of Nb2O5 Thin Films with Hybrid Functional Theoretical Insight into the Band Structure and Band Gaps. ACS Applied Materials & Interfaces, 9(21), 18031-18038. [Link]
-
Porter, R., et al. (2017). High-performance Thin-film Niobium Produced via Chemical Vapor Deposition (CVD). JACoW. [Link]
-
Funakubo, H., et al. (1990). Preparation of Niobium Nitride Films by CVD. Kagaku Kogaku Ronbunshu, 16(2), 357-362. [Link]
-
Baunemann, A., et al. (2006). Deposition of Niobium Nitride Thin Films from Tert‐Butylamido‐Tris‐(Diethylamido)‐Niobium by a Modified Industrial MOCVD Reactor. Chemical Vapor Deposition, 12(10), 595-600. [Link]
-
AZoNano. (2013). Applications of Metal Halide Precursors in CVD/ALD Processes. [Link]
-
AZoNano. (2013). Metal Alkoxide Precursors in CVD and ALD Processes. [Link]
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- 7. azonano.com [azonano.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
